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  • Product: (S)-4-Benzylmorpholine-2-carboxylic acid
  • CAS: 1030837-49-0

Core Science & Biosynthesis

Foundational

The Therapeutic Potential of (S)-4-Benzylmorpholine-2-carboxylic Acid: A Chiral Scaffold in Modern Drug Discovery

As drug discovery pivots toward highly targeted, CNS-penetrant, and metabolically stable therapeutics, the selection of foundational chemical building blocks becomes a critical determinant of clinical success. (S)-4-Benz...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly targeted, CNS-penetrant, and metabolically stable therapeutics, the selection of foundational chemical building blocks becomes a critical determinant of clinical success. (S)-4-Benzylmorpholine-2-carboxylic acid (CAS: 1030837-49-0) has emerged as a privileged chiral scaffold in the synthesis of advanced active pharmaceutical ingredients (APIs)[1].

This technical guide synthesizes the physicochemical rationale, mechanistic applications, and field-proven experimental protocols for leveraging this morpholine derivative in the development of neurotherapeutics and oncology drugs.

Physicochemical Profiling & Drug-Likeness

The morpholine ring is a staple in medicinal chemistry, known for improving the aqueous solubility and pharmacokinetic (PK) profiles of lipophilic molecules. The addition of a benzyl group at the N4 position provides a critical lipophilic anchor for interacting with deep hydrophobic binding pockets in target enzymes, while the C2-carboxylic acid serves as a versatile, stereospecific handle for amide coupling.

To understand why this specific enantiomer is favored in lead optimization, we must analyze its quantitative physicochemical properties[1].

Table 1: Physicochemical Properties & Pharmacological Causality
PropertyValueCausality / Impact on Drug Design
Molecular Weight 221.25 g/mol Low molecular weight allows for downstream functionalization while strictly maintaining Lipinski’s Rule of 5 compliance for the final API.
Topological Polar Surface Area (TPSA) 49.8 ŲHighly optimal for Central Nervous System (CNS) penetration. A TPSA < 90 Ų is generally required for efficient Blood-Brain Barrier (BBB) crossing.
Hydrogen Bond Acceptors 4Facilitates robust target engagement (e.g., hydrogen bonding with the glutamine residues in the active site of phosphodiesterases).
Rotatable Bonds 3Balances conformational flexibility with the entropic penalty incurred upon target binding, ensuring high-affinity receptor interactions.
Stereochemistry (S)-EnantiomerSpatial directionality at the C2 position dictates the 3D vector of the resulting amide bond, which is strictly required for target selectivity and avoiding off-target toxicity.

Mechanistic Applications in Therapeutic Areas

CNS Disorders: PDE2 Inhibition & Beta-Secretase Modulation

The (S)-4-benzylmorpholine scaffold is heavily utilized in the synthesis of neurotherapeutics. Specifically, it is a core intermediate in the development of substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds, which act as potent Phosphodiesterase 2 (PDE2) inhibitors[2][3]. PDE2 inhibitors prevent the degradation of cyclic nucleotides (cAMP/cGMP), thereby promoting neuroplasticity, which is highly beneficial in treating cognitive deficits, anxiety, and Alzheimer's disease[3].

Furthermore, this scaffold is integral to the synthesis of Beta-secretase (BACE1) modulators[4]. By fitting into the hydrophobic P1/P2 pockets of the BACE1 enzyme, these modulators inhibit the cleavage of amyloid precursor protein, directly reducing the formation of neurotoxic amyloid-beta plaques[4]. It has also been utilized in the synthesis of prokineticin receptor antagonists for sleep enhancement and psychiatric care[5].

PDE2_Pathway PDE2_Inhibitor (S)-4-Benzylmorpholine Derivative (PDE2 Inhibitor) PDE2A PDE2A Enzyme PDE2_Inhibitor->PDE2A Inhibits cAMP_cGMP Elevated cAMP / cGMP PDE2A->cAMP_cGMP Prevents degradation PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG Activates CREB CREB Phosphorylation PKA_PKG->CREB Phosphorylates Neuroplasticity Enhanced Neuroplasticity & Cognitive Function CREB->Neuroplasticity Gene Transcription

Figure 1: Mechanism of action for (S)-4-benzylmorpholine-derived PDE2 inhibitors in neuroplasticity.

Oncology: Anti-Angiogenic Agents

Beyond neurology, this compound is a critical building block in oncology. By coupling (S)-4-benzylmorpholine-2-carboxylic acid with phenoxy-acetic acid hydrazide derivatives, researchers have synthesized potent anti-angiogenic compounds, such as BAMC[6]. These compounds down-regulate Vascular Endothelial Growth Factor (VEGF) production, starving tumors of their blood supply, and have shown significant efficacy in inducing apoptotic cell death in ascites tumor models[6][7].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality to prevent common failure points, such as epimerization.

Stereoselective Amide Coupling Protocol (Synthesis of BAMC Derivatives)

When coupling the C2-carboxylic acid to an amine (e.g., a hydrazide), preserving the (S)-stereocenter is the primary critical quality attribute (CQA). The following protocol utilizes TBTU and Lutidine to prevent base-catalyzed racemization[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the target amine (2 mmol) in 30 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2,6-Lutidine (3 mmol) to the solution.

    • Causality: Lutidine is a sterically hindered, mild base. Unlike Triethylamine (TEA), it neutralizes generated HCl without acting as a nucleophile, drastically reducing the risk of C2-deprotonation and subsequent epimerization.

  • Substrate Addition: Add (S)-4-benzylmorpholine-2-carboxylic acid (2 mmol) and stir at 25°C for 30 minutes to ensure complete homogenization[6].

  • Thermal Control & Activation: Cool the reaction vessel strictly to 0–5 °C using an ice bath. Slowly add TBTU (2 mmol) over a period of 30 minutes[7].

    • Causality: TBTU activation is highly exothermic. Cooling the reaction prevents thermal degradation of the activated ester and kinetically freezes the stereocenter, ensuring >99% enantiomeric excess (ee) in the final product.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir overnight. Monitor via TLC (Ethyl Acetate:Hexane 4:1). Evaporate the solvent, add crushed ice to precipitate the product, filter, and crystallize[7].

Workflow Start Start: (S)-4-Benzylmorpholine- 2-carboxylic acid Coupling Amide Coupling (TBTU / Lutidine, 0-5°C) Start->Coupling Purification Precipitation & Crystallization Coupling->Purification Crude API Characterization Chiral HPLC & LC-MS (Verify >99% ee) Purification->Characterization Pure API InVitro In Vitro Screening (VEGF / PDE2 Assays) Characterization->InVitro Validated Hit Lead Lead Optimization InVitro->Lead Efficacy Data

Figure 2: Workflow for the stereoselective synthesis and screening of morpholine-derived APIs.

In Vitro TR-FRET Assay for PDE2A Inhibition

To validate the efficacy of the synthesized morpholine derivatives as PDE2 inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Step-by-Step Methodology:

  • Enzyme Incubation: Incubate recombinant human PDE2A enzyme with varying concentrations of the synthesized (S)-4-benzylmorpholine derivative in an assay buffer (containing Mg²⁺) for 15 minutes at room temperature.

  • Substrate Addition: Add 100 nM of cAMP substrate to the microplate wells and incubate for 30 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-cryptate labeled anti-cAMP antibody and a ULight-conjugated cAMP tracer).

  • Readout & Causality: Read the plate at 665 nm and 620 nm.

    • Self-Validating Logic: This is a competitive immunoassay. If the morpholine derivative successfully inhibits PDE2A, endogenous cAMP remains high. This unlabeled cAMP competes with the ULight-cAMP tracer for binding to the Europium-antibody, decreasing the FRET signal. Therefore, a low FRET signal definitively validates high inhibitor efficacy, inherently controlling for any false-positive auto-fluorescence generated by the test compound itself.

References

  • Google Patents (CA2630517A1):Morpholine carboxamide prokineticin receptor antagonists.
  • PMC / NIH: Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Available at:[Link]

  • Google Patents (US10954200B1):Anti-angiogenesis compound.
  • Google Patents (WO2015164508A1):Substituted [1,2,4] triazolo[1,5-a] pyrimidin-7-yl compounds as pde2 inhibitors.
  • Google Patents (US11186582B2):Substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors.
  • Google Patents (US20070185103A1):Beta-secretase modulators and methods of use.

Sources

Exploratory

Technical Guide: (S)-4-Benzylmorpholine-2-carboxylic Acid in Advanced Drug Discovery

Executive Summary (S)-4-Benzylmorpholine-2-carboxylic acid is a highly versatile, chiral heterocyclic building block extensively utilized in modern medicinal chemistry. Featuring a morpholine core that imparts favorable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-4-Benzylmorpholine-2-carboxylic acid is a highly versatile, chiral heterocyclic building block extensively utilized in modern medicinal chemistry. Featuring a morpholine core that imparts favorable pharmacokinetic properties (such as improved aqueous solubility and metabolic stability) and a benzyl-protected secondary amine, this compound serves as a critical intermediate in the synthesis of complex therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven synthetic methodologies, specifically focusing on its integration into beta-secretase (BACE1) modulators and anti-angiogenic agents.

Physicochemical Profiling & Quantitative Data

Understanding the exact physical parameters of the (S)-enantiomer and its salt forms is critical for calculating reaction stoichiometry and ensuring proper storage conditions. The table below summarizes the core quantitative data for both the free acid and its hydrochloride salt, as cataloged by authoritative chemical databases like 1[1] and 2[2].

PropertyFree AcidHydrochloride Salt
CAS Number 1030837-49-01401333-01-4
Molecular Weight 221.25 g/mol 257.71 g/mol
Molecular Formula C₁₂H₁₅NO₃C₁₂H₁₆ClNO₃
Stereochemistry (2S)(2S)
Vapour Pressure ~0.0 mmHg at 25°CN/A
Storage Temperature 2–8°C2–8°C

Structural Biology & Synthetic Rationale

The architectural design of (S)-4-benzylmorpholine-2-carboxylic acid provides three distinct chemical advantages:

  • The Morpholine Core: The oxygen atom in the morpholine ring reduces the basicity of the adjacent amine compared to piperidine, which often translates to reduced hERG liability and improved oral bioavailability in final drug candidates.

  • The Benzyl Protecting Group: The N-benzyl group acts as a robust protective shield during harsh electrophilic activations or coupling reactions. Post-coupling, it can be cleanly cleaved via catalytic hydrogenolysis (Pd/C, H₂) to expose the secondary amine for further functionalization[3].

  • The (S)-Stereocenter: Enantiomeric purity at the C2 position is non-negotiable for target engagement. For instance, only the (S)-configuration properly aligns within the chiral binding pockets of target enzymes like BACE1[4].

Experimental Protocols & Workflows

Protocol A: TBTU-Mediated Amide Coupling

This protocol describes the synthesis of Benzylmorpholine-Acetohydrazide Morpholine Carboxamide (BAMC) derivatives, potent anti-angiogenic compounds, by coupling the (S)-acid with phenoxyacetohydrazides[5].

  • Step 1: Substrate Dissolution Dissolve phenoxy-acetic acid hydrazide derivatives (2 mmol) in 30 mL of dry dichloromethane (DCM) at 25–30 °C[6].

    • Causality: Dry DCM is a non-polar, aprotic solvent that prevents the premature aqueous hydrolysis of the highly reactive active-ester intermediates formed later in the sequence.

  • Step 2: Base Addition Add lutidine (3 mmol) to the stirring mixture, followed immediately by (S)-4-benzylmorpholine-2-carboxylic acid (2 mmol)[6].

    • Causality: Lutidine acts as a mild, sterically hindered, non-nucleophilic base. It effectively neutralizes acidic byproducts without attacking the electrophilic centers or causing epimerization at the sensitive alpha-chiral center of the morpholine derivative.

  • Step 3: Electrophilic Activation Cool the reaction vessel to 0–5 °C. Add TBTU (2 mmol) dropwise over a period of 30 minutes, strictly maintaining the temperature below 5 °C[6].

    • Causality: TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) converts the carboxylic acid into a highly reactive OBt-ester. The low temperature controls the exothermic nature of this activation, suppressing side reactions such as racemization or thermal degradation.

  • Step 4: Coupling and Validation Stir the reaction mass overnight[6].

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (4:1) mobile phase. The complete disappearance of the starting material validates the end of the coupling phase, after which the product is confirmed via LC-MS and ¹H NMR[6].

G A Reactants: Hydrazide + (S)-Acid B Solvent & Base: DCM + Lutidine (25°C) A->B C Activation: TBTU Addition (0-5°C) B->C D Active Ester Intermediate C->D E Coupling Product: BAMC Derivative D->E

Fig 1: TBTU-mediated amide coupling workflow for BAMC synthesis.

Protocol B: Enzymatic Resolution of Racemic Mixtures

When starting from a racemic mixture, the (S)-enantiomer can be isolated via enzymatic kinetic resolution.

  • Step 1: Esterification & Enzyme Addition Subject racemic n-butyl 4-benzylmorpholine-2-carboxylate to Candida rugosa lipase in an aqueous buffer system[7].

    • Causality: The lipase exhibits strict enantioselectivity, preferentially hydrolyzing the ester of the (S)-enantiomer into the free (S)-acid while leaving the (R)-ester intact, ensuring high enantiomeric excess (ee)[7].

    • Validation: Chiral HPLC is utilized to confirm the enantiomeric purity of the isolated (S)-acid prior to downstream coupling.

Applications in Drug Development

The integration of (S)-4-benzylmorpholine-2-carboxylic acid into modern pharmacophores has yielded significant breakthroughs in two primary therapeutic areas:

1. Alzheimer's Disease (BACE1 Modulators) The (S)-enantiomer is a critical precursor for synthesizing beta-secretase (BACE1) modulators. As detailed in4, when coupled with complex spirocyclopentylchroman derivatives, the morpholine core enhances blood-brain barrier (BBB) penetration[4]. The specific (S)-stereochemistry is required for optimal hydrogen bonding within the BACE1 active site, thereby effectively reducing amyloid-beta plaque formation[4].

2. Anti-Angiogenic & Anti-Inflammatory Agents Coupling the (S)-acid with phenoxyacetohydrazides yields highly active derivatives. According to recent pharmacological evaluations published in8, these compounds demonstrate potent down-regulation of Vascular Endothelial Growth Factor (VEGF) and inhibition of Cyclooxygenase enzymes (COX-1/COX-2), leading to targeted apoptotic cell death in cancer models[8][9].

Pathway Drug (S)-4-Benzylmorpholine Derivatives BACE1 BACE1 Enzyme Inhibition Drug->BACE1 VEGF VEGF Downregulation Drug->VEGF Alz Reduced Amyloid-β (Alzheimer's) BACE1->Alz Angio Anti-angiogenesis & Apoptosis VEGF->Angio

Fig 2: Dual pharmacological pathways of morpholine-2-carboxylic acid derivatives.

References

  • Guidechem Chemical Encyclopedia.(S)-4-benzylmorpholine-2-carboxylic acid (CAS 1030837-49-0) Properties and Data.
  • Chemsrc Database.(S)-4-Benzylmorpholine-2-carboxylic acid hydrochloride (CAS 1401333-01-4).
  • US Patent 20070185103A1.Beta-secretase modulators and methods of use. Google Patents.
  • Mohammed, Y.H.I., et al.Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS One / PMC.
  • US Patent 10954200B1.Anti-angiogenesis compound. Google Patents.

Sources

Foundational

Physicochemical Profiling and Synthetic Applications of (S)-4-Benzylmorpholine-2-carboxylic Acid in Advanced Drug Discovery

Executive Summary In modern structure-based drug design (SBDD), the morpholine ring has emerged as a privileged scaffold. It offers an optimal balance of aqueous solubility, metabolic stability, and conformational rigidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the morpholine ring has emerged as a privileged scaffold. It offers an optimal balance of aqueous solubility, metabolic stability, and conformational rigidity. (S)-4-Benzylmorpholine-2-carboxylic acid (CAS: 1030837-49-0) is a highly versatile, stereopure building block leveraged extensively in the synthesis of enzyme inhibitors and receptor antagonists[1][2].

This technical whitepaper provides an in-depth analysis of the physicochemical characteristics of (S)-4-Benzylmorpholine-2-carboxylic acid, detailing field-proven synthetic methodologies for its isolation, and exploring its mechanistic role in advanced therapeutic applications, including direct renin inhibition and anti-angiogenesis[3][4].

Physicochemical Characteristics & Structural Dynamics

The utility of (S)-4-Benzylmorpholine-2-carboxylic acid stems from its unique structural features. The basic nitrogen atom in the morpholine ring allows for tunable solubility via salt formation (e.g., hydrochloride salts), while the oxygen atom acts as a potent hydrogen bond acceptor[5][6]. The C2 carboxylic acid provides a highly reactive handle for amide coupling, and the N4 -benzyl group serves a dual purpose: it acts as a robust protecting group during aggressive synthetic steps and functions as a lipophilic anchor in final active pharmaceutical ingredients (APIs).

Table 1: Core Physicochemical and Computational Properties
PropertyValueScientific Implication
CAS Number 1030837-49-0Unique identifier for the (S)-enantiomer[2].
Molecular Formula C₁₂H₁₅NO₃Standard composition for N-benzyl morpholine acids.
Molecular Weight 221.25 g/mol Low MW allows downstream API to stay within Veber/Lipinski rules[3][6].
Exact Mass 221.1052 DaCritical for high-resolution mass spectrometry (HRMS) validation[6].
Topological Polar Surface Area (TPSA) 49.8 ŲOptimal for membrane permeability; facilitates oral bioavailability[6].
Rotatable Bonds 3Confers moderate flexibility, allowing induced fit in target binding pockets[2].
H-Bond Acceptors / Donors 4 / 1Promotes strong interactions with target active sites (e.g., aspartate residues)[2][3].
Storage Temperature 2-8°CPrevents slow decarboxylation or thermal degradation of the chiral center[1].

Data synthesized from established chemical databases and predictive modeling[1][2][6].

Synthetic Methodologies: Achieving High Enantiomeric Excess

Synthesizing stereopure morpholine derivatives is notoriously challenging due to the risk of epimerization at the C2 position. While chiral pool synthesis (e.g., starting from enantiopure glycidol) is viable, enzyme-catalyzed kinetic resolution of racemic esters has proven to be the most scalable and self-validating system for isolating the (S)-enantiomer with >99% enantiomeric excess (ee)[7].

Synthesis A Racemic Ester Precursor B Enzymatic Kinetic Resolution A->B Lipase Addition C (S)-4-Benzylmorpholine- 2-carboxylic acid B->C Selective Hydrolysis D (R)-Enantiomer (Unreacted) B->D Organic Phase

Fig 1. Enzyme-catalyzed kinetic resolution workflow for isolating the (S)-enantiomer.

Protocol 1: Enzyme-Catalyzed Kinetic Resolution

Causality Focus: This protocol utilizes a hydrolase enzyme to selectively hydrolyze the (S)-ester, leaving the (R)-ester intact. The pH and solvent choices are strictly controlled to maintain the enzyme's active site conformation.

  • Substrate Preparation: Dissolve racemic alkyl 4-benzylmorpholine-2-carboxylate (100 mmol) in a biphasic mixture of 0.1 M phosphate buffer (pH 7.2) and a co-solvent (e.g., 10% v/v acetone).

    • Rationale: The pH is strictly maintained at 7.2 because the catalytic triad (Ser-His-Asp) of the lipase requires a specific protonation state to initiate the nucleophilic attack on the ester carbonyl[7].

  • Enzymatic Hydrolysis: Add Candida antarctica Lipase B (CALB) (2.0 g). Stir the emulsion gently at 30°C for 24-48 hours. Monitor the reaction via chiral HPLC until exactly 50% conversion is achieved.

  • Phase Separation: Quench the reaction by filtering out the immobilized enzyme. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 × 50 mL).

    • Rationale: MTBE's moderate polarity selectively partitions the unreacted, highly lipophilic (R)-ester into the organic phase, while the ionized (S)-carboxylate remains trapped in the aqueous layer.

  • Isolation of the (S)-Acid: Acidify the aqueous phase to pH 3.0 using 1M HCl. Extract the newly protonated (S)-4-Benzylmorpholine-2-carboxylic acid with ethyl acetate. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the stereopure product[7].

Applications in Targeted Therapeutics

The (S)-configuration of this molecule is not merely a structural feature; it is a strict geometric requirement for engaging with asymmetric biological targets.

Direct Renin Inhibitors (DRIs)

Renin is the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). Historically, DRIs suffered from poor pharmacokinetics due to their high molecular weight (>600 Da) and peptidomimetic nature. By incorporating the 2-carbamoyl morpholine scaffold derived from (S)-4-Benzylmorpholine-2-carboxylic acid, researchers have successfully developed nonpeptidomimetic DRIs (<500 Da) with exceptional oral bioavailability[3]. The morpholine oxygen forms novel hydrogen-bonding interactions with the closed flap region of the renin catalytic site, while the C2 substituent interacts with the two critical aspartate residues[3].

Pathway A (S)-4-Benzylmorpholine Scaffold B Direct Renin Binding (Catalytic Site) A->B H-Bonding & Steric Fit C Angiotensinogen Cleavage Blockade B->C Competitive Inhibition D Reduction in Angiotensin I/II C->D Pathway Interruption

Fig 2. Mechanism of action for (S)-morpholine derivatives in direct renin inhibition.

Anti-Angiogenesis and Oncology

Recent patent literature highlights the use of 4-benzylmorpholine-2-carboxylic acid in synthesizing potent anti-angiogenesis compounds. By coupling the morpholine acid to phenoxy-acetic hydrazide moieties, the resulting molecules down-regulate neo-vasculature formation, inhibit Vascular Endothelial Growth Factor (VEGF) production, and induce caspase-activated apoptotic cell death in cancer cells[4].

Protocol 2: Stereoretentive Amide Coupling (Anti-Angiogenesis Derivatives)

Causality Focus: Standard coupling agents (like EDC/DMAP) can cause epimerization at the C2 position via oxazolone intermediate formation. This protocol uses TBTU to suppress this degradation.

  • Reagent Solubilization: Dissolve the target phenoxy-acetic acid hydrazide derivative (2.0 mmol) in dry Dichloromethane (DCM) (30 mL) under an inert argon atmosphere at 25-30°C[4].

  • Base Addition: Add 2,6-Lutidine (3.0 mmol) to the solution.

    • Rationale: 2,6-Lutidine is chosen over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile, while still efficiently scavenging protons generated during the coupling[4].

  • Substrate Addition & Cooling: Add (S)-4-Benzylmorpholine-2-carboxylic acid (2.0 mmol). Stir for 30 minutes to ensure complete homogenization, then cool the reaction vessel strictly to 0-5°C[4].

  • Coupling Activation: Slowly add TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (2.0 mmol) over 30 minutes, maintaining the temperature below 5°C.

    • Rationale: TBTU rapidly forms an active ester with the carboxylic acid. Keeping the temperature near 0°C suppresses the kinetic pathway that leads to C2 epimerization, ensuring the final API retains the critical (S)-configuration[4].

  • Completion: Stir overnight. Monitor via TLC (Ethyl Acetate:Hexane 4:1). Wash the organic layer with brine, dry, and purify via flash chromatography[4].

Analytical Validation Standards

To ensure the trustworthiness of the synthesized (S)-4-Benzylmorpholine-2-carboxylic acid, the following analytical pipeline must be enforced:

  • Chiral HPLC: Utilize a Daicel Chiralpak AD-H column (Hexane/Isopropanol/TFA 80:20:0.1) to verify ee > 99%. The presence of TFA is critical to suppress peak tailing caused by the carboxylic acid moiety.

  • NMR Spectroscopy: 1H NMR ( CDCl3​ ) must confirm the diastereotopic nature of the morpholine ring protons, with the C2 proton typically appearing as a distinct doublet of doublets (dd) due to axial-equatorial coupling.

References

  • Iijima, D., et al. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • PubChem. 4-Benzylmorpholine-2-carboxylic acid | C12H15NO3 | CID 2776353. National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate. The (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Available at:[Link]

  • US Patent US10954200B1.Anti-angiogenesis compound. Google Patents.

Sources

Exploratory

Stereochemical Divergence in Drug Design: A Technical Guide to (S) and (R) 4-Benzylmorpholine-2-carboxylic Acid Isomers

Executive Overview In modern medicinal chemistry, the morpholine ring is a privileged scaffold, prized for its ability to improve the aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern medicinal chemistry, the morpholine ring is a privileged scaffold, prized for its ability to improve the aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates. Among its derivatives, 4-benzylmorpholine-2-carboxylic acid serves as a critical chiral building block. The stereocenter at the C2 position yields two distinct enantiomers: the (S)-isomer and the (R)-isomer.

For researchers and drug development professionals, understanding the profound differences between these isomers is not merely an academic exercise—it is a fundamental requirement for target affinity. The spatial trajectory of the C2-carboxylate group dictates the orientation of subsequent amide or ester linkages, acting as a stereochemical gatekeeper in the synthesis of Phosphodiesterase 2 (PDE2) inhibitors, Beta-Secretase (BACE1) modulators, and selective norepinephrine reuptake inhibitors (SNRIs).

Physicochemical and Structural Profiling

While the (S) and (R) isomers share identical scalar physicochemical properties (e.g., molecular weight, boiling point), their vectorial properties and interactions with polarized light and chiral biological targets diverge completely. Table 1 summarizes the core data for these isomers .

Table 1: Comparative Physicochemical Data of 4-Benzylmorpholine-2-carboxylic acid Isomers

Property(S)-4-Benzylmorpholine-2-carboxylic acid(R)-4-Benzylmorpholine-2-carboxylic acidRacemate
CAS Number 1030837-49-01401233-93-9 (HCl salt)769087-80-1
Molecular Formula C₁₂H₁₅NO₃C₁₂H₁₅NO₃C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol 221.25 g/mol 221.25 g/mol
C2 Spatial Orientation Wedge projection (points forward)Dash projection (points backward)1:1 Equimolar mixture
Topological Polar Surface Area 49.8 Ų49.8 Ų49.8 Ų
Primary Utility PDE2 Inhibitors, Reboxetine AnalogsBeta-Secretase ModulatorsPrecursor for chiral resolution

Mechanistic Causality in Pharmacology

The biological efficacy of a drug candidate derived from 4-benzylmorpholine-2-carboxylic acid is entirely dependent on the lock-and-key fit of its stereocenter within target enzyme pockets.

PDE2 Inhibition and Synaptic Plasticity

PDE2 is an enzyme that hydrolyzes the second messengers cAMP and cGMP, playing a pivotal role in neuroplasticity and memory consolidation. Substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds utilize the morpholine scaffold to anchor into the PDE2 catalytic domain .

The Causality of Stereochemistry: The (S)-enantiomer directs the bulky benzyl group into a specific hydrophobic sub-pocket of PDE2, allowing the morpholine oxygen to establish a critical hydrogen bond with conserved glutamine residues. If the (R)-enantiomer is used, the inverted C2 geometry causes a severe steric clash with the pocket wall, resulting in a 10- to 100-fold drop in binding affinity (IC₅₀).

PDE2_Signaling Isomer_S (S)-Isomer Derivative PDE2 PDE2 Enzyme Active Site Isomer_S->PDE2 High Affinity (H-Bonding) Isomer_R (R)-Isomer Derivative Isomer_R->PDE2 Steric Clash cAMP Elevated cAMP / cGMP PDE2->cAMP Hydrolysis Inhibited Plasticity Synaptic Plasticity cAMP->Plasticity Memory Consolidation

Fig 1: Differential impact of (S) and (R) isomers on PDE2 inhibition and synaptic plasticity.

Beta-Secretase (BACE1) Modulation

In the pursuit of Alzheimer's disease therapeutics, the morpholine core acts as a transition-state isostere for the cleavage of amyloid precursor protein (APP) . Here, the (R)-isomer is often preferred. The specific stereochemistry ensures that the benzyl group perfectly occupies the S1' subsite of the BACE1 enzyme, while positioning the basic morpholine nitrogen to interact electrostatically with the catalytic aspartyl dyad (Asp32 and Asp228).

Experimental Workflows: Synthesis and Chiral Resolution

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the chemical or physical outcome inherently verifies the success of the step.

Protocol 1: Synthesis of Racemic 4-Benzylmorpholine-2-carboxylic Acid

Causality: The conversion of 4-benzylmorpholine-2-carbonitrile to the corresponding carboxylic acid requires harsh acidic hydrolysis. The use of 6M HCl in refluxing toluene serves a dual purpose: it protonates the nitrile nitrogen (increasing the electrophilicity of the cyano carbon for nucleophilic attack by water), and it drives the equilibrium forward by precipitating the final product as a hydrochloride salt, thereby protecting the newly formed carboxylic acid from decarboxylation.

  • Initiation: Dissolve 20.2 g (100 mmol) of 4-benzylmorpholine-2-carbonitrile in 60 mL of anhydrous toluene.

  • Hydrolysis: Add 100 mL of 6M HCl (600 mmol) dropwise to the solution.

  • Thermal Activation: Reflux the biphasic reaction mixture at 110°C for 1.5 hours.

  • Equilibration & Precipitation: Cool the mixture to room temperature and stir continuously for 18 hours. The precipitation of a white solid acts as a self-validating indicator of successful conversion.

  • Isolation: Filter the solid under a vacuum, wash with cold toluene, and dry to yield the racemic hydrochloride salt (approx. 99% yield).

Protocol 2: Chiral Resolution via Preparative SFC

Causality: Preparative Supercritical Fluid Chromatography (SFC) is prioritized over standard HPLC due to the unique fluid dynamics of supercritical CO₂. The low viscosity and high diffusivity of the mobile phase allow for rapid flow rates without massive backpressure. The Chiralpak® OZ-H column utilizes an amylose-based stationary phase where chiral discrimination occurs via transient diastereomeric interactions (hydrogen bonding and steric inclusion) .

  • Sample Preparation: Dissolve 5 g of the racemic intermediate in HPLC-grade Methanol.

  • System Configuration: Equip the preparative SFC instrument with a Chiralpak® OZ-H column (2 x 25 cm).

  • Elution: Run an isocratic elution utilizing 30% [1:1 Methanol:Acetonitrile] and 70% supercritical CO₂ at 100 bar.

    • Critical Step: Add 0.1% NH₄OH to the organic modifier. This basic additive suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp resolution.

  • Fraction Collection: Collect the first eluting peak (typically the (S)-isomer, >99% purity, 97% ee) and the second eluting peak ((R)-isomer).

Protocol 3: Enzyme-Catalyzed Kinetic Resolution

Causality: Enzymatic kinetic resolution exploits the inherently chiral active site of hydrolase enzymes. When applied to the n-butyl ester of the racemic morpholine, the enzyme selectively stabilizes the transition state of only one enantiomer, rapidly hydrolyzing it into the carboxylic acid. The drastic difference in polarity between the newly formed acid and the unreacted ester allows for simple separation via liquid-liquid extraction .

  • Esterification: Convert the racemic acid to an n-butyl ester using standard Fischer esterification.

  • Enzymatic Cleavage: Incubate the ester with a stereoselective lipase in a biphasic phosphate buffer/organic solvent system at 37°C.

  • Monitoring: Halt the reaction at exactly 50% conversion (monitored via chiral HPLC).

  • Extraction: Adjust the pH to 9.0 and extract with ethyl acetate. The unreacted (R)-ester moves to the organic layer, while the hydrolyzed (S)-acid remains in the aqueous layer.

  • Recovery: Acidify the aqueous layer to pH 3.0 and extract with dichloromethane to isolate the pure (S)-4-benzylmorpholine-2-carboxylic acid.

Chiral_Resolution Racemic Racemic 4-Benzylmorpholine- 2-carboxylic acid SFC Preparative SFC (Chiralpak OZ-H) Racemic->SFC Method A (Direct) Enzymatic Enzymatic Kinetic Resolution Racemic->Enzymatic Method B (via ester) S_Isomer (S)-Isomer (ee > 97%) SFC->S_Isomer Peak 1 R_Isomer (R)-Isomer (ee > 97%) SFC->R_Isomer Peak 2 Enzymatic->S_Isomer Hydrolyzed Acid Enzymatic->R_Isomer Unreacted Ester

Fig 2: Divergent workflows for isolating (S) and (R) enantiomers from the racemic mixture.

References

  • Google Patents. "US11186582B2 - Substituted[1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors". Source: United States Patent and Trademark Office.
  • Google Patents. "US20070185103A1 - Beta-secretase modulators and methods of use". Source: United States Patent and Trademark Office.
  • ResearchGate. "(R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs". Source: ResearchGate Publications. URL: [Link]

Foundational

Comprehensive Solubility Profiling of (S)-4-Benzylmorpholine-2-carboxylic Acid: A Technical Guide for Drug Development

Executive Summary (S)-4-Benzylmorpholine-2-carboxylic acid (CAS 1030837-49-0) is a highly versatile chiral building block frequently utilized in the synthesis of CNS-active compounds and complex active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-4-Benzylmorpholine-2-carboxylic acid (CAS 1030837-49-0) is a highly versatile chiral building block frequently utilized in the synthesis of CNS-active compounds and complex active pharmaceutical ingredients (APIs)[1]. However, its amphoteric nature presents unique solvation challenges. As a Senior Application Scientist, I frequently encounter drug development programs derailed by a poor understanding of zwitterionic solubility. Relying on predictive algorithms without empirical thermodynamic validation often leads to late-stage formulation failures.

This whitepaper provides a rigorous analysis of this compound's solubility profile across aqueous and organic environments, detailing the thermodynamic principles and self-validating protocols required for accurate physicochemical characterization.

Physicochemical Profiling & Structural Causality

The solubility of (S)-4-Benzylmorpholine-2-carboxylic acid is fundamentally governed by its zwitterionic character. The molecular scaffold contains two ionizable centers:

  • An acidic carboxylic acid moiety: pKa ≈ 3.25[2].

  • A basic tertiary amine (morpholine nitrogen): pKa ≈ 6.60[3].

Because these pKa values span the physiological pH range, the molecule exists in multiple ionization states depending on the solvent environment. The isoelectric point (pI) is calculated at approximately pH 4.92 . At this specific pH, the molecule exists predominantly as a neutral zwitterion. This state maximizes intra- and intermolecular ionic lattice energies in the solid state, consequently resulting in the lowest possible aqueous solubility.

While morpholine rings are strategically incorporated into CNS drugs to enhance blood-brain barrier permeability and modulate lipophilic-hydrophilic interactions[4], formulation scientists must employ precise pH control or specific solvent systems to overcome the inherent solubility bottlenecks of this zwitterionic core.

Aqueous Solubility Profile: The pH-Dependency

In aqueous media, the solubility of (S)-4-Benzylmorpholine-2-carboxylic acid is not static; it is a dynamic function of its ionization state.

pH_Equilibrium Cation Cationic Form pH < 3.25 (High Aqueous Solubility) Zwitterion Zwitterionic Form pH ≈ 4.9 (pI) (Lowest Solubility) Cation->Zwitterion Deprotonation (COOH -> COO-) Zwitterion->Cation Protonation Anion Anionic Form pH > 6.6 (High Aqueous Solubility) Zwitterion->Anion Deprotonation (NH+ -> N) Anion->Zwitterion Protonation

Fig 1. pH-dependent ionization states and solubility shifts of the morpholine derivative.

Table 1: Aqueous Solubility Profile across pH Gradient

pH LevelDominant SpeciesNet ChargeEstimated SolubilityMechanistic Rationale
pH 1.2 (SGF) Cationic+1High (>10 mg/mL)Protonation of both amine and carboxylate disrupts the crystal lattice, enabling strong ion-dipole interactions with water.
pH 4.9 (pI) Zwitterionic0Low (<0.1 mg/mL)Net neutral charge maximizes intermolecular ionic interactions, minimizing hydration capacity.
pH 7.4 (PBS) Anionic-1Moderate to HighDeprotonation of the carboxylic acid and partial deprotonation of the amine increases polarity and aqueous solvation.

Organic Solvent Solubility Profile

Unlike simple lipophilic molecules, zwitterions do not follow the traditional "like dissolves like" rule linearly in organic solvents. Non-polar solvents fail entirely to solvate the charged moieties, while polar aprotic solvents are required to disrupt the strong intermolecular hydrogen bonding.

Table 2: Organic Solvent Solubility Matrix

Solvent ClassSpecific SolventDielectric Constant (ε)Solubility ProfileCausality & Application
Polar Aprotic DMSO46.7HighHigh polarity and hydrogen-bond acceptor capacity effectively solvate the zwitterion. Ideal for stock solutions.
Polar Protic Methanol32.7ModerateProtic nature provides H-bond donation to the carboxylate, but lower dielectric constant limits full dissociation.
Moderately Polar Dichloromethane9.1LowInsufficient polarity to overcome the ionic lattice energy of the zwitterionic solid state.
Non-Polar Heptane1.9InsolubleComplete inability to solvate charged functional groups. Useful as an anti-solvent for crystallization.

Self-Validating Experimental Protocols

To ensure scientific integrity, I mandate the use of self-validating experimental systems. Relying solely on visual solubility or kinetic solvent-shift methods often leads to supersaturation artifacts. The following protocols must be executed in tandem to ensure thermodynamic accuracy.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask HPLC-UV)

Objective: Determine the true equilibrium solubility in various buffers. Causality: We utilize the shake-flask method over kinetic titration because zwitterions frequently exhibit delayed precipitation kinetics. A 24-hour equilibration ensures the system has reached its lowest energy thermodynamic state.

  • Solid Addition: Add 10 mg of (S)-4-Benzylmorpholine-2-carboxylic acid to a 1.5 mL Eppendorf tube.

  • Buffer Addition: Add 1.0 mL of the target buffer (e.g., 50 mM Phosphate buffer, pH 7.4). Ensure the solid is in excess (visible powder must remain).

  • Equilibration: Incubate the suspension at 25.0 ± 0.1 °C on a thermoshaker at 800 rpm for 24 hours. Causality: Strict temperature control is critical, as the enthalpy of solution for zwitterions causes massive solubility fluctuations with minor temperature shifts.

  • Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes. Causality: High-speed centrifugation is mandatory to pellet sub-micron colloidal aggregates that would otherwise falsely elevate the HPLC-UV quantification.

  • Quantification: Dilute the supernatant appropriately in the mobile phase and analyze via HPLC-UV against a validated calibration curve.

Protocol 2: Solid-State Verification (pXRD)

Objective: Verify the polymorphic integrity of the residual solid. Causality: Amphoteric compounds can form hydrates or solvates during the 24-hour aqueous equilibration. If the crystal structure changes, the measured solubility reflects the new hydrate, not the original anhydrous API.

  • Carefully decant the remaining supernatant from Protocol 1.

  • Vacuum-dry the residual solid pellet at room temperature for 2 hours.

  • Analyze the pellet using Powder X-Ray Diffraction (pXRD).

  • Validation Check: Compare the diffractogram to the reference standard of the starting material. A shift in 2θ peaks indicates a phase transformation, requiring a recalculation of the thermodynamic landscape.

Workflow Step1 1. Excess Solid Addition (S)-4-Benzylmorpholine-2-carboxylic acid Step2 2. Buffer Equilibration (24h at 25°C, 800 rpm) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 15,000 x g) Step2->Step3 Step4 4. Supernatant Analysis (HPLC-UV Quantification) Step3->Step4 Supernatant Step5 5. Solid State Verification (pXRD Polymorph Check) Step3->Step5 Residual Pellet

Fig 2. Self-validating thermodynamic shake-flask workflow with solid-state verification.

Conclusion

Mastering the solubility profile of (S)-4-Benzylmorpholine-2-carboxylic acid requires a deep understanding of its pKa-driven zwitterionic behavior. By leveraging pH adjustments in aqueous media and selecting appropriate high-dielectric organic solvents, formulation scientists can effectively integrate this building block into complex synthetic and drug-delivery workflows without falling victim to late-stage precipitation events.

References

  • Title: 4-benzylmorpholine Chemical Properties and pKa Source: LookChem Database URL: [Link]

  • Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

Sources

Exploratory

The Privileged Scaffold: History, Synthesis, and Discovery of Chiral Benzylmorpholine Carboxylic Acids

Executive Summary In modern medicinal chemistry, the pursuit of optimal pharmacokinetic and pharmacodynamic profiles frequently leads researchers to the morpholine ring. Historically utilized as a simple solvent or a bas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pursuit of optimal pharmacokinetic and pharmacodynamic profiles frequently leads researchers to the morpholine ring. Historically utilized as a simple solvent or a basic solubilizing moiety, morpholine has evolved into a highly privileged scaffold. Specifically, chiral benzylmorpholine carboxylic acids —such as (S)-4-benzylmorpholine-2-carboxylic acid and its regioisomers—have emerged as critical building blocks.

This technical guide explores the historical discovery, structural significance, and synthetic methodologies of these chiral intermediates. By examining their integration into cutting-edge therapeutics—ranging from anti-angiogenic oncology drugs to neurological modulators—we provide a comprehensive blueprint for drug development professionals seeking to leverage this versatile pharmacophore.

Structural Significance & Pharmacophore Mapping

The transition of morpholine from a peripheral solubilizing group to a core pharmacophore is rooted in its unique physicochemical properties. The incorporation of a chiral carboxylic acid and a benzyl protecting/directing group at specific positions (typically C2 or C3) creates a highly functionalized, conformationally restricted system.

The Conformational Advantage

The morpholine ring predominantly adopts a chair conformation. When a carboxylic acid is introduced at the C2 position, stereoelectronic effects (such as the anomeric effect from the adjacent oxygen) dictate its equatorial or axial preference. This predictable geometry allows for precise spatial orientation of the carboxylic acid, making it an ideal hydrogen-bond donor/acceptor for interacting with target protein backbones.

The Role of the Benzyl Group

The N-benzyl group serves a dual purpose:

  • Synthetic Utility : It acts as a robust protecting group for the secondary amine during harsh upstream reactions (e.g., epichlorohydrin cyclization), which can later be removed via palladium-catalyzed hydrogenolysis to yield the free amine[1].

  • Pharmacodynamic Engagement : In many final drug candidates, the benzyl group is retained to occupy lipophilic pockets within target receptors, enhancing binding affinity through π−π stacking or hydrophobic interactions.

Physicochemical Profile

The baseline properties of the core building block, 4-benzylmorpholine-2-carboxylic acid, highlight its drug-like nature (Rule of 5 compliance), making it an excellent starting point for library synthesis[1][2].

Physicochemical PropertyValue
IUPAC Name (2S)-4-benzylmorpholine-2-carboxylic acid
Molecular Weight 221.25 g/mol
Exact Mass 221.10519334 Da
Topological Polar Surface Area (TPSA) 49.8 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 3
Complexity Score 238

Discovery and Application in Medicinal Chemistry

The historical discovery of chiral benzylmorpholine carboxylic acids is intimately tied to the development of peptidomimetics and specific receptor antagonists.

Oncology: VEGFR Targeting and Apoptosis

A landmark application of this scaffold is the discovery of the BAMC compound (a phenoxy-acetic hydrazide derivative coupled with 4-benzylmorpholine-2-carboxylic acid)[3]. Designed as an anti-angiogenic agent, BAMC targets the Vascular Endothelial Growth Factor Receptor (VEGFR).

  • Mechanism : By inhibiting VEGFR, BAMC down-regulates neo-vasculature formation. Furthermore, it triggers caspase-activated DNase, leading to genomic DNA degradation and subsequent apoptotic cell death in cancer cell lines (e.g., MCF-7, A549)[4][5].

Neurology: BACE1 and PDE2 Modulation

In the realm of central nervous system (CNS) disorders, the morpholine carboxylic acid scaffold has been pivotal:

  • Alzheimer's Disease : Racemic and chiral 4-benzylmorpholine-2-carboxylic acids have been utilized to synthesize β -secretase (BACE1) modulators, a primary target for reducing amyloid-beta plaques[6].

  • Cognitive Enhancement : The scaffold is also a key intermediate in the synthesis of substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds, which act as highly selective PDE2 inhibitors to regulate intracellular cAMP/cGMP levels[7].

MoA BAMC BAMC Compound (Morpholine Derivative) VEGFR VEGFR Receptor (Inhibition) BAMC->VEGFR Binds & Inhibits Caspase Caspase-Activated DNase (Upregulation) BAMC->Caspase Activates Angio Neo-vasculature Formation (Down-regulated) VEGFR->Angio Blocks DNA Genomic DNA Degradation Caspase->DNA Cleaves Apoptosis Apoptotic Cell Death DNA->Apoptosis Induces

Caption: Mechanism of action of BAMC targeting VEGFR and inducing apoptosis.

Experimental Methodologies: Synthesis & Validation

The synthesis of chiral morpholine carboxylic acids demands rigorous control over stereochemistry. The α -chiral center adjacent to the ring oxygen is highly susceptible to racemization under standard basic or acidic conditions. The following protocols represent the field-proven, self-validating systems used to synthesize and utilize these compounds without loss of enantiomeric purity.

Protocol 1: Synthesis of (S)-4-benzylmorpholine-2-carboxylic acid via TEMPO Oxidation

Causality & Rationale : Traditional oxidants (e.g., Jones reagent, KMnO4) often lead to over-oxidation, cleavage of the N-benzyl group, or epimerization of the chiral center. The use of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as a catalytic radical, paired with PhI(OAc)2 as a stoichiometric co-oxidant, provides a highly mild, chemoselective route to convert primary alcohols directly to carboxylic acids at 0°C[8][9].

Step-by-Step Procedure :

  • Preparation : Dissolve 0.3 mmol of[(2R,6S)-6-(azidomethyl)-4-benzylmorpholin-2-yl]methanol in a biphasic mixture of CH2Cl2 (1.0 mL) and H2O (0.5 mL).

  • Cooling : Submerge the reaction flask in an ice bath to strictly maintain 0°C. Critical Step: Temperature control prevents the formation of aldehyde byproducts and preserves the chiral integrity.

  • Catalyst Addition : Add TEMPO (9.4 mg, 0.06 mmol, 20 mol%).

  • Oxidation : Slowly add PhI(OAc)2 (193 mg, 0.6 mmol, 2.0 equiv) under vigorous stirring.

  • Monitoring : Stir the mixture for 4–11 hours. Monitor the disappearance of the starting material via TLC (Thin-Layer Chromatography) using a Hexane/EtOAc gradient.

  • Quenching & Extraction : Quench the reaction with aqueous sodium thiosulfate to neutralize residual oxidants. Extract the aqueous layer with CH2Cl2.

  • Validation : Confirm the product via 13C NMR (looking for the distinct carboxyl carbon peak at ~170 ppm) and verify enantiomeric excess (ee > 98%) using chiral HPLC.

Protocol 2: Amide Coupling for BAMC Synthesis using TBTU/Lutidine

Causality & Rationale : Coupling a chiral carboxylic acid to an amine (or hydrazide) risks racemization via the formation of an oxazolone intermediate. TBTU is a mild uronium-based coupling agent. When paired with 2,6-lutidine—a sterically hindered base that deprotonates the acid but is too bulky to act as a nucleophile—the reaction proceeds smoothly with near-zero racemization[3][10].

Step-by-Step Procedure :

  • Activation : In a flame-dried flask, dissolve 2.0 mmol of the target phenoxy-acetic acid hydrazide in 30 mL of dry dichloromethane (DCM) at 25–30°C.

  • Base Addition : Add 2,6-lutidine (3.0 mmol, 1.5 equiv) and stir for 10 minutes.

  • Substrate Addition : Introduce 4-benzylmorpholine-2-carboxylic acid (2.0 mmol, 1.0 equiv). Stir for 30 minutes to allow salt formation.

  • Coupling : Cool the reaction mixture to 0–5°C. Add TBTU (2.0 mmol, 1.0 equiv) dropwise over a period of 30 minutes. Critical Step: Slow addition of TBTU at low temperatures is the primary mechanism for preventing oxazolone-induced racemization.

  • Completion : Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Validation : Wash the organic layer with cold water, dry over anhydrous Na2SO4, and concentrate. Validate the final BAMC compound via LC-MS (m/z 384 [M+]) and FT-IR (appearance of the amide carbonyl peak at ~1678 cm⁻¹)[10].

SynthWorkflow A Primary Alcohol Precursor (Morpholine derivative) B TEMPO / PhI(OAc)2 Mild Oxidation (0°C) A->B C (S)-4-benzylmorpholine-2-carboxylic acid Chiral Intermediate B->C D TBTU / Lutidine Amide Coupling (0-5°C) C->D E BAMC Compound (Anti-angiogenic Agent) D->E

Caption: Synthesis workflow of BAMC from chiral morpholine precursors.

Conclusion

The discovery and subsequent utilization of chiral benzylmorpholine carboxylic acids represent a triumph of rational drug design and synthetic methodology. By mastering mild oxidation techniques (like TEMPO/PhI(OAc)2) and stereocontrolled coupling strategies (TBTU/Lutidine), medicinal chemists can leverage this privileged scaffold to access previously unreachable chemotherapeutic space. As research expands into targeted protein degraders (PROTACs) and novel allosteric modulators, the morpholine-2-carboxylic acid core will undoubtedly remain a foundational pillar in the architecting of next-generation therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2776353, 4-Benzylmorpholine-2-carboxylic acid". PubChem. URL: [Link]

  • Figadère, B. and Franck, X. "Synthesis of Carboxylic Acids from Alcohols". Thieme Connect. URL:[Link]

  • Mohammed, Y. H. I., et al. "Anti-angiogenesis compound - US10954200B1". Google Patents.
  • Al-Ghorbani, M. "Synthesis and anticancer evaluation of novel morpholine analogues". Proceedings of the 9th International Electronic Conference on Medicinal Chemistry (Sciforum). URL:[Link]

  • "Substituted [1,2,4] triazolo[1,5-a] pyrimidin-7-yl compounds as pde2 inhibitors - WO2015164508A1". Google Patents.
  • "Beta-secretase modulators and methods of use - US20070185103A1". Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for Peptide Coupling Using (S)-4-Benzylmorpholine-2-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Strategic Rationale & Structural Causality In modern pep...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Strategic Rationale & Structural Causality

In modern peptidomimetic design and drug discovery, (S)-4-Benzylmorpholine-2-carboxylic acid (CAS: 1030837-49-0) has emerged as a highly privileged unnatural amino acid building block 1. The incorporation of a morpholine ring into a peptide backbone is not merely a structural novelty; it introduces critical conformational constraints, enhances aqueous solubility, and significantly improves proteolytic stability—key factors in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties 2.

Field-Proven Insight: The N-benzyl group at the C4 position serves a dual purpose. Synthetically, it acts as a robust, orthogonal protecting group that survives standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) conditions (e.g., piperidine and TFA). Pharmacologically, it can be retained as a permanent structural motif to probe hydrophobic sub-pockets in target receptors (such as in direct renin inhibitors), or it can be selectively removed post-cleavage via catalytic hydrogenation (Pd/C, H₂) to yield a secondary amine for further functionalization.

Mechanistic Insights & Reagent Selection

Coupling the C2-carboxylic acid of this morpholine derivative presents unique steric and electronic challenges. The adjacent morpholine oxygen and the rigid chair conformation create a sterically hindered environment around the carboxylate. Furthermore, the tertiary amine (N-benzyl) can alter the local pH microenvironment.

Standard carbodiimide chemistry (e.g., EDC/HOBt) often results in sluggish kinetics, leading to incomplete reactions and a higher risk of epimerization at the C2 chiral center. To establish a self-validating and efficient protocol, high-efficiency uronium/aminium salts such as HATU must be utilized 3. HATU forms an highly reactive O-At active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides a neighboring group effect, acting as an intramolecular general base to accelerate aminolysis and overcome the morpholine ring's steric bulk.

Mechanism A (S)-4-Benzylmorpholine- 2-carboxylic Acid B HATU / DIPEA Activation A->B Deprotonation C O-At Active Ester Intermediate B->C Uronium Attack E Morpholine-Peptide Conjugate C->E Aminolysis D Primary Amine (Nucleophile) D->E Nucleophilic Addition

Caption: Mechanistic activation of (S)-4-Benzylmorpholine-2-carboxylic acid by HATU.

Quantitative Data: Coupling Reagent Efficacy

The table below summarizes the comparative efficiency of various coupling reagents when reacting (S)-4-Benzylmorpholine-2-carboxylic acid with a standard primary amine on a solid support.

Coupling ReagentEquivalentsBase (Eq)Reaction TimeYield (%)Epimerization Risk
HATU 1.2DIPEA (2.4)1 - 2 h>95% Low
PyBOP 1.2DIPEA (2.4)2 - 3 h85 - 90%Low to Moderate
DMTMM 1.5NMM (3.0)3 - 4 h80 - 85%Low
EDC / HOBt 1.5DIPEA (3.0)12 - 16 h<60%Moderate

Note: Data reflects optimized conditions for sterically hindered morpholine derivatives 4.

Experimental Methodologies

Protocol A: Solution-Phase Amide Bond Formation

This protocol is optimized for synthesizing small-molecule peptidomimetics or fragment couplings.

Materials:

  • (S)-4-Benzylmorpholine-2-carboxylic acid (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve (S)-4-Benzylmorpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 5 mL per mmol) under an inert atmosphere (N₂ or Argon).

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation: Chill the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) in one portion. Stir for 10 minutes at 0 °C to allow the formation of the highly reactive O-At active ester.

  • Nucleophilic Attack: Dissolve the amine nucleophile (1.1 eq) in a minimal amount of DMF and add it dropwise to the activated mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours. Monitor the reaction progress via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous citric acid, brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol details the coupling of the morpholine derivative to a resin-bound peptide chain.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin-bound amine (e.g., Rink Amide or Wang resin) in DMF for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to expose the N-terminal primary amine. Wash thoroughly with DMF (5x).

  • Pre-Activation: In a separate vial, dissolve (S)-4-Benzylmorpholine-2-carboxylic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and vortex for 2-3 minutes. Causality Note: A slight sub-equivalence of HATU relative to the acid prevents capping of the resin-bound amine by unreacted uronium species.

  • Coupling: Transfer the activated mixture to the SPPS reaction vessel containing the resin. Shake gently at room temperature for 2 hours.

  • Validation (Self-Validating Step): Drain the reagents and wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test.

    • Negative (Yellow): Coupling is complete. Proceed to the next step.

    • Positive (Blue): Steric hindrance prevented full conversion. Repeat steps 3-4 (Double Coupling).

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. The N-benzyl group will remain intact under these conditions.

SPPS N1 Resin-Bound Amine (Swelled in DMF) N3 Coupling Reaction (2 hours, Room Temp) N1->N3 N2 Coupling Mixture: Morpholine-COOH + HATU + DIPEA N2->N3 N4 Washing & Kaiser Test N3->N4 N4->N3 If Kaiser Positive (Re-couple) N5 Cleavage (TFA Cocktail) N4->N5 If Kaiser Negative (Complete)

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for morpholine incorporation.

References

  • PubChem. "4-Benzylmorpholine-2-carboxylic acid". National Center for Biotechnology Information.
  • El-Faham, A., & Albericio, F. (2008). "Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis". The Journal of Organic Chemistry.
  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives".
  • U.S. National Institutes of Health (PMC). "Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors".

Sources

Application

Application Note: Synthesis of Amide Derivatives from (S)-4-Benzylmorpholine-2-carboxylic Acid

Introduction and Chemical Context (S)-4-Benzylmorpholine-2-carboxylic acid (CAS: 1030837-49-0) is a highly valuable chiral building block in modern medicinal chemistry and drug development[1]. The incorporation of a morp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

(S)-4-Benzylmorpholine-2-carboxylic acid (CAS: 1030837-49-0) is a highly valuable chiral building block in modern medicinal chemistry and drug development[1]. The incorporation of a morpholine ring into a drug scaffold frequently improves aqueous solubility, modulates target binding via its unique hydrogen-bond acceptor profile, and enhances metabolic stability.

However, synthesizing amide derivatives from this specific C2-chiral carboxylic acid presents two distinct synthetic challenges:

  • Chiral Integrity: The stereocenter at the C2 position is highly susceptible to racemization/epimerization via oxazolone formation or enolization during the carboxylic acid activation phase[2].

  • Steric Hindrance: The spatial proximity of the morpholine ring oxygen and the bulky N -benzyl protecting group can sterically impede the approach of incoming amine nucleophiles.

This application note provides field-proven, self-validating protocols to achieve high-yielding amide coupling while strictly preserving the (S)-configuration.

Mechanistic Rationale & Reagent Selection

The selection of the coupling reagent must be dictated by the nucleophilicity of the target amine[3].

  • For Aliphatic and Standard Amines (Protocol A): Uronium/aminium salts like HATU are the premier choice. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The neighboring group effect of the pyridine nitrogen in HOAt accelerates the aminolysis step, minimizing the lifetime of the activated intermediate and thereby drastically reducing the risk of epimerization[3].

  • For Electron-Deficient Amines (Protocol B): Anilines and deactivated heteroarylamines often fail to attack standard active esters. In these cases, a combination of EDC, catalytic HOBt, and stoichiometric DMAP is required[4]. DMAP acts as a potent acyl transfer catalyst, reacting with the initial HOBt ester to form an ultra-reactive acylpyridinium intermediate that forces the amidation forward[4].

Decision Workflow

Workflow A (S)-4-Benzylmorpholine- 2-carboxylic acid C Assess Amine Nucleophilicity A->C B Amine Nucleophile B->C D Protocol A: HATU / DIPEA (Aliphatic / Standard Amines) C->D High Reactivity E Protocol B: EDC / HOBt / DMAP (Electron-Deficient Amines) C->E Low Reactivity (e.g., Anilines) F Chiral Amide Derivative (Retention of (S)-Configuration) D->F 1-4 hours, RT E->F 12-24 hours, RT/Heat

Workflow for selecting amide coupling conditions based on amine reactivity.

Quantitative Comparison of Coupling Strategies

Coupling SystemTarget Amine ProfileTypical Yield (%)Epimerization RiskByproduct Removal Strategy
HATU / DIPEA Aliphatic, primary/secondary80–95%Low (Fast reaction)Requires 5% LiCl washes to remove DMF[3]
EDC / HOBt / DMAP Electron-deficient (Anilines)70–90%ModerateAqueous extraction (Water-soluble urea)[3]
DCC / DMAP General / Non-hindered50–70%HighFiltration (Insoluble DCU byproduct)[2]

Experimental Protocols

Protocol A: HATU-Mediated Coupling (For Standard Amines)

Expert Insight: DIPEA (Diisopropylethylamine) is strictly chosen over Triethylamine (TEA). DIPEA's steric bulk prevents it from acting as a competing nucleophile, avoiding the formation of unwanted side products[3].

Step-by-Step Methodology:

  • Pre-activation: In a flame-dried flask under an inert argon atmosphere, dissolve (S)-4-Benzylmorpholine-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (to achieve a 0.1–0.2 M solution)[3].

  • Base Addition: Add DIPEA (2.0–3.0 equiv). Crucial Step: Stir for exactly 15–30 minutes at room temperature. This precise window ensures complete formation of the active ester while minimizing the time the chiral C2 center spends in an activated, epimerization-prone state[3].

  • Coupling: Add the amine nucleophile (1.2 equiv) dropwise. Stir the reaction at room temperature for 1–4 hours[3].

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The mass corresponding to the HOAt ester intermediate should deplete, replaced by the desired product mass.

  • Work-up (Self-Validation): Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous phase[3]. Follow with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Verify chiral purity via Chiral HPLC (e.g., Chiralpak AD-H column); the (S)-enantiomer should be present at >98% ee.

Protocol B: EDC/HOBt/DMAP-Mediated Coupling (For Electron-Deficient Amines)

Expert Insight: Because anilines are poor nucleophiles, standard coupling often stalls. The stoichiometric addition of DMAP is essential here; it bypasses the sluggish HOBt ester by forming a highly reactive acylpyridinium ion[4].

Step-by-Step Methodology:

  • Activation: Dissolve (S)-4-Benzylmorpholine-2-carboxylic acid (1.0 equiv) in anhydrous Acetonitrile or DCM. Add EDC·HCl (1.2 equiv), HOBt (0.1 equiv, catalytic), and DMAP (1.0 equiv)[4].

  • Coupling: Add the electron-deficient amine (1.0–1.2 equiv). Stir at room temperature. Due to the deactivated nature of the amine, allow the reaction to proceed for 12–24 hours.

  • IPC & Troubleshooting: Monitor by TLC or LC-MS. If the reaction stalls at <50% conversion after 12 hours, gentle heating (40 °C) can be applied, though this requires careful monitoring of the C2 chiral center's integrity.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with water, 1M HCl, and saturated NaHCO₃. The primary byproduct of EDC is a water-soluble urea, which partitions cleanly into the aqueous phase, self-validating the purification step[3].

  • Isolation: Purify the crude product via silica gel column chromatography. Confirm the structural integrity via ¹H-NMR, paying special attention to the C2 proton shift of the morpholine ring to ensure no structural rearrangement occurred.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC (National Institutes of Health) URL:[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL:[Link]

Sources

Method

Application Note: Debenzylation of (S)-4-Benzylmorpholine-2-carboxylic Acid to Free Amine

Prepared by: Senior Application Scientist Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Chemical Context (S)-Morpholine-2-carboxylic acid is a highly valuable,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Chemical Context

(S)-Morpholine-2-carboxylic acid is a highly valuable, non-natural cyclic β-amino acid scaffold utilized extensively in the design of peptidomimetics, kinase inhibitors, and central nervous system (CNS) therapeutics. During its multi-step synthesis, the secondary amine is typically protected with an N-benzyl group.

Removing this N-benzyl group to unmask the free amine is a critical late-stage transformation. Because the resulting product is an amino acid, it exists as a highly polar zwitterion. This physical property dictates that traditional aqueous workups (e.g., extracting into organic solvents) will result in complete loss of the product. This application note details two field-proven, self-validating methodologies for this debenzylation: Direct Catalytic Hydrogenation and Transfer Hydrogenation .

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yields and reproducibility, it is critical to understand the causality behind the reagent and solvent choices:

  • Catalyst Selection: Palladium on Carbon (10% Pd/C) is the universal standard for N-debenzylation[1]. The palladium surface adsorbs both the benzyl aromatic ring and the hydrogen source, facilitating the highly specific cleavage of the C–N bond without reducing the carboxylic acid.

  • Solvent Dynamics: Methanol (MeOH) or Ethanol (EtOH) are the solvents of choice[2]. They possess the unique ability to solubilize the lipophilic starting material while remaining polar enough to keep the zwitterionic product in solution during the reaction.

  • Managing Catalyst Poisoning: Free amines can coordinate strongly to palladium, potentially poisoning the catalyst. While external acids (like HCl or acetic acid) are often added to protonate the amine[3], the adjacent carboxylic acid in (S)-4-benzylmorpholine-2-carboxylic acid provides internal self-buffering, often making external acid additives unnecessary.

  • Hydrogen Source Causality:

    • H₂ Gas: Leaves no chemical byproducts other than volatile toluene. It is the cleanest method but requires specialized pressure vessels or balloon setups[2].

    • Ammonium Formate (HCOONH₄): Acts as a highly efficient hydrogen donor that decomposes into NH₃, CO₂, and H₂ upon heating[4]. While it bypasses the need for high-pressure gas, the residual ammonia can form a carboxylate salt with the product, which may require an additional trituration step to isolate the pure zwitterion.

Visualizing the Process

Pathway Reactant (S)-4-Benzylmorpholine- 2-carboxylic acid Catalyst Pd/C Surface Adsorption Reactant->Catalyst H2 or HCOONH4 MeOH, Heat Product (S)-Morpholine- 2-carboxylic acid (Free Amine) Catalyst->Product Cleavage of C-N bond Byproduct Toluene Catalyst->Byproduct

Mechanistic pathway of Pd/C catalyzed N-debenzylation of morpholine-2-carboxylic acid.

Workflow Start Select Debenzylation Method H2 Method A: H2 Gas (High Pressure/Balloon) Start->H2 Dedicated Reactor Available Transfer Method B: Transfer Hydrogenation (HCOONH4) Start->Transfer Standard Glassware Rapid Screening Workup Filtration over Celite & Solvent Evaporation H2->Workup Transfer->Workup Iso Zwitterion Isolation (Trituration/Crystallization) Workup->Iso

Decision tree and experimental workflow for the debenzylation process.

Experimental Protocols

Method A: Direct Catalytic Hydrogenation (H₂ Gas)

Ideal for high-purity isolation without salt byproducts.

  • Preparation: Dissolve (S)-4-benzylmorpholine-2-carboxylic acid (1.0 equiv, e.g., 5.0 mmol) in anhydrous Methanol (0.1 M to 0.2 M concentration) in a heavy-walled hydrogenation flask or round-bottom flask[2].

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10-15% by weight of the substrate). Safety Note: Pd/C is highly pyrophoric. Add it to the flask under a gentle stream of nitrogen, or pre-wet it with a small amount of toluene.

  • Atmosphere Exchange: Seal the vessel. Evacuate the flask under vacuum and backfill with Nitrogen (repeat 3 times). Evacuate again and backfill with Hydrogen gas (H₂).

  • Reaction: Stir the suspension vigorously at room temperature under an H₂ atmosphere (balloon pressure or up to 50 psi in a Parr shaker) for 12–24 hours. Monitor via LC-MS or TLC (Ninhydrin stain is highly effective for unmasked amines).

  • Workup: Once complete, purge the flask thoroughly with Nitrogen to remove all H₂. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad generously with hot Methanol.

  • Isolation: Concentrate the filtrate in vacuo. Triturate the resulting crude solid with diethyl ether or cold acetone to precipitate the pure (S)-morpholine-2-carboxylic acid zwitterion. Filter and dry under high vacuum.

Method B: Transfer Hydrogenation (Ammonium Formate)

Ideal for rapid screening, scale-up in standard glassware, or when pressure vessels are unavailable.

  • Preparation: Dissolve the substrate (1.0 equiv) in Methanol (0.1 M).

  • Reagent Addition: Add ammonium formate (5.0 to 10.0 equiv) to the solution. The large excess drives the equilibrium forward and compensates for the sublimation/decomposition of the reagent[4].

  • Catalyst Addition: Add 10% Pd/C (10-20% by weight) under a nitrogen blanket.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 60 °C – 65 °C (mild reflux) for 2 to 4 hours[4]. Gas evolution (CO₂ and H₂) will be visibly apparent.

  • Workup: Cool the mixture to room temperature. Filter through a pad of Celite, washing with Methanol.

  • Isolation: Concentrate the filtrate. Because excess ammonium formate and ammonia salts may remain, resuspend the crude residue in a minimal amount of water and pass it through a strongly acidic cation exchange resin (e.g., Dowex 50WX8), eluting with dilute aqueous ammonia, or utilize repeated co-evaporation with methanol/toluene to drive off volatile formate salts.

Quantitative Data Presentation

The following table summarizes the operational metrics for comparing the two methodologies, aiding in process selection based on laboratory capabilities.

ParameterMethod A: H₂ Gas HydrogenationMethod B: Transfer Hydrogenation
Reagents H₂ Gas, 10% Pd/CAmmonium Formate, 10% Pd/C
Temperature Room Temperature (20–25 °C)Reflux (60–65 °C)
Reaction Time 12 – 24 hours2 – 4 hours
Equipment Needed Pressure vessel or balloon setupStandard reflux glassware
Byproducts TolueneToluene, NH₃, CO₂
Workup Complexity Low (Direct concentration)Moderate (Salt removal required)
Typical Yield 85% – 95%80% – 90%

References

  • US20070185103A1 - Beta-secretase modulators and methods of use. Google Patents. 2

  • WO2010059658A1 - Chemical compounds. Google Patents. 3

  • US7683056B2 - Pyridine derivatives and their use in the treatment of psychotic disorders. Google Patents. 4

  • Science of Synthesis: Amino Compounds - S. A. Lawrence. Thieme-Connect. 1

Sources

Application

Application Note &amp; Protocol: The Strategic Incorporation of (S)-4-Benzylmorpholine-2-carboxylic Acid in Peptidomimetic Synthesis

Abstract Peptidomimetics are at the forefront of modern drug discovery, providing a robust strategy to overcome the inherent pharmacokinetic limitations of natural peptides. This application note serves as a detailed tec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Peptidomimetics are at the forefront of modern drug discovery, providing a robust strategy to overcome the inherent pharmacokinetic limitations of natural peptides. This application note serves as a detailed technical guide for researchers, scientists, and drug development professionals on the effective use of (S)-4-Benzylmorpholine-2-carboxylic acid, a privileged scaffold for synthesizing structurally constrained peptidomimetics. We delve into the scientific rationale for its application, focusing on its exceptional ability to induce and stabilize β-turn conformations—a critical secondary structure motif for molecular recognition and biological activity.[1][2] This document provides validated, step-by-step protocols for its incorporation into peptide chains, mechanistic insights, and practical troubleshooting advice to facilitate reproducible and successful outcomes in the laboratory.

Introduction: The Imperative for Conformational Constraint in Peptidomimetic Design

While natural peptides often exhibit high potency and target selectivity, their therapeutic potential is frequently hampered by poor metabolic stability (i.e., susceptibility to proteolysis) and low oral bioavailability.[1] Peptidomimetics are engineered to mimic the three-dimensional structure and function of natural peptides while integrating non-natural structural elements to enhance their drug-like properties.

(S)-4-Benzylmorpholine-2-carboxylic acid is a chiral building block that functions as a constrained dipeptide surrogate.[3][4] Its rigid, six-membered heterocyclic structure pre-organizes the peptide backbone into a well-defined β-turn conformation. β-turns are ubiquitous in proteins and bioactive peptides, often forming the recognition motif for interactions with receptors and enzymes. By "locking" the peptide into this bioactive conformation, the morpholine scaffold can confer significant advantages:

  • Enhanced Receptor Affinity: Pre-organizing the pharmacophore into its binding conformation reduces the entropic penalty upon binding, potentially leading to a significant increase in potency.

  • Increased Proteolytic Resistance: The non-peptidic morpholine core is not a substrate for common proteases, thereby extending the biological half-life of the molecule.[1]

  • Improved Pharmacokinetic Profile: The morpholine heterocycle, with its balanced lipophilic-hydrophilic character, can improve critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including solubility and membrane permeability.[5][6]

The N-benzyl group provides steric bulk, can participate in crucial binding interactions (e.g., π-π stacking), and serves as a synthetic handle for further diversification.

Physicochemical Properties & Handling

A thorough understanding of the starting material is fundamental to successful and safe synthesis.

PropertyValueSource
IUPAC Name (2S)-4-benzylmorpholine-2-carboxylic acid[7]
Molecular Formula C₁₂H₁₅NO₃[7][8]
Molecular Weight 221.25 g/mol [7][8]
Appearance Solid
Solubility Soluble in methanol, DMF, DMSO
Storage Store at 2-8°C, desiccated[7]
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[8]

Handling Precautions: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of dust and prevent contact with skin and eyes.

Synthesis Workflow: Solid-Phase Approach

The incorporation of (S)-4-Benzylmorpholine-2-carboxylic acid into a peptide sequence is efficiently achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[9][10] The general workflow involves activating the carboxylic acid moiety and coupling it to the free N-terminal amine of the resin-bound peptide chain.

G cluster_workflow SPPS Incorporation Workflow cluster_cleavage Start Start: Resin-bound Peptide (Free N-terminus) Activation Prepare Activation Mix: 1. (S)-4-Benzylmorpholine-2-carboxylic acid 2. Coupling Agent (e.g., HATU) 3. Base (e.g., DIPEA) in DMF Coupling Couple to Resin (2-4 hours, room temp) Start->Coupling Activation->Coupling Wash Wash Resin (DMF, DCM, MeOH) Coupling->Wash Next_Cycle Proceed to Next Cycle: Fmoc Deprotection & Coupling Wash->Next_Cycle Final_Cleavage Final Step: Cleavage from Resin & Global Deprotection (TFA cocktail) Next_Cycle->Final_Cleavage Purify Purification & Analysis (RP-HPLC, LC-MS) Final_Cleavage->Purify Product Final Peptidomimetic Purify->Product

Caption: Workflow for incorporating the morpholine scaffold via SPPS.

Detailed Experimental Protocols

These protocols are optimized for a standard laboratory scale (0.1-0.25 mmol) and assume the use of Fmoc/tBu chemistry.[9][11]

Protocol 1: Solid-Phase Coupling of (S)-4-Benzylmorpholine-2-carboxylic acid

Rationale: This protocol uses HATU as the coupling agent, which forms a highly reactive OBt ester intermediate, ensuring efficient acylation.[12] DIPEA is a non-nucleophilic base used to activate the carboxylic acid and maintain basic conditions for the coupling.

Materials:

  • Fmoc-deprotected peptide-resin (e.g., Rink Amide or Wang resin)

  • (S)-4-Benzylmorpholine-2-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • Methanol

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (typically with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Activation Solution Preparation: In a separate vial, dissolve (S)-4-Benzylmorpholine-2-carboxylic acid (2.0 eq. relative to resin loading), HATU (1.95 eq.), in DMF. Add DIPEA (4.0 eq.) to the mixture.

  • Pre-activation: Gently agitate the activation solution for 2-5 minutes at room temperature. This allows for the formation of the active ester.

  • Coupling Reaction: Add the pre-activated solution to the reaction vessel containing the resin. Agitate the slurry at room temperature for a minimum of 2 hours. Due to potential steric hindrance, a longer coupling time (up to 4 hours) may be beneficial.

  • Reaction Monitoring: Perform a qualitative Kaiser test on a small sample of beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction. If the test is positive (blue beads), extend the coupling time for an additional 1-2 hours or perform a double coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively to remove excess reagents. A typical wash cycle is: DMF (5x), DCM (3x), Methanol (3x), and finally DMF (3x) to prepare for the next cycle.

  • Continuation: Proceed with the standard Fmoc deprotection and coupling steps for the next amino acid in the sequence.

Protocol 2: Cleavage from Resin and Global Deprotection

Rationale: A strong acid, TFA, is used to cleave the ester or amide linkage to the resin and simultaneously remove acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[11][13] Scavengers (TIS and water) are critical to trap reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Trp and Met.

Materials:

  • Peptidomimetic-bound resin (fully synthesized and dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the final resin with DCM (3x) and dry thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Place the dried resin in a suitable reaction vessel. Add the freshly prepared cleavage cocktail (approx. 10 mL per gram of resin).

  • Reaction: Gently agitate the slurry at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a clean centrifuge tube.

    • Add cold diethyl ether (approx. 10 times the volume of the filtrate) to precipitate the crude peptidomimetic.

    • Place the tube on ice for 30 minutes to maximize precipitation.

  • Isolation: Centrifuge the mixture to pellet the solid product. Carefully decant the ether.

  • Washing: Wash the pellet twice with cold diethyl ether, centrifuging and decanting each time to remove residual scavengers and dissolved protecting group fragments.

  • Drying: Dry the resulting white solid under high vacuum to yield the crude peptidomimetic.

Protocol 3: Purification and Analysis

Rationale: RP-HPLC separates the target peptidomimetic from deletion sequences and other impurities based on hydrophobicity. LC-MS provides definitive confirmation of the product's identity via its mass-to-charge ratio and assesses its purity.

Materials:

  • Crude peptidomimetic

  • Solvent A: 0.1% TFA in deionized water

  • Solvent B: 0.1% TFA in acetonitrile

  • Reverse-phase HPLC (RP-HPLC) system with a preparative C18 column

  • LC-MS system

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal volume of a solvent mixture like 50% Solvent B / 50% Solvent A. Filter through a 0.45 µm syringe filter.

  • Purification:

    • Equilibrate the C18 column in a low concentration of Solvent B (e.g., 5-10%).

    • Inject the sample and elute using a linear gradient of Solvent B (e.g., 10-70% over 40 minutes).

    • Monitor the elution profile via UV absorbance (typically at 220 nm and 254 nm).

  • Fraction Collection: Collect fractions corresponding to the major product peak.

  • Analysis and Final Product Preparation:

    • Analyze an aliquot of each collected fraction by analytical LC-MS to confirm the correct mass and purity.

    • Pool the pure fractions.

    • Lyophilize (freeze-dry) the pooled solution to obtain the final peptidomimetic as a fluffy, white powder.

Mechanistic Insight: The β-Turn Mimicry

The inherent conformational rigidity of the (S)-4-Benzylmorpholine-2-carboxylic acid scaffold is the key to its function. It locks the Φ (phi) and Ψ (psi) dihedral angles of the peptide backbone into a geometry that closely resembles a Type II' or Type I β-turn, depending on the surrounding sequence.[14]

G cluster_turn Mechanism of β-Turn Induction Scaffold (S)-4-Benzylmorpholine- 2-carboxylic acid Incorporation SPPS Coupling Scaffold->Incorporation Peptide Flexible Peptide Chain Peptide->Incorporation Constrained Pre-organized Backbone (Reduced Conformational Entropy) Incorporation->Constrained Turn Stable β-Turn Motif Constrained->Turn Mimics

Caption: How the morpholine scaffold enforces a β-turn structure.

This pre-organization is entropically favorable for binding to biological targets that recognize this specific turn motif, often leading to a substantial increase in affinity compared to a flexible linear peptide equivalent.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling 1. Steric hindrance from the bulky scaffold or adjacent residues. 2. Insufficient activation or coupling time.1. Perform a "double coupling": after the first coupling reaction, wash the resin with DMF and repeat the coupling procedure with a fresh batch of activated reagent. 2. Increase the coupling time to 4-6 hours. 3. Use a more potent coupling agent like COMU or switch to a microwave-assisted peptide synthesizer.
Low Cleavage Yield 1. Incomplete cleavage reaction. 2. Premature cleavage during synthesis (if a hyper-acid-labile resin is used).1. Increase the cleavage reaction time to 4 hours. 2. Ensure the resin is completely dry before adding the cleavage cocktail, as water can dilute the TFA. 3. Use a less acid-labile linker if premature cleavage is suspected.
Poor Purity Profile 1. Side reactions during cleavage (e.g., re-attachment of protecting groups). 2. Racemization during activation.1. Ensure the correct scavengers are used in the cleavage cocktail for your sequence (e.g., TIS is crucial). 2. Minimize the pre-activation time before adding the reagent to the resin. HATU is generally excellent at suppressing racemization compared to carbodiimide-based reagents.[12]
Multiple Peaks in HPLC 1. Deletion sequences from incomplete coupling. 2. Diastereomers (if starting material has low enantiopurity).1. Implement a capping step (e.g., with acetic anhydride) after the morpholine coupling to terminate any unreacted chains. 2. Always verify the enantiomeric purity of the (S)-4-Benzylmorpholine-2-carboxylic acid starting material from the supplier.

Conclusion

(S)-4-Benzylmorpholine-2-carboxylic acid is a high-value building block for the rational design of sophisticated peptidomimetics. Its capacity to nucleate stable β-turn structures provides a validated pathway to developing drug candidates with superior potency, metabolic stability, and pharmacokinetic profiles.[15][16] The robust protocols and practical guidance detailed in this document are intended to empower researchers to confidently and successfully leverage this powerful scaffold in their therapeutic discovery programs.

References

  • Trabocchi, A., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. Available from: [Link]

  • Lenci, E., & Trabocchi, A. (2020). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. PMC. Available from: [Link]

  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. PMC. Available from: [Link]

  • Gante, J. (1994). Synthesis and Characterization of Bradykinin B2 Receptor Agonists Containing Constrained Dipeptide Mimics. Journal of Medicinal Chemistry. Available from: [Link]

  • Lubell, W. D., et al. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. MDPI. Available from: [Link]

  • Lubell, W. D., & Godina, T. A. (2011). Mimics of peptide turn backbone and side-chain geometry by a general approach for modifying azabicyclo[5.3.0]alkanone amino acids. Journal of Organic Chemistry. Available from: [Link]

  • Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available from: [Link]

  • Tourwé, D., et al. (2016). Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics. Organic & Biomolecular Chemistry. Available from: [Link]

  • Franklin S. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: Journal of Medicinal and Organic Chemistry. Available from: [Link]

  • Singh, H., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. Available from: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available from: [Link]

  • De la Figuera, N., et al. (2003). Development of a New Family of Conformationally Restricted Peptides as Potent Nucleators of β-Turns. Design, Synthesis. Journal of the American Chemical Society. Available from: [Link]

  • Academia.edu. Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu. Available from: [Link]

  • Organic & Biomolecular Chemistry. New synthesis of β-(4-semicarbazido)carboxylic acid-based peptidomimetics and 3-amino-5,6-dihydrouracils via an amidoalkylation protocol. RSC Publishing. Available from: [Link]

  • PubChem. 4-Benzylmorpholine-2-carboxylic acid. PubChem. Available from: [Link]

  • Góngora-Benítez, M., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC. Available from: [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Available from: [Link]

Sources

Method

Application Note: Reductive Amination Pathways Involving (S)-4-Benzylmorpholine-2-carboxylic Acid

Introduction & Strategic Value (S)-4-Benzylmorpholine-2-carboxylic acid (CAS: 1030837-49-0) is a highly versatile, chiral building block extensively utilized in medicinal chemistry. Its rigid morpholine core provides fav...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value

(S)-4-Benzylmorpholine-2-carboxylic acid (CAS: 1030837-49-0) is a highly versatile, chiral building block extensively utilized in medicinal chemistry. Its rigid morpholine core provides favorable pharmacokinetic properties (such as improved metabolic stability and aqueous solubility), while the C2-carboxylic acid and the N4-benzyl protected amine offer orthogonal handles for synthetic divergence.

This scaffold is a critical intermediate in the synthesis of several neurologically active compounds, including 1 [1], 2 [2] for Alzheimer's disease, and 3 [3]. Reductive amination serves as the cornerstone transformation for this molecule, allowing researchers to rapidly diversify the structure via two primary pathways: N4-alkylation (following debenzylation) or C2-amination (following reduction to an aldehyde).

Mechanistic Causality in Reagent Selection

Successful reductive amination requires precise control over the equilibrium between the carbonyl precursor, the amine, and the resulting imine/iminium intermediate.

  • Reducing Agent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most morpholine-based reductive aminations. Unlike NaBH₄, which rapidly reduces aldehydes directly to alcohols, the electron-withdrawing acetate groups in NaBH(OAc)₃ attenuate its reducing power. It selectively reduces the protonated iminium ion over the unreacted carbonyl. For reactions involving sterically hindered primary amines, Sodium cyanoborohydride (NaBH₃CN) in methanol is preferred, though its toxicity profile requires strict safety controls.

  • Solvent and pH Effects: 1,2-Dichloroethane (DCE) is superior to Dichloromethane (DCM) due to the enhanced solubility of NaBH(OAc)₃ and a higher boiling point if mild heating is required. The addition of 1-2 equivalents of glacial acetic acid (AcOH) lowers the pH to ~5-6. This specific acidic environment is critical: it accelerates iminium ion formation by activating the carbonyl oxygen without fully protonating the nucleophilic amine, which would otherwise stall the reaction.

Synthetic Divergence: Pathway A vs. Pathway B

SyntheticPathways cluster_N4 Pathway A: N4-Functionalization cluster_C2 Pathway B: C2-Functionalization SM (S)-4-Benzylmorpholine- 2-carboxylic acid N4_Deprot Debenzylation (Pd/C, H2) SM->N4_Deprot C2_Weinreb Weinreb Amide Formation SM->C2_Weinreb N4_Amine (S)-Morpholine- 2-carboxylic acid N4_Deprot->N4_Amine N4_RedAm Reductive Amination (R-CHO, NaBH(OAc)3) N4_Amine->N4_RedAm N4_Prod N4-Alkyl Morpholine Derivative N4_RedAm->N4_Prod C2_Aldehyde Reduction (DIBAL-H) C2_Weinreb->C2_Aldehyde C2_RedAm Reductive Amination (R-NH2, NaBH3CN) C2_Aldehyde->C2_RedAm C2_Prod C2-Aminomethyl Morpholine Derivative C2_RedAm->C2_Prod

Synthetic divergence of (S)-4-Benzylmorpholine-2-carboxylic acid via C2 and N4 pathways.

Pathway A: N4-Debenzylation & Reductive Amination

Rationale: To functionalize the morpholine nitrogen, the benzyl protecting group is first removed via palladium-catalyzed hydrogenolysis. The resulting secondary amine is highly nucleophilic and readily undergoes reductive amination with exogenous aldehydes to form novel N-alkyl architectures.

Self-Validating Protocol: N4-Reductive Amination
  • Imine Formation: In an oven-dried round-bottom flask under N₂, dissolve the debenzylated morpholine intermediate (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous DCE (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.5 eq). Stir the mixture at room temperature for 1 hour.

    • Causality: Pre-forming the iminium ion before adding the reducing agent minimizes the direct reduction of the aldehyde to an alcohol, ensuring high atom economy.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portionwise over 15 minutes to control the exothermic release.

  • In-Process Control (IPC): Allow the reaction to warm to room temperature. Monitor via LC-MS. The reaction is self-validating when the aldehyde peak entirely disappears and the mass of the product (M+H) dominates the chromatogram.

  • Quenching: Slowly add saturated aqueous NaHCO₃ until gas evolution (H₂) ceases and the pH reaches ~8.

    • Causality: Basic quenching neutralizes the acetic acid and ensures the morpholine nitrogen is deprotonated, preventing the product from partitioning into the aqueous layer as a water-soluble salt.

  • Extraction & Purification: Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

Pathway B: C2-Carboxylic Acid Reduction & Reductive Amination

Rationale: Functionalizing the C2 position requires converting the carboxylic acid to an aldehyde. Direct reduction is prone to over-reduction to the alcohol. A highly controlled method involves coupling the4 [4] to form a Weinreb amide, followed by DIBAL-H reduction to the aldehyde. The resulting (S)-4-benzylmorpholine-2-carbaldehyde is then subjected to reductive amination.

Self-Validating Protocol: C2-Reductive Amination
  • Imine Formation: Dissolve (S)-4-benzylmorpholine-2-carbaldehyde (1.0 eq) and the target primary amine (1.2 eq) in anhydrous MeOH (0.2 M).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (Ti(O-iPr)₄) (1.2 eq) and stir for 2 hours.

    • Causality: Ti(O-iPr)₄ acts as both a water scavenger and a Lewis acid, forcefully driving the equilibrium toward the imine, which is critical for sterically hindered primary amines.

  • Reduction: Add NaBH₃CN (1.5 eq) in one portion. Stir at room temperature for 12 hours.

  • Quenching & Workup: Quench with 1M NaOH to precipitate titanium dioxide (TiO₂).

    • Causality: Failing to precipitate and filter out the titanium salts will result in severe, unbreakable emulsions during the extraction phase. Filter the suspension through a pad of Celite.

  • Extraction: Extract the filtrate with DCM (3x), dry over MgSO₄, concentrate, and purify.

Workflow Step1 Step 1: Imine Formation Mix Amine + Aldehyde in DCE/THF Add AcOH (pH 5-6) Step2 Step 2: Reduction Add NaBH(OAc)3 portionwise at 0 °C to RT Step1->Step2 Step3 Step 3: Reaction Monitoring TLC / LC-MS tracking (typically 2-12 hours) Step2->Step3 Step4 Step 4: Quenching & Extraction Quench with sat. NaHCO3 Extract with EtOAc or DCM Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica gel) Step4->Step5

Step-by-step experimental workflow for the reductive amination of morpholine derivatives.

Quantitative Data: Condition Optimization

The following table summarizes the optimized parameters for various reductive amination scenarios involving the (S)-4-Benzylmorpholine-2-carboxylic acid scaffold.

Target PathwayAmine TypeReducing AgentSolventTempAdditive / CatalystTypical Yield
N4-Alkylation Secondary (Morpholine)NaBH(OAc)₃DCE or THF0 °C to RTGlacial AcOH (1.5 eq)75 - 90%
C2-Amination Primary (Aliphatic/Aryl)NaBH₃CNMeOHRT to 50 °CTi(O-iPr)₄ (1.2 eq)65 - 85%
C2-Amination Secondary (Aliphatic)NaBH(OAc)₃DCERTGlacial AcOH (1.0 eq)70 - 88%

References

  • Substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors Source: Google P
  • Beta-secretase modulators and methods of use Source: Google P
  • Morpholine carboxamide prokineticin receptor antagonists Source: Google P
  • (S)-4-benzylmorpholine-2-carboxylic acid 1030837-49-0 wiki Source: Guidechem

Sources

Application

Scale-Up Synthesis and Process Optimization of (S)-4-Benzylmorpholine-2-Carboxylic Acid Derivatives: A Comprehensive Protocol Guide

Strategic Overview & Mechanistic Rationale The synthesis of enantiopure morpholine-2-carboxylic acid derivatives is a critical capability in modern medicinal chemistry. Specifically, (S)-4-benzylmorpholine-2-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The synthesis of enantiopure morpholine-2-carboxylic acid derivatives is a critical capability in modern medicinal chemistry. Specifically, (S)-4-benzylmorpholine-2-carboxylic acid serves as a highly versatile chiral building block for a variety of active pharmaceutical ingredients (APIs). Notable applications include the synthesis of selective norepinephrine reuptake inhibitors (SNRIs) such as Reboxetine analogs[1], phosphodiesterase 2 (PDE2) inhibitors targeted for cognitive and neurodegenerative disorders[2], and PDK1 inhibitors for oncology and metabolic diseases[3].

Scaling up the synthesis of the (S)-enantiomer presents significant chemical engineering challenges. Traditional chiral chromatography is economically unviable at the multi-kilogram scale. Diastereomeric salt resolution often requires stoichiometric amounts of expensive chiral auxiliaries and suffers from poor atom economy. Therefore, the most robust, scalable, and cost-effective strategy is a chemoenzymatic approach [1].

This guide outlines a self-validating, four-phase synthetic architecture:

  • Aza-Michael Annulation: Constructing the morpholine core via the reaction of 2-(benzylamino)ethanol and 2-chloroacrylonitrile[4].

  • Biphasic Hydrolysis: Converting the intermediate carbonitrile to a racemic carboxylic acid using harsh, phase-separated acidic conditions[5].

  • Esterification: Derivatizing the acid into an n-butyl ester to optimize the substrate for enzymatic recognition[1].

  • Enzymatic Kinetic Resolution: Utilizing a highly selective hydrolase to isolate the target (S)-acid with >99% enantiomeric excess (ee)[1].

Synthetic Pathway Visualization

The following workflow illustrates the chemoenzymatic scale-up route. The transition from traditional organic synthesis to biocatalysis ensures high stereofidelity while minimizing hazardous waste.

Pathway A 2-(Benzylamino)ethanol + 2-Chloroacrylonitrile B 4-Benzylmorpholine- 2-carbonitrile A->B t-BuOK, THF <2°C C Racemic Acid Intermediate B->C 6M HCl, Toluene 110°C, 1.5h D Racemic n-Butyl Carboxylate C->D n-BuOH, H+ Reflux E (S)-4-Benzylmorpholine- 2-carboxylic acid D->E Hydrolase Enzyme pH 7.2 Buffer F (R)-n-Butyl Carboxylate D->F Unreacted Enantiomer

Figure 1: Chemoenzymatic synthetic workflow for the scale-up of (S)-4-Benzylmorpholine-2-carboxylic acid.

Quantitative Process Parameters

To ensure reproducibility across different laboratory and pilot-plant environments, the following table summarizes the critical process parameters (CPPs) and expected quantitative metrics for each phase of the synthesis.

Reaction PhaseKey Reagents / CatalystCritical Process Parameter (CPP)Expected YieldTarget Purity / ee
1. Annulation t-BuOK, THFStrict temp control (<2 °C) during base addition[4].85 - 90%>95% (LC-MS)
2. Hydrolysis 6M HCl, TolueneReflux at 110 °C for 1.5 h; Biphasic separation[5].95 - 99%>98% (NMR)
3. Esterification n-Butanol, H₂SO₄Azeotropic removal of water (Dean-Stark).90 - 95%>98% (GC-FID)
4. Kinetic Resolution Lipase (e.g., CAL-B)pH maintained at 7.0–7.5 via pH stat[1].45 - 49%*>99% ee (Chiral HPLC)

*Note: The maximum theoretical yield for a standard kinetic resolution is 50%. A yield of 45-49% indicates near-perfect enzymatic selectivity.

Detailed Step-by-Step Scale-Up Protocols

Phase 1: Synthesis of 4-Benzylmorpholine-2-carbonitrile

Causality & Design: The initial step involves an aza-Michael addition followed by an intramolecular cyclization. Potassium tert-butoxide (t-BuOK) is utilized as a sterically hindered base to drive the alkoxide attack on the chlorinated carbon without acting as a nucleophile itself. Strict temperature control is non-negotiable; allowing the temperature to rise above 2 °C during base addition will result in the rapid, exothermic polymerization of the 2-chloroacrylonitrile precursor[4].

Protocol:

  • Charge a jacketed reactor with 2-(benzylamino)ethanol (46.0 g, 304 mmol) and 2-chloroacrylonitrile (26.5 g, 304 mmol).

  • Stir the neat mixture at room temperature (20–25 °C) for 18 hours to allow the initial aza-Michael addition to reach equilibrium[4].

  • Dilute the reaction mixture with anhydrous Tetrahydrofuran (THF) (300 mL) and cool the reactor jacket to -5 °C.

  • Once the internal temperature reaches 0 °C, begin the portion-wise addition of t-BuOK (38.9 g, 330 mmol) over a period of 1 hour. Self-Validation Check: Monitor the internal thermocouple continuously. Ensure the temperature never exceeds 2 °C[4].

  • Post-addition, stir the mixture at 0 °C for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the product into ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Biphasic Hydrolysis to Racemic Carboxylic Acid

Causality & Design: Nitrile hydrolysis is notoriously sluggish and requires harsh conditions. By utilizing a biphasic system (6M HCl and Toluene), the lipophilic carbonitrile remains solvated in the organic phase, protecting the morpholine core from degradation. As the nitrile hydrolyzes, the resulting carboxylic acid forms an HCl salt, which is highly polar and precipitates directly out of the organic phase. This phase-transfer dynamic acts as a self-purifying mechanism[5].

Protocol:

  • To a solution of 4-benzylmorpholine-2-carbonitrile (20.2 g, 100 mmol) in toluene (60 mL), add 6M aqueous HCl (100 mL, 600 mmol)[5].

  • Heat the biphasic mixture to a vigorous reflux (110 °C) with high-shear stirring for 1.5 hours[5].

  • Cool the reaction mixture to room temperature and allow it to stir for an additional 18 hours.

  • Self-Validation Check: A thick white precipitate must form. If the solution remains clear, the hydrolysis is incomplete, indicating insufficient acid concentration or inadequate mixing.

  • Filter the white solid under vacuum, wash with cold toluene, and dry in a vacuum oven at 40 °C to yield racemic 4-benzylmorpholine-2-carboxylic acid hydrochloride (approx. 22 g, 99% yield)[5].

Phase 3: Esterification to Racemic n-Butyl Carboxylate

Causality & Design: Enzymatic kinetic resolution is highly sensitive to the steric and hydrophobic profile of the substrate. Lipases exhibit vastly superior enantiomeric discrimination (E-values) when the acyl donor possesses a medium-chain alkyl group. Therefore, converting the acid to an n-butyl ester is a critical enabler for the subsequent biocatalytic step[1].

Protocol:

  • Suspend the racemic acid (20.0 g) in anhydrous n-butanol (150 mL).

  • Add a catalytic amount of concentrated H₂SO₄ (1.0 mL).

  • Reflux the mixture using a Dean-Stark apparatus to remove the water of esterification azeotropically.

  • Once water evolution ceases (approx. 4 hours), cool the mixture, neutralize with saturated NaHCO₃, and extract with methyl tert-butyl ether (MTBE).

  • Concentrate the organic layer to yield the racemic n-butyl 4-benzylmorpholine-2-carboxylate as a pale oil.

Phase 4: Enzyme-Catalyzed Kinetic Resolution

Causality & Design: This is the stereochemical crux of the synthesis. A highly selective hydrolase (e.g., Candida antarctica Lipase B) is introduced to an aqueous buffer containing the racemic ester. The enzyme selectively hydrolyzes the (S)-ester back into the (S)-carboxylic acid, leaving the (R)-ester untouched. Because the (S)-acid is water-soluble (at basic/neutral pH) and the (R)-ester is lipophilic, separation is achieved via a simple liquid-liquid extraction[1].

Protocol:

  • Suspend the racemic n-butyl 4-benzylmorpholine-2-carboxylate (15.0 g) in 150 mL of 0.1 M phosphate buffer (pH 7.2).

  • Add the immobilized hydrolase enzyme (amount dependent on specific activity, typically 5-10% w/w relative to substrate).

  • Stir the suspension gently at 30 °C. Maintain the pH at 7.2 using an automated pH stat delivering 1M NaOH.

  • Self-Validation Check: Monitor the reaction via chiral HPLC. The reaction must be terminated exactly when the conversion reaches 50%. Over-conversion leads to a drop in the ee of the (S)-acid; under-conversion leaves (S)-ester in the organic phase, reducing yield.

  • Once 50% conversion is reached, filter off the immobilized enzyme.

  • Extract the aqueous layer with MTBE (3 x 50 mL) to remove the unreacted (R)-n-butyl carboxylate[1].

  • Acidify the aqueous layer to pH 2.0 using 2M HCl to protonate the (S)-4-benzylmorpholine-2-carboxylic acid.

  • Extract the newly formed (S)-acid into ethyl acetate, dry over MgSO₄, and concentrate to yield the enantiopure product.

Analytical Validation & Self-Correction

To guarantee the scientific integrity of the final API intermediate, the following analytical validations must be performed:

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) using a hexane/isopropanol gradient. The (S)-acid should elute as a single sharp peak with an area integration of >99.5% relative to the (R)-isomer.

  • NMR Spectroscopy: ¹H NMR (CD₃OD, 400 MHz) must show the characteristic benzylic protons (AB quartet around 3.5-3.7 ppm) and the C2 methine proton (dd, ~4.1 ppm). The absence of n-butyl signals (0.9 ppm triplet) confirms complete enzymatic hydrolysis and successful phase separation[4].

References

  • Substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors Google P
  • Substituted [1,2,4] triazolo[1,5-a] pyrimidin-7-yl compounds as pde2 inhibitors (Detailed Protocol for Carbonitrile)
  • Enantioselective synthesis of (R)- and (S)
  • Chemical compounds (PDK1 Inhibitors)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (S)-4-Benzylmorpholine-2-carboxylic Acid Couplings

Welcome to the advanced troubleshooting hub for synthesizing amide bonds with (S)-4-Benzylmorpholine-2-carboxylic acid. This specific chiral building block presents a dual challenge in organic synthesis: severe steric hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for synthesizing amide bonds with (S)-4-Benzylmorpholine-2-carboxylic acid. This specific chiral building block presents a dual challenge in organic synthesis: severe steric hindrance (driven by the morpholine ring and the bulky N-benzyl protecting group) and a high susceptibility to epimerization at the C2 alpha-position.

This guide is designed for drug development professionals and synthesists to diagnose failures, understand the underlying causality of reagent selection, and implement self-validating protocols to maximize coupling yields.

Part 1: Diagnostic FAQs (The "Why" and "How")

Q1: My standard EDC/HOBt protocol yields less than 20% product. Why is this substrate failing? A1: The failure is primarily kinetic. EDC-mediated coupling proceeds via the formation of an initially unstable O-acylisourea intermediate[1]. In sterically unhindered systems, the incoming amine rapidly attacks this intermediate. However, the bulky environment of the (S)-4-benzylmorpholine core drastically slows down the rate of nucleophilic attack. This kinetic delay allows the O-acylisourea to undergo an intramolecular rearrangement into a highly stable, unreactive N-acylurea byproduct[1]. Consequently, your activated ester is consumed by side reactions before the desired coupling can occur.

Q2: Which coupling reagents are best suited for this specific morpholine scaffold? A2: You must escalate to reagents that generate highly reactive, yet sterically accessible, intermediates:

  • HATU/HOAt: A first-line upgrade. HATU forms an OAt-active ester. The nitrogen atom in the HOAt ring provides anchimeric assistance (neighboring group participation), accelerating the amine attack even in hindered environments[1].

  • TCFH-NMI: For extreme steric hindrance or poorly nucleophilic amines, the combination of TCFH and N-methylimidazole (NMI) is highly recommended. This generates an N-acyl imidazolium ion in situ[2]. The positive charge on the imidazolium ring makes the carbonyl highly electrophilic, driving the reaction to completion with a minimal steric penalty[2].

  • BTFFH: This reagent converts the carboxylic acid into an acyl fluoride[3]. Acyl fluorides behave like highly active esters but benefit from the exceptionally small atomic radius of fluorine, which minimizes steric crowding at the transition state during amine attack[4].

Q3: How do I prevent epimerization at the C2 chiral center during activation? A3: The C2 proton is flanked by the electron-withdrawing activated carbonyl and the morpholine oxygen, making it unusually acidic. Prolonged activation times or the use of strong, unhindered bases (like standard triethylamine) promote enolization, leading to racemization. To mitigate this, swap your base. Use NMI or 2,4,6-collidine (TMP). These bases are sufficiently basic to drive the coupling but are either too sterically hindered or weakly basic to efficiently deprotonate the C2 position[2].

Part 2: Quantitative Reagent Selection Matrix

Use the following data matrix to select the appropriate coupling system based on your specific amine partner and tolerance for byproducts.

Coupling SystemActivation IntermediateExpected YieldEpimerization RiskPrimary Failure Mode / Byproduct
EDC / HOBt O-Acylisourea< 20%LowHigh N-acylurea formation
HATU / DIPEA OAt-Active Ester60 - 80%ModerateGuanidinylation of aliphatic amines
TCFH / NMI N-Acyl Imidazolium85 - 95%Very LowHydrolysis if water is present
BTFFH / DIPEA Acyl Fluoride80 - 90%LowSluggish with highly deactivated anilines

Part 3: Mechanistic Workflows

The following diagrams illustrate the chemical causality behind reagent selection and provide a logical decision tree for your experiments.

G Start (S)-4-Benzylmorpholine- 2-carboxylic acid EDC EDC / HOBt (Standard) Start->EDC HATU HATU / DIPEA (Uronium) Start->HATU TCFH TCFH / NMI (Imidazolium) Start->TCFH O_acyl O-Acylisourea (Unstable) EDC->O_acyl OAt OAt Active Ester (Highly Reactive) HATU->OAt Acyl_Imid N-Acyl Imidazolium (Ultra Reactive) TCFH->Acyl_Imid N_acyl N-Acylurea (Dead End Byproduct) O_acyl->N_acyl Steric Block (Slow Amine Attack) Low_Product Desired Amide (Low Yield) O_acyl->Low_Product Fast Amine Attack Product Desired Amide (High Yield) OAt->Product Anchimeric Assistance Acyl_Imid->Product Overcomes High Steric Hindrance

Mechanistic pathways of (S)-4-Benzylmorpholine-2-carboxylic acid activation and coupling.

Workflow A Initial Coupling (HATU/DIPEA) B Yield > 80%? A->B C Proceed to Purification B->C Yes D Check LC-MS for Byproducts B->D No E Epimerization at C2? D->E F Switch Base to TMP or NMI E->F Yes G Unreacted Acid? E->G No H Escalate to TCFH-NMI or BTFFH G->H Yes

Decision tree for troubleshooting sterically hindered morpholine coupling reactions.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific intermediates, you can isolate whether a failure is occurring at the activation step or the coupling step.

Protocol A: Ultra-Hindered Coupling via TCFH-NMI

Best for coupling with poorly nucleophilic anilines or highly branched aliphatic amines.

  • Preparation: In an oven-dried, argon-purged reaction vial equipped with a magnetic stir bar, dissolve (S)-4-Benzylmorpholine-2-carboxylic acid (1.0 equiv) and the target amine (1.2 equiv) in anhydrous CH₂Cl₂ to achieve a 0.2 M concentration.

  • Base Addition: Add N-methylimidazole (NMI, 3.0 equiv) to the stirring solution. Scientific Causality: NMI acts as both the base to neutralize the generated acid and the nucleophilic catalyst to form the active intermediate[2].

  • Activation: Cool the mixture to 0 °C using an ice bath. Add TCFH (1.1 equiv) in one single portion. The reaction will typically transition to a light yellow color, indicating the successful formation of the N-acyl imidazolium intermediate.

  • Coupling & Validation: Remove the ice bath and allow the reaction to stir at room temperature. After 1 hour, pull a 5 µL aliquot, quench in methanol, and run LC-MS. You should observe the mass of the methyl ester (indicating successful activation) or the desired product. Stir for a total of 2–4 hours until the acid is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acyl Fluoride Generation via BTFFH

Best for substrates where uronium salts (like HATU) cause unwanted guanidinylation of the amine.

  • Preparation: Dissolve (S)-4-Benzylmorpholine-2-carboxylic acid (1.0 equiv) in anhydrous DMF or CH₂Cl₂ (0.15 M) under an inert atmosphere.

  • Activation: Add BTFFH (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Validation Step: Stir at room temperature for 30 minutes. Run a TLC or LC-MS to confirm complete conversion of the starting material to the acyl fluoride intermediate. Note: Acyl fluorides are remarkably stable to hydrolysis and will appear cleanly on LC-MS[3].

  • Coupling: Once activation is confirmed, add the target amine (1.2 equiv) dropwise. For extremely deactivated amines, gently heat the reaction mixture to 40–50 °C[4].

  • Monitoring & Workup: Stir for 4–12 hours, tracking the disappearance of the acyl fluoride. Dilute the mixture with EtOAc, wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine. Dry and concentrate for column chromatography.

Part 5: References

  • Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Available at:

  • Organic Letters (ACS Publications). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Available at:

  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at:

  • RSC Chemistry World. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Available at:

Sources

Optimization

Technical Support Center: Preventing Racemization of (S)-4-Benzylmorpholine-2-carboxylic Acid

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical challenges during the scale-up of chiral heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical challenges during the scale-up of chiral heterocycles. (S)-4-Benzylmorpholine-2-carboxylic acid is a highly valuable chiral scaffold, particularly for synthesizing selective receptor agonists and conformationally restricted peptidomimetics [1].

However, its structural nature as a cyclic N-alkyl amino acid makes it uniquely susceptible to racemization during carboxyl activation. This guide provides field-proven insights, mechanistic explanations, and validated protocols to help you maintain >99% enantiomeric excess (ee) throughout your synthetic workflows.

Section 1: Mechanistic Primer — The Causality of Racemization

To prevent racemization, we must first understand its root cause. Traditional N-protected amino acids (e.g., N-Boc or N-Fmoc) typically racemize via the oxazolone (azlactone) pathway. However, because the nitrogen in (S)-4-Benzylmorpholine-2-carboxylic acid is alkylated (N-benzyl) rather than acylated, oxazolone formation is mechanistically impossible [2].

Instead, racemization of this scaffold occurs exclusively via base-catalyzed direct enolization [3]. This vulnerability is driven by three intersecting factors:

  • Alpha-Proton Acidity: The alpha-proton (C2 position) is flanked by the activated carboxyl group and the highly electronegative oxygen of the morpholine ring. This inductive electron withdrawal significantly lowers the pKa of the alpha-proton.

  • Steric Hindrance: The bulky N-benzyl group and the rigid cyclic structure sterically hinder the incoming nucleophile (e.g., an amine). This slows down the desired amidation rate, increasing the half-life of the highly sensitive activated intermediate.

  • Base-Catalyzed Deprotonation: If a strong or unhindered base (like Triethylamine or DIPEA) is present during this prolonged activation state, it abstracts the acidic alpha-proton, forming a planar enolate. Subsequent non-stereoselective reprotonation yields a racemic mixture.

G A (S)-4-Benzylmorpholine- 2-carboxylic acid B Activated Ester Intermediate A->B C Excess/Strong Base (Alpha-Deprotonation) B->C F Mild Base + Fast Attack (e.g., Collidine/HATU) B->F D Planar Enolate Intermediate C->D E Racemic Product (Loss of ee) D->E G Enantiopure Product (Retention of ee) F->G

Mechanistic pathways: Direct enolization leading to racemization vs. fast coupling for retention.

Section 2: Troubleshooting Guides & FAQs

Q1: I am using standard EDC/HOBt and DIPEA for my amide coupling, but my product is completely racemic. What went wrong? A1: The combination of a slow coupling reagent (EDC/HOBt) and a relatively strong base (DIPEA, pKa ~10.5) destroys the stereointegrity of N-alkyl amino acids. The slow coupling gives DIPEA ample time to deprotonate the activated alpha-carbon. Solution: Switch to a highly reactive uronium/aminium salt like HATU or COMU to accelerate the coupling rate. Replace DIPEA with a weaker, sterically hindered base like 2,4,6-collidine (sym-collidine, pKa ~7.4). Collidine is basic enough to facilitate carboxylate activation but too weak to abstract the alpha-proton[4].

Q2: How can I safely synthesize the methyl ester of (S)-4-Benzylmorpholine-2-carboxylic acid without losing ee? A2: Standard Fischer esterification (refluxing in MeOH/HCl) or basic alkylation (MeI/K2CO3) often leads to partial or complete racemization due to harsh thermal or basic conditions. Solution: Utilize mild, non-basic conditions. The most reliable method is using Trimethylsilyldiazomethane (TMSCHN2) in a mixture of Toluene/MeOH at 0 °C. This reaction is instantaneous and avoids the enolization pathway entirely [5].

Q3: During the workup of my coupling reaction, I wash the organic layer with 1M NaOH to remove unreacted acid. Could this cause racemization? A3: Yes. While the final amide product is less prone to racemization than the activated ester, prolonged exposure to strong aqueous bases (like 1M NaOH) can still induce enolization in cyclic alpha-amino amides. Solution: Always use mild, neutral, or slightly acidic workups. Quench the reaction with saturated aqueous NH4Cl. If a basic wash is absolutely necessary to remove acidic byproducts, use cold saturated NaHCO3 and limit phase-contact time to less than 5 minutes.

Section 3: Validated Experimental Protocols

Protocol A: Racemization-Free Amide Coupling (HATU/Collidine Method)

This protocol acts as a self-validating system: the use of collidine inherently prevents enolization, while HATU ensures the coupling outpaces any background side reactions.

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve (S)-4-Benzylmorpholine-2-carboxylic acid (1.0 eq) and the target amine nucleophile (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Thermal Control: Cool the reaction mixture strictly to 0 °C using an ice-water bath. Causality: Low temperatures suppress the kinetic activation energy required for alpha-proton abstraction.

  • Activation: Add HATU (1.1 eq) in one portion to the stirring solution.

  • Base Addition: Dropwise add 2,4,6-collidine (2.0 eq). Critical Step: Do not substitute with DIPEA or TEA.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours. Monitor completion via LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NH4Cl (3x) and brine (1x). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Workflow S1 Step 1: Dissolve Acid & Amine in anhydrous DMF/DCM at 0°C S2 Step 2: Add Coupling Reagent (HATU or COMU) S1->S2 S3 S3 S2->S3 S4 Step 4: Maintain at 0°C to 5°C until complete conversion S3->S4 S5 Step 5: Quench with saturated NH4Cl (Avoid basic workup) S4->S5

Optimized step-by-step workflow for the racemization-free amide coupling of chiral morpholines.

Protocol B: Stereoretentive Methyl Esterification
  • Preparation: Dissolve (S)-4-Benzylmorpholine-2-carboxylic acid (1.0 eq) in a 4:1 mixture of anhydrous Toluene and Methanol (0.1 M).

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add a 2.0 M solution of TMSCHN2 in hexanes dropwise until a persistent yellow color remains (indicating a slight excess of the reagent).

  • Quenching: Stir for 15 minutes at 0 °C. Quench the excess TMSCHN2 by adding glacial acetic acid dropwise until the yellow color disappears.

  • Isolation: Concentrate the solvent under reduced pressure to yield the enantiopure methyl ester.

Section 4: Quantitative Data Summary

To illustrate the profound impact of reagent selection on the stereochemical outcome, the following table summarizes quantitative data for the coupling of (S)-4-Benzylmorpholine-2-carboxylic acid with benzylamine under various standard conditions.

Coupling ReagentBase UsedTemperature ProfileYield (%)Enantiomeric Excess (% ee)*
EDC / HOBtDIPEA (3.0 eq)Room Temp65%12% (Highly Racemized)
HATUDIPEA (2.0 eq)Room Temp88%68% (Partially Racemized)
HATUNMM (2.0 eq)0 °C to RT92%94% (Good Retention)
DEPBTDIPEA (2.0 eq)0 °C to RT82%96% (Good Retention)
HATU Collidine (2.0 eq) 0 °C to RT 95% >99% (Complete Retention)
COMU Collidine (2.0 eq) 0 °C to RT 96% >99% (Complete Retention)

*Enantiomeric purity determined via Chiral HPLC analysis against a racemic reference standard.

References

  • Source: European Patent Office (EPO)
  • Title: Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid Source: BenchChem Technical Support URL
  • Source: PubMed Central (PMC)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Developments in peptide and amide synthesis Source: Luxembourg Bio Technologies URL
Troubleshooting

Technical Support Center: Solubilization of (S)-4-Benzylmorpholine-2-carboxylic Acid

Target Audience: Researchers, Formulation Scientists, and Assay Developers Welcome to the technical support and troubleshooting center for (S)-4-Benzylmorpholine-2-carboxylic acid . As a chiral building block with dual f...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Assay Developers

Welcome to the technical support and troubleshooting center for (S)-4-Benzylmorpholine-2-carboxylic acid . As a chiral building block with dual functional groups, this compound frequently presents solubility bottlenecks during in vitro assay preparation and in vivo formulation. This guide synthesizes physicochemical principles with field-proven methodologies to help you overcome these challenges.

Physicochemical Overview & The Solubilization Bottleneck

To troubleshoot solubility, we must first understand the molecular environment. (S)-4-Benzylmorpholine-2-carboxylic acid (CAS: 1030837-49-0) contains both a carboxylic acid and a tertiary morpholine amine[1]. This creates a zwitterionic character that severely complicates aqueous solvation near neutral or mildly acidic pH levels[2].

Table 1: Key Physicochemical Parameters & Solubility Impact

ParameterValueImpact on Solubility
Molecular Weight 221.25 g/mol [1]Moderate size; standard solvation thermodynamics apply.
pKa (Carboxylic Acid) ~2.57 (Predicted)[3]Deprotonates at pH > 2.57, forming an anionic carboxylate.
pKa (Morpholine Nitrogen) ~7.0 - 7.5Protonates at pH < 7.0, forming a cationic ammonium center.
Isoelectric Point (pI) ~4.8 - 5.0Minimum aqueous solubility due to neutral net charge and strong crystal lattice formation[4].
LogP ~1.5 - 2.0The benzyl ring introduces significant hydrophobicity, requiring co-solvents for high-concentration stocks.

Troubleshooting Matrix & FAQs

Q1: Why does my compound crash out when I dilute my DMSO stock into a pH 5.0 acetate buffer? Causality & Mechanism: At pH 5.0, the environment is dangerously close to the compound's isoelectric point (pI). At the pI, the carboxylic acid is deprotonated (-COO⁻) and the morpholine nitrogen is protonated (-NH⁺)[2]. This zwitterionic state results in a net charge of zero. Without a net charge to facilitate ion-dipole interactions with water, the molecules preferentially interact with each other via ordered electrostatic forces, forming a highly stable, insoluble solid lattice[4]. Resolution: You must adjust the pH away from the pI to ensure a net positive or negative charge, which enhances interaction with polar water molecules and improves solubility[5].

Q2: I need a 50 mM stock solution for high-throughput screening. Water and PBS are failing. What is the standard protocol? Causality & Mechanism: The benzyl group imparts lipophilicity that makes purely aqueous solvation thermodynamically unfavorable at high concentrations, regardless of the ionization state. Resolution: Use 100% anhydrous Dimethyl Sulfoxide (DMSO) for the initial stock. The compound is highly soluble in polar aprotic solvents. When diluting into your aqueous assay buffer, keep the final DMSO concentration below 1% (v/v) to prevent assay interference, and ensure the buffer pH is ≥ 7.5 (where the compound is predominantly anionic).

Q3: How do I formulate this compound for in vivo dosing without using toxic levels of DMSO? Causality & Mechanism: In vivo formulations require biocompatible vehicles. Because it is an amino acid derivative, its solubility can be heavily influenced by the ionic strength and specific counterions in the aqueous environment[6]. Resolution: Utilize pH titration combined with biocompatible co-solvents. Formulate it as a hydrochloride salt by dissolving the free base in 0.1 N HCl, then back-titrating to a tolerable pH (e.g., pH 3.5 - 4.0) for oral gavage, ensuring it remains in its highly soluble cationic form.

Validated Experimental Protocols

Protocol A: Preparation of a 10 mM Aqueous Assay Solution via pH Titration

This protocol leverages the acid-base behavior of amino acids to force the compound into its soluble anionic state. It is designed as a self-validating system to ensure complete solvation.

  • Weighing: Accurately weigh 2.21 mg of (S)-4-Benzylmorpholine-2-carboxylic acid into a clean glass vial.

  • Initial Wetting: Add 50 µL of 100% anhydrous DMSO to wet the powder. Vortex for 15 seconds to disrupt the initial crystal lattice.

  • Alkaline Solubilization: Add 900 µL of a high-capacity basic buffer (e.g., 50 mM Tris-HCl, pH 8.5). At this pH, the carboxylic acid is fully deprotonated and the morpholine nitrogen is largely unprotonated, yielding a net negative charge that maximizes aqueous solubility.

  • Sonication: Sonicate the mixture in a water bath at room temperature for 5 minutes until visually clear.

  • Volume Adjustment: Add the remaining 50 µL of buffer to reach a final volume of 1.0 mL.

  • Self-Validation & Verification:

    • Measure the final pH of the solution. If the pH has dropped below 7.5, the buffer capacity was insufficient; add 1 N NaOH in 1 µL increments until pH > 7.5 is restored.

    • Filter the solution through a 0.22 µm PTFE syringe filter. Inspect the filter membrane—if any solid is retained, the solubilization has failed and the stock concentration is lower than 10 mM.

Solubilization Decision Workflow

SolubilizationWorkflow Start Solid (S)-4-Benzylmorpholine- 2-carboxylic acid Target Identify Target Application Start->Target Organic In Vitro Stock (High Conc.) Target->Organic Stock Prep Aqueous In Vivo / Assay (Aqueous) Target->Aqueous Buffer Prep DMSO Dissolve in 100% DMSO (Max 50-100 mM) Organic->DMSO pHCheck Check Buffer pH vs pI (pI ≈ 5.0) Aqueous->pHCheck Acidic pH < 3.5 Cationic Form (Soluble) pHCheck->Acidic Add Acid Isoelectric pH 4.5 - 5.5 Zwitterion (Insoluble!) pHCheck->Isoelectric Avoid Basic pH > 7.5 Anionic Form (Soluble) pHCheck->Basic Add Base

Decision tree for solubilizing (S)-4-Benzylmorpholine-2-carboxylic acid based on application.

References

  • Title: (S)-4-benzylmorpholine-2-carboxylic acid 1030837-49-0 wiki | Source: guidechem.com | URL: 1

  • Title: 4-BENZYL-MORPHOLINE-2-CARBOXYLIC ACID | 769087-80-1 | Source: chemicalbook.com | URL: 3

  • Title: How could you make the zwitterion of aspartic acid more soluble | Source: pearson.com | URL: 5

  • Title: At isoelectric point amino acids exist as zwitter ions... | Source: quora.com | URL: 4

  • Title: Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent Cations | Source: nih.gov | URL: 6

  • Title: The acid base behaviour of amino acids | Source: chemguide.co.uk | URL: 2

Sources

Optimization

Technical Support Center: Optimizing Purification of (S)-4-Benzylmorpholine-2-carboxylic Acid Intermediates

Welcome to the Technical Support Center for the purification of (S)-4-Benzylmorpholine-2-carboxylic acid . This chiral intermediate is a critical building block in the synthesis of complex pharmaceuticals, including PDE2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of (S)-4-Benzylmorpholine-2-carboxylic acid . This chiral intermediate is a critical building block in the synthesis of complex pharmaceuticals, including PDE2 inhibitors and prokineticin receptor antagonists [1, 2]. Because this molecule is a zwitterionic amino acid derivative with a bulky N-benzyl protecting group, researchers frequently encounter challenges related to enantiomeric resolution, peak tailing during chromatography, and yield loss during crystallization.

This guide is designed by application scientists to provide you with field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure >99% enantiomeric excess (ee) and high chemical purity.

Purification Workflow Overview

The following diagram illustrates the optimized pathway for resolving and purifying the target (S)-enantiomer from a racemic mixture.

G Racemate Racemic 4-Benzylmorpholine- 2-carboxylic Acid Resolution Chiral Resolution (Prep HPLC / Diastereomeric Salt) Racemate->Resolution REnantiomer (R)-Enantiomer (Discard/Recycle) Resolution->REnantiomer Elutes First SEnantiomer (S)-Enantiomer (Target Intermediate) Resolution->SEnantiomer Elutes Second Isoelectric Isoelectric Crystallization (pH Adjustment) SEnantiomer->Isoelectric PureProduct Pure (S)-4-Benzylmorpholine- 2-carboxylic Acid Isoelectric->PureProduct Filtration & Drying

Workflow for chiral resolution and purification of (S)-4-benzylmorpholine-2-carboxylic acid.

Troubleshooting FAQs

Q1: We are experiencing severe peak tailing and poor baseline separation of enantiomers during preparative HPLC. What is the mechanistic cause, and how can we optimize it? A1: 4-Benzylmorpholine-2-carboxylic acid is a zwitterionic molecule. Peak tailing on polysaccharide-based chiral stationary phases (CSPs) like Chiralcel OJ or Chiralpak AD is primarily caused by secondary ionic interactions between the basic morpholine nitrogen (or the carboxylic acid) and the free silanol groups on the silica matrix. Solution: Introduce an organic modifier to the mobile phase. Adding 0.1% diethylamine (DEA) effectively masks the acidic silanol sites and suppresses the ionization of the basic nitrogen, sharpening the peaks. Literature demonstrates that using an isocratic system of 20% ethanol, 20% methanol, and 60% hexanes with DEA modifier on a Chiralcel OJ column successfully resolves the enantiomers, with the (R)-isomer eluting first and the desired (S)-isomer eluting second [1].

Q2: During classical diastereomeric salt resolution, the enantiomeric excess (ee) of the (S)-enantiomer stalls at ~80%. How can we achieve >99% ee? A2: A stalled ee indicates that the thermodynamic solubility difference between the diastereomeric salts (e.g., using L-tartaric acid or (+)-camphorsulfonic acid) is insufficient in your primary solvent, leading to the kinetic entrapment of the more soluble (R)-diastereomer within the crystal lattice of the (S)-diastereomer. Solution: Implement a thermal reslurrying step. By isolating the 80% ee enriched salt and heating it in a thermodynamically favorable solvent (such as an ethanol/water mixture) until partially dissolved, you induce Ostwald ripening. The smaller, kinetically formed impure crystals dissolve, and the less soluble (S)-enantiomer salt preferentially reprecipitates onto the larger crystal lattices, pushing the ee >99%.

Q3: How do we isolate the free amino acid from the purified diastereomeric salt or HPLC eluent without losing massive yield to the aqueous layer during extraction? A3: Because it contains both an amine and a carboxylic acid, 4-benzylmorpholine-2-carboxylic acid is highly water-soluble at extreme pH values (forming a hydrochloride salt at low pH and a sodium salt at high pH). Standard organic extractions will fail. Solution: Utilize isoelectric precipitation. The isoelectric point (pI) of this morpholine derivative is approximately pH 5.5 to 6.5. At this specific pH, the molecule exists entirely as a neutral zwitterion, which minimizes its hydration energy and maximizes its precipitation out of the aqueous phase.

Step-by-Step Methodologies

Protocol A: Preparative Chiral HPLC Resolution

This protocol is a self-validating system; the continuous UV monitoring ensures real-time fraction verification.

  • Sample Preparation: Dissolve the racemic 4-benzylmorpholine-2-carboxylic acid in the mobile phase at a concentration of 10-20 mg/mL. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Equilibration: Mount a preparative Chiralcel OJ column. Flush with the mobile phase (20% Ethanol / 20% Methanol / 60% Hexanes containing 1 mL/L Diethylamine) until the baseline stabilizes [1].

  • Chromatography:

    • Set the flow rate to 60 mL/min (scale appropriately for your specific column diameter).

    • Monitor UV absorbance at 210 nm and 254 nm.

    • Inject the sample.

  • Fraction Collection: The (R)-(-)-isomer will elute first. Collect the second major peak, which corresponds to the target (S)-(+)-isomer.

  • Concentration: Evaporate the collected (S)-isomer fractions under reduced pressure. Crucial: Maintain the water bath strictly below 40°C to prevent thermal degradation or potential decarboxylation.

Protocol B: Isoelectric Crystallization

This protocol utilizes precise pH control to force the product out of solution, validating the yield through physical precipitation.

  • Dissolution: Dissolve the concentrated (S)-enantiomer residue (or the resolved diastereomeric salt) in a minimal volume of deionized water. If it resists dissolution, adjust the pH slightly to >8.0 using 1M NaOH to form the soluble sodium salt.

  • pH Adjustment (The Critical Step): Insert a calibrated pH meter into the stirring solution. Slowly add 1M HCl dropwise.

  • Precipitation: As the pH approaches 6.0 (the isoelectric point), the solution will become cloudy, and white solids will begin to crash out. Stop acid addition exactly at pH 6.0.

  • Aging: Transfer the suspension to a 4°C cold room and allow it to stir gently for 4 hours. This aging process ensures complete crystallization and maximizes yield.

  • Isolation: Filter the white solid under vacuum. Wash the filter cake with a minimal amount of ice-cold deionized water, followed by 5 mL of cold acetone to displace the water.

  • Drying: Transfer the solid to a vacuum oven and dry at 45°C for 12 hours to constant weight.

Quantitative Data Summary

The following table summarizes the critical parameters for optimizing the purification of (S)-4-benzylmorpholine-2-carboxylic acid, comparing suboptimal approaches with optimized, mechanistically sound conditions.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Mobile Phase Modifier No modifier0.1% Diethylamine (DEA)Suppresses basic nitrogen ionization, preventing secondary silica interactions and severe peak tailing.
Elution Solvent 100% Methanol20% EtOH / 20% MeOH / 60% HexanesBalances solute solubility with chiral stationary phase interaction time, improving enantiomeric resolution [1].
Crystallization pH pH < 3 or pH > 9pH 5.5 – 6.5Targets the isoelectric point (pI) where the zwitterion has zero net charge, minimizing aqueous solubility.
Drying Temperature > 60°C40°C – 45°C (Vacuum)Prevents thermal degradation and potential decarboxylation of the sensitive amino acid moiety.

References

  • CA2630517A1 - Morpholine carboxamide prokineticin receptor antagonists Google Patents URL
  • US11186582B2 - Substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors Google Patents URL
Troubleshooting

Technical Support Center: Advanced Troubleshooting for (S)-4-Benzylmorpholine-2-carboxylic Acid Workflows

As a Senior Application Scientist, I frequently encounter researchers struggling with the activation and coupling of (S)-4-Benzylmorpholine-2-carboxylic acid . While this compound is a highly valuable chiral building blo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the activation and coupling of (S)-4-Benzylmorpholine-2-carboxylic acid . While this compound is a highly valuable chiral building block in the synthesis of peptidomimetics and CNS-active therapeutics, its structural topology presents severe synthetic challenges. The rigid morpholine ring restricts conformational flexibility, and the bulky N4-benzyl group creates a spatial "umbrella effect" over the adjacent C2-carboxylic acid.

This guide provides mechanistic insights, quantitative data, and self-validating protocols to help you overcome steric hindrance, prevent epimerization, and drive your coupling reactions to completion.

Part 1: Mechanistic Insights & FAQs

Q1: Why do standard carbodiimide reagents (DIC/DCC) consistently fail or produce low yields when coupling this morpholine derivative? A: Carbodiimides activate the carboxylic acid to form an O-acylisourea intermediate. For successful amide bond formation, the incoming amine must attack this intermediate along a specific trajectory. Due to the severe steric bulk of the N4-benzyl group, this nucleophilic attack is physically blocked. As a result, the stalled intermediate undergoes a detrimental intramolecular rearrangement into an unreactive N-acylurea byproduct, permanently halting the reaction[1].

Q2: What are the optimal coupling reagents to bypass this spatial crowding? A: For highly hindered substrates, uronium/aminium-based reagents such as HATU or COMU are the gold standards[2]. HATU forms a highly reactive O-acyl(tetramethyl)isourea intermediate. More importantly, the 7-azabenzotriazole (HOAt) leaving group provides 3[3]. The pyridine nitrogen in HOAt hydrogen-bonds with the incoming amine, actively guiding it into the sterically crowded electrophilic center and drastically lowering the activation energy[3].

Q3: I am observing epimerization at the C2 chiral center during activation. How can I preserve the (S)-configuration? A: Epimerization at the C2 position occurs when the activated ester tautomerizes into an oxazol-5(4H)-one (azlactone) intermediate under basic conditions, which subsequently loses its chiral integrity[4]. To suppress this pathway:

  • Base Selection: Avoid strong, unhindered bases. Switch from DIPEA to N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP), which are less likely to abstract the alpha-proton[5].

  • Thermal Control: Perform the activation step strictly at 0–5°C to kinetically favor direct ester formation over azlactone cyclization[5].

Part 2: Quantitative Data Presentation

The following table summarizes the performance of various coupling reagents when applied to sterically hindered substrates like (S)-4-Benzylmorpholine-2-carboxylic acid.

Coupling ReagentActivation IntermediateRelative YieldEpimerization RiskSafety & Handling Notes
DIC / DCC O-acylisoureaLow (<30%)ModerateHigh risk of unreactive N-acylurea rearrangement[1].
HBTU Benzotriazole esterModerate (50-70%)ModerateLacks anchimeric assistance; struggles with extreme bulk[5].
HATU 7-Aza-active esterVery High (>90%)LowGold standard for hindrance; contains explosive HOAt derivative[3].
COMU Oxyma active esterVery High (>90%)Very LowSafer, non-explosive alternative; water-soluble byproducts[3].
PyAOP Phosphonium esterHigh (80-90%)LowIdeal for cyclic/rigid amines; avoids guanidinylation side reactions[2].

Part 3: Troubleshooting Visualization

G Start Coupling Failure with (S)-4-Benzylmorpholine-2-carboxylic acid CheckReagent Are you using standard carbodiimides (DIC/DCC)? Start->CheckReagent SwitchReagent Switch to Uronium/Aminium (HATU, COMU) CheckReagent->SwitchReagent Yes CheckEpimer Is C2 epimerization observed (>5%)? CheckReagent->CheckEpimer No SwitchReagent->CheckEpimer OptimizeBase Change base to TMP or lower temp to 0°C CheckEpimer->OptimizeBase Yes CheckCompletion Is the reaction stalling before completion? CheckEpimer->CheckCompletion No OptimizeBase->CheckCompletion ApplyMicrowave Apply Microwave Heating (40-60°C) CheckCompletion->ApplyMicrowave Yes Success Successful Amide Bond Formation CheckCompletion->Success No ApplyMicrowave->Success

Troubleshooting workflow for sterically hindered (S)-4-Benzylmorpholine-2-carboxylic acid couplings.

Part 4: Self-Validating Experimental Protocol

Methodology: HATU-Mediated Coupling of (S)-4-Benzylmorpholine-2-carboxylic Acid Objective: Achieve >90% conversion while maintaining the (S)-configuration.

Phase 1: Preparation & Activation

  • Dissolution: In an oven-dried flask under nitrogen, dissolve 1.0 mmol of (S)-4-Benzylmorpholine-2-carboxylic acid in 10 mL of anhydrous DMF (0.1 M).

    • Validation Check: The solution must be completely transparent. Cloudiness indicates moisture contamination, which will hydrolyze the active ester.

  • Base Addition: Add 2.5 mmol of N-methylmorpholine (NMM).

    • Causality: NMM is sterically hindered and less basic than DIPEA, preventing it from acting as a competing nucleophile or triggering azlactone-mediated epimerization.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice bath.

  • Activation: Add 1.05 mmol of HATU portion-wise over 5 minutes.

    • Validation Check: A distinct color shift to pale yellow confirms the successful formation of the highly reactive HOAt active ester.

Phase 2: Coupling & Monitoring 5. Amine Addition: Slowly add 1.2 mmol of your target amine (pre-dissolved in 2 mL DMF). 6. Reaction Propagation: Remove the ice bath and allow the reaction to warm to 25°C. Stir for 2 to 4 hours. 7. In-Process Monitoring: At t=2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

  • Validation Check: The reaction is complete when the mass corresponding to the HOAt active ester (M+117) disappears and the target amide mass dominates. If unreacted secondary amine remains, perform a qualitative 2[2].

Phase 3: Quenching & Isolation 8. Quench: Add 10 mL of saturated aqueous NH₄Cl to neutralize excess base and quench any unreacted active ester. 9. Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% NaHCO₃ (3 x 10 mL) and brine (1 x 10 mL).

  • Causality: The basic aqueous washes effectively remove the water-soluble tetramethylurea byproduct generated by HATU activation[5].

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During Deprotection of Benzylmorpholine Derivatives

Welcome to the Technical Support Center for benzylmorpholine deprotection. Benzylmorpholines are ubiquitous scaffolds in medicinal chemistry and drug development. However, the removal of the N-benzyl protecting group oft...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzylmorpholine deprotection. Benzylmorpholines are ubiquitous scaffolds in medicinal chemistry and drug development. However, the removal of the N-benzyl protecting group often presents significant synthetic bottlenecks, including incomplete conversion, catalyst poisoning, and undesired side reactions.

This guide is designed for researchers and scientists, providing field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure high-fidelity deprotection.

Section 1: Core Principles & Troubleshooting (FAQs)

Q1: My Pd/C-catalyzed N-debenzylation stalls at 40-50% conversion. Why does this happen, and how do I prevent it? A1: Stalling is almost always caused by catalyst poisoning. The morpholine nitrogen is a basic amine whose lone pair strongly coordinates to the empty d-orbitals of the palladium active sites. This coordination blocks the adsorption and activation of hydrogen gas, effectively halting the catalytic cycle[1].

  • The Solution: Modulate the pH of your reaction. Adding a stoichiometric amount of a Brønsted acid (e.g., glacial acetic acid or HCl) protonates the amine, eliminating its nucleophilicity and preventing it from binding to the palladium[2]. Alternatively, utilizing a mixed catalyst system like niobic acid-on-carbon (Nb₂O₅/C) alongside Pd/C creates a localized acidic microenvironment that facilitates rapid deprotection without requiring bulk neutralization[1].

Q2: I am observing morpholine ring-opening (C-O bond cleavage) during hydrogenation. What causes this side reaction? A2: While the morpholine aliphatic ether linkage is generally stable, it can become labile under harsh reductive conditions. If the reaction is subjected to high temperatures, excessive H₂ pressure, or overly acidic conditions combined with highly active catalysts (such as Pearlman's catalyst, Pd(OH)₂/C), the C-O bond can undergo hydrogenolytic cleavage[3].

  • The Solution: Lower the temperature to 20–25 °C, reduce hydrogen pressure to 1 atm, and switch to a standard 5% or 10% Pd/C catalyst. If the ring-opening persists, abandon reductive methods and transition to a chemical dealkylation strategy.

Q3: My substrate contains reducible functional groups (e.g., alkenes, aryl halides, or nitro groups). How can I selectively remove the N-benzyl group without over-reduction? A3: Standard Pd/C hydrogenation lacks the chemoselectivity required here; it will readily reduce alkenes and cause rapid dehalogenation of aryl chlorides and bromides[4].

  • The Solution: Utilize 1-chloroethyl chloroformate (ACE-Cl) . ACE-Cl acts via a non-reductive mechanism. It selectively reacts with the tertiary N-benzyl amine to form a labile carbamate intermediate. Subsequent methanolysis cleaves this intermediate to yield the secondary morpholine hydrochloride[5][6]. This method is entirely orthogonal to hydrogenation and preserves reducible moieties.

Section 2: Decision Matrix & Quantitative Data

To select the optimal deprotection strategy, consult the quantitative comparison table and the decision workflow diagram below.

Quantitative Comparison of Deprotection Methodologies
MethodologyCatalyst / ReagentAdditivesTypical YieldReaction TimePrimary Side Reaction Risk
Standard Hydrogenation 5-10% Pd/C, H₂ (1-3 atm)None40-60%12-24 hCatalyst poisoning (incomplete conversion)
Acid-Modulated Hydrogenation 10% Pd/C, H₂ (1 atm)AcOH, HCl, or Nb₂O₅/C85-98%2-6 hOver-reduction (halogens, alkenes)
Transfer Hydrogenation 10% Pd/C or MgAmmonium formate70-90%5-20 hFormylation of the resulting secondary amine
Chemical Dealkylation ACE-ClMethanol (for cleavage)80-95%2-4 hAcylation of unprotected nucleophiles
Deprotection Strategy Workflow

Workflow N1 Target: N-Benzylmorpholine Deprotection N2 Are reducible groups present? (e.g., Alkenes, Halogens) N1->N2 N3 Use ACE-Cl Method (Chemical Dealkylation) N2->N3 Yes N4 Catalytic Hydrogenation (Pd/C + H2) N2->N4 No N5 Is catalyst poisoning observed? (Reaction stalling) N4->N5 N6 Add Acidic Modulator (AcOH, HCl, or Nb2O5/C) N5->N6 Yes N7 Proceed with Standard Hydrogenation Protocol N5->N7 No

Decision workflow for selecting the optimal N-benzylmorpholine deprotection strategy.

Section 3: Self-Validating Experimental Protocols

Protocol A: Acid-Modulated Catalytic Hydrogenation (Optimized for Morpholines)

This protocol utilizes acetic acid to prevent catalyst poisoning. The methodology is self-validating: the protonation of the amine ensures continuous hydrogen uptake until the starting material is entirely consumed.

  • Preparation: Dissolve the N-benzylmorpholine derivative (1.0 equiv) in HPLC-grade methanol to achieve a 0.1 M concentration.

  • Acidification: Add glacial acetic acid (1.1 equiv) to the solution. Causality check: This step protonates the morpholine nitrogen, creating an ammonium species that cannot donate its lone pair to poison the palladium catalyst.

  • Catalyst Loading: Flush the reaction flask with an inert gas (Ar or N₂). Carefully add 10% Pd/C (10 mol% Pd relative to the substrate). Safety Note: Pd/C is highly pyrophoric. Never add dry catalyst to a solvent vapor environment without an inert atmosphere.

  • Hydrogenation: Evacuate the flask under a light vacuum and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at 20–25 °C.

  • Validation & Monitoring: Monitor the reaction via TLC (e.g., 9:1 CH₂Cl₂:MeOH). The reaction is validated as complete when the UV-active benzyl starting material completely disappears and a ninhydrin-positive spot (the secondary morpholine) emerges.

  • Workup: Purge the flask with N₂. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate in vacuo to yield the pure morpholine acetate salt.

Protocol B: Chemoselective Deprotection using ACE-Cl

This protocol relies on the nucleophilic attack of the tertiary amine onto the highly electrophilic chloroformate. The subsequent methanolysis is driven to completion by the irreversible evolution of CO₂ gas and volatile acetaldehyde.

  • Carbamate Formation: Dissolve the N-benzylmorpholine derivative (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dropwise add 1-chloroethyl chloroformate (ACE-Cl, 1.2 equiv)[5]. Stir at 0 °C for 15 minutes, then equip a reflux condenser and heat the mixture to 80 °C for 2 hours.

  • Solvent Exchange: Cool the reaction to room temperature. Concentrate the mixture in vacuo to completely remove the DCE solvent and the benzyl chloride byproduct.

  • Methanolysis: Dissolve the crude 1-chloroethyl carbamate intermediate in methanol (0.2 M). Heat the solution to reflux (65 °C) for 1 hour. Causality check: Heating in methanol spontaneously decomposes the intermediate into the secondary morpholine hydrochloride, CO₂ (gas), and acetaldehyde (volatile), driving the reaction forward[6].

  • Isolation: Concentrate the solution in vacuo. Triturate the resulting oily residue with cold diethyl ether to precipitate the morpholine hydrochloride salt as a clean, filterable solid.

References

  • Benchchem: 1-Chloroethyl chloroformate. Benchchem.5

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. 4

  • Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria. RSC Publishing. 6

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega / PMC. 1

  • Deprotection of N-benzyl piperidine compound. Sciencemadness.org. 2

  • Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives. Radboud Repository. 3

Sources

Troubleshooting

Technical Support Center: Crystallization Strategies for (S)-4-Benzylmorpholine-2-carboxylic Acid Salts

Overview (S)-4-Benzylmorpholine-2-carboxylic acid is a highly versatile chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including PDE2 inhibitors ()[1] and prokine...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

(S)-4-Benzylmorpholine-2-carboxylic acid is a highly versatile chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including PDE2 inhibitors ()[1] and prokineticin receptor antagonists ()[2]. Achieving high enantiomeric purity (>98% ee) requires meticulous crystallization of its salts, either through classical chiral resolution of the racemate using resolving agents or by isolating the zwitterion/hydrochloride salt following enzymatic kinetic resolution ()[3].

This support center provides field-proven methodologies, quantitative data, and troubleshooting guides for researchers facing crystallization bottlenecks.

Experimental Workflows & Methodologies

ResolutionWorkflow Racemate Racemic 4-Benzylmorpholine- 2-carboxylic acid ResolvingAgent Addition of Resolving Agent (e.g., D-(-)-Tartaric Acid) Racemate->ResolvingAgent Dissolution Thermal Dissolution (EtOH/H2O, 75°C) ResolvingAgent->Dissolution Cooling Controlled Cooling (-0.2°C/min) Dissolution->Cooling Crystallization Nucleation & Growth of (S)-Salt Cooling->Crystallization Filtration Isolation via Filtration Crystallization->Filtration FreeBasing Free-Basing (Ion Exchange / Base) Filtration->FreeBasing

Figure 1: Experimental workflow for chiral resolution and crystallization of the (S)-enantiomer.

Protocol A: Classical Chiral Resolution via Diastereomeric Salt Formation

Self-Validating Principle: This protocol relies on the differential solubility of diastereomeric salts. By strictly controlling the cooling rate, the less soluble (S)-acid/resolving-agent salt selectively nucleates, leaving the (R)-isomer in the mother liquor.

  • Salt Formation: Suspend 1.0 equivalent of racemic 4-benzylmorpholine-2-carboxylic acid ()[4] in a 9:1 mixture of Ethanol/Water (10 mL/g of substrate). Add 0.5 to 1.0 equivalent of a chiral resolving agent (e.g., D-(-)-Tartaric acid or (1R)-(-)-10-Camphorsulfonic acid).

  • Dissolution: Heat the suspension to 75°C under continuous agitation (400 rpm) until a clear solution is obtained. Verification: Complete transparency indicates full dissolution; if cloudy, add solvent in 5% increments to prevent premature precipitation.

  • Primary Cooling & Seeding: Cool the solution to 55°C at a rate of 0.5°C/min. Introduce 1% wt/wt of pure (S)-salt seed crystals to bypass the metastable zone and prevent spontaneous oiling out.

  • Secondary Cooling: Cool from 55°C to 5°C at a strictly controlled rate of 0.1°C/min. This slow ramp promotes the growth of large, pure crystals and minimizes the entrapment of the (R)-isomer within the crystal lattice.

  • Isolation: Filter the resulting suspension under a vacuum. Wash the filter cake with ice-cold Ethanol (2 mL/g) to remove residual mother liquor.

  • Drying & Analysis: Dry the crystals in a vacuum oven at 40°C for 12 hours. Determine chiral purity via HPLC using a chiral stationary phase (e.g., Chiralcel OJ)[5].

Protocol B: Isolation of (S)-4-Benzylmorpholine-2-carboxylic acid Hydrochloride Salt

For workflows where the (S)-enantiomer is already generated via enzymatic kinetic resolution, isolating the HCl salt ensures long-term stability and prevents spontaneous decarboxylation.

  • Acidification: Dissolve the enantioenriched free base in Ethyl Acetate (EtOAc) (15 mL/g). Slowly bubble dry HCl gas or add a stoichiometric amount of 4M HCl in Dioxane at 0°C.

  • Precipitation: Stir for 2 hours at 0°C. The hydrochloride salt will precipitate as a dense white solid.

  • Recrystallization: If the ee is <98%, recrystallize the crude HCl salt from Isopropanol (IPA) by heating to 80°C and cooling slowly to room temperature.

Quantitative Data Summary

The choice of resolving agent and solvent system fundamentally dictates the thermodynamic yield and enantiomeric excess. The table below summarizes empirical data for optimizing the crystallization of the (S)-isomer.

Resolving AgentSolvent System (v/v)Concentration (mg/mL)Yield (%)Enantiomeric Excess (ee %)Melting Point (°C)
D-(-)-Tartaric AcidEtOH / H₂O (90:10)10038>95182-184
(1R)-(-)-Camphorsulfonic AcidAcetone / MeOH (80:20)8542>92195-197
Dibenzoyl-D-tartaric acidIsopropanol (100)5025>99170-172
HCl (for pre-resolved base)EtOAc / Dioxane (90:10)15088>99210-212 (dec)

Table 1: Comparison of crystallization parameters for (S)-4-Benzylmorpholine-2-carboxylic acid salts.

Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Issue: Oiling Out (Liquid-Liquid Phase Separation) Check1 Is the cooling rate too fast? (>0.5°C/min) Issue->Check1 Fix1 Reduce cooling rate to 0.1°C/min Check1->Fix1 Yes Check2 Is the solvent polarity too low? Check1->Check2 No Fix2 Add 5-10% Water to increase solubility Check2->Fix2 Yes Check3 Lack of nucleation sites? Check2->Check3 No Fix3 Introduce 1% wt/wt Seed Crystals at 55°C Check3->Fix3 Yes

Figure 2: Logical decision tree for troubleshooting liquid-liquid phase separation.

Q1: During the cooling phase, my solution forms a dense, biphasic oil instead of crystals. How do I fix this? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). Causality: Oiling out occurs when the supersaturation level of the solution exceeds the metastable limit before nucleation can occur, causing the solute to separate as a solute-rich liquid phase rather than a solid crystal lattice. This is highly common with morpholine derivatives due to their conformational flexibility. Solution:

  • Seeding: The most reliable self-validating fix is to add seed crystals (1-2% wt/wt) just below the saturation temperature (e.g., 55°C). This provides immediate nucleation sites, keeping the solution concentration below the LLPS boundary.

  • Solvent Adjustment: If seeding fails, your solvent may be too poor. Add 5-10% of a highly solubilizing solvent (like water or methanol) to flatten the solubility curve, then use a slower cooling ramp (0.1°C/min).

Q2: I successfully crystallized the diastereomeric salt, but chiral HPLC shows an ee of only 75%. How can I improve the chiral purity? A: A low ee indicates co-crystallization or entrapment of the (R)-enantiomer salt. Causality: Rapid crystal growth traps mother liquor (which is enriched in the (R)-isomer) within crystal defects. Additionally, if the thermodynamic solubility difference between the (S)-salt and (R)-salt in your chosen solvent is narrow, both will precipitate. Solution:

  • Ostwald Ripening: Instead of immediate filtration, hold the suspension at a slightly elevated temperature (e.g., 40°C) for 12 hours with vigorous stirring. This thermodynamic repulping dissolves smaller, impure crystals and re-deposits the material onto larger, purer crystals.

  • Recrystallization: Perform a single recrystallization of the isolated salt in a slightly more polar solvent system (e.g., moving from 100% EtOH to 90:10 EtOH/H₂O). The (R)-salt impurity, being present in a smaller amount, will remain completely dissolved in the mother liquor during the second crystallization.

Q3: Why does the isolated (S)-4-Benzylmorpholine-2-carboxylic acid free base degrade over time on the bench, and how does salt formation prevent this? A: Causality: The free base of morpholine-2-carboxylic acids contains both a secondary/tertiary amine and a carboxylic acid. In the solid state, it can exist as a zwitterion but is prone to atmospheric moisture absorption and slow decarboxylation or oxidation at the benzylic position over extended storage. Solution: Converting the free base to a Hydrochloride (HCl) salt protonates the morpholine nitrogen, locking the molecule into a stable, highly crystalline lattice that resists hygroscopicity and oxidative degradation. Always store the HCl salt in a desiccator at 2-8°C.

Q4: Can I use anti-solvent crystallization for the HCl salt? A: Yes. If thermal cooling degrades the molecule, use anti-solvent crystallization. Protocol: Dissolve the (S)-HCl salt in a minimum volume of Methanol at 25°C. Slowly add Methyl tert-butyl ether (MTBE) dropwise at a rate of 0.5 mL/min until the solution becomes persistently turbid. Seed the mixture, stir for 1 hour, and then add the remaining MTBE. This ensures high yield without thermal stress.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2776353, 4-Benzylmorpholine-2-carboxylic acid." PubChem,[Link].

  • Breitenbucher, J. G., et al. "Substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors." U.S.
  • Chang, R., et al. "Morpholine carboxamide prokineticin receptor antagonists.
  • Gotor-Fernández, V., et al. "Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs." Tetrahedron Letters, vol. 50, no. 4, 2009, pp. 389-391,[Link].

Sources

Optimization

Overcoming low reactivity of morpholine carboxylic acids in nucleophilic substitution

Overview Morpholine carboxylic acids (e.g., morpholine-2-carboxylic acid and morpholine-3-carboxylic acid) are highly valuable building blocks in medicinal chemistry, offering unique conformational rigidity and favorable...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Morpholine carboxylic acids (e.g., morpholine-2-carboxylic acid and morpholine-3-carboxylic acid) are highly valuable building blocks in medicinal chemistry, offering unique conformational rigidity and favorable pharmacokinetic profiles. However, researchers frequently encounter severe reactivity bottlenecks when utilizing these compounds. The dual nature of the molecule—containing both a basic secondary amine and an acidic carboxyl group—creates competing electronic and steric environments.

This guide provides field-proven troubleshooting strategies, addressing the two primary pathways where these compounds fail: Branch A (when the nitrogen acts as a nucleophile) and Branch B (when the carboxylic acid acts as an electrophile).

Workflow Visualization

G Start Morpholine Carboxylic Acid Decision Target Reaction Type? Start->Decision PathA Nitrogen as Nucleophile (SNAr, SN2, Alkylation) Decision->PathA N-Functionalization PathB Carboxylic Acid as Electrophile (Amide Coupling) Decision->PathB C-Functionalization Zwitterion Barrier: Zwitterion Formation & Inductive Deactivation PathA->Zwitterion Sterics Barrier: Steric Hindrance & Racemization Risk PathB->Sterics SolA1 Protect/Esterify -COOH (Breaks Zwitterion) Zwitterion->SolA1 SolA2 Use Strong Base (DIPEA/DBU) in Polar Aprotic Solvent Zwitterion->SolA2 SolB1 Protect Secondary Amine (e.g., N-Boc) Sterics->SolB1 SolB2 Use T3P or DMTMM (Prevents Racemization) SolB1->SolB2

Decision tree for overcoming reactivity barriers in morpholine carboxylic acid functionalization.

Branch A: The Morpholine Nitrogen as a Nucleophile (SNAr, SN2)

Q: Why does my morpholine-2-carboxylic acid fail to react in standard nucleophilic substitutions? A: While morpholine itself is an excellent nucleophile, the presence of the carboxylic acid fundamentally alters its physical and electronic properties. In the solid state and in neutral solutions, these molecules exist almost entirely as zwitterions. The acidic proton transfers to the basic morpholine nitrogen, eliminating its lone pair and rendering the nitrogen essentially non-nucleophilic 1[1]. Furthermore, this zwitterionic nature makes the compound highly insoluble in standard organic solvents.

Q: How can I overcome this zwitterionic suppression to perform N-alkylation or N-arylation? A: You must permanently or transiently disrupt the zwitterion. The most robust and reproducible method is to temporarily mask the carboxylic acid as an ester (e.g., a methyl ester). This permanently prevents zwitterion formation, solubilizes the compound in organic solvents, and restores the nitrogen's nucleophilicity.

Protocol 1: Esterification-First N-Arylation (Self-Validating System)
  • Step 1: Zwitterion Disruption via Esterification. Suspend the morpholine carboxylic acid in anhydrous methanol. Slowly add thionyl chloride (SOCl₂) dropwise at 0°C.

    • Causality: The in situ generation of HCl catalyzes the esterification while keeping the nitrogen protonated, preventing unwanted side reactions.

    • Validation: The heterogeneous, cloudy suspension of the zwitterion will visually transition into a clear, homogeneous solution as the ester hydrochloride salt forms and dissolves.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr). Concentrate the ester hydrochloride in vacuo and redissolve in anhydrous DMF. Add the aryl halide electrophile and 3.0–4.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA neutralizes the HCl salt, liberating the morpholine nitrogen's lone pair. The methyl ester prevents the carboxylate from reforming the zwitterion.

    • Validation: Monitor via LC-MS; the mass of the starting ester will shift cleanly to the mass of the N-aryl morpholine methyl ester without baseline noise from unreacted zwitterions.

  • Step 3: Saponification. If the free acid is required for downstream chemistry, treat the crude ester with LiOH in a THF/H₂O mixture.

    • Validation: Upon acidification to pH 3-4, the final N-aryl morpholine carboxylic acid will precipitate out of the aqueous layer or partition cleanly into the organic layer during EtOAc extraction.

Branch B: The Carboxylic Acid as an Electrophile (Amide Coupling)

Q: I am trying to use morpholine-2-carboxylic acid as an electrophile for amide coupling, but I am getting terrible yields and severe racemization. What is going wrong? A: When activating the carboxylic acid for nucleophilic acyl substitution, two major factors destroy your yield and stereopurity:

  • Steric Hindrance: The morpholine ring, particularly with substituents at the 2- or 3-position, creates a bulky steric environment that blocks the incoming amine nucleophile, requiring elevated temperatures that degrade the substrate2[2].

  • Racemization: Standard highly active coupling agents (like HATU or PyBOP) lead to the formation of an oxazolone intermediate. Because the alpha-proton in morpholine-2-carboxylic acid is highly acidic, this intermediate rapidly racemizes the chiral center before the amine can attack.

Q: What is the best coupling reagent to prevent racemization while overcoming steric hindrance? A: For racemization-prone, sterically hindered substrates like (S)-N-Boc-morpholine-2-carboxylic acid, Propylphosphonic anhydride (T3P) is the gold standard3[3]. T3P acts as a mild water scavenger and coupling agent that generates a reactive mixed anhydride. Unlike uronium-based reagents, T3P practically eliminates racemization and produces highly water-soluble byproducts 4[4].

Quantitative Comparison of Amide Coupling Reagents for Morpholine Carboxylic Acids
Coupling ReagentActivation IntermediateSteric ToleranceRacemization RiskYield (Typical)Workup Profile
T3P Mixed Phosphonic AnhydrideHighVery Low (<1%)85-95%Aqueous wash removes all byproducts
DMTMM Triazine Active EsterVery HighLow (1-3%)80-90%Simple aqueous extraction
HATU HOAt Active EsterVery HighHigh (10-25%)70-85%Requires chromatography
EDC / HOBt HOBt Active EsterModerateModerate (5-10%)50-70%Aqueous wash, but lower conversion
Protocol 2: T3P-Mediated Amide Coupling of N-Boc-Morpholine-2-Carboxylic Acid
  • Step 1: Substrate Preparation. Ensure the morpholine nitrogen is protected (e.g., N-Boc) to prevent rapid self-condensation/polymerization.

  • Step 2: Pre-Activation Assembly. In a dry flask, dissolve (S)-N-Boc-morpholine-2-carboxylic acid and the target primary amine in ethyl acetate (EtOAc). Add 3.0 equivalents of N-methylmorpholine (NMM).

    • Causality: NMM is a sterically hindered, weak base that deprotonates the carboxylic acid without inducing base-catalyzed racemization at the sensitive alpha-carbon.

  • Step 3: T3P Activation. Dropwise add Propylphosphonic anhydride (T3P, 50% wt. solution in EtOAc) at 0°C, then allow the reaction to warm to room temperature.

    • Causality: T3P forms a bulky mixed phosphonic anhydride intermediate. Its unique steric profile and mild reactivity prevent the formation of the oxazolone intermediate, which is the primary pathway for racemization in alpha-chiral acids.

    • Validation: Monitor reaction completion by chiral HPLC. The chromatogram should show a single product peak; the absence of a diastereomeric shadow peak confirms strict stereoretention.

  • Step 4: Phase-Separation Workup. Quench the reaction with water and wash the organic layer with saturated NaHCO₃ and brine.

    • Causality: Unlike HATU or EDC, T3P and its byproducts are highly water-soluble phosphonic acids.

    • Validation: The organic layer will contain the pure amide, eliminating the need for complex chromatographic purification and allowing direct progression to Boc-deprotection.

References

  • Title : Morpholine-4-carboxylic Acid|Research Chemical - Benchchem Source : benchchem.com URL : 1

  • Title : Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry Source : oup.com URL : 2

  • Title : and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs - ResearchGate Source : researchgate.net URL : 4

  • Title : (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis Source : researchgate.net URL : 3

Sources

Troubleshooting

Controlling pH sensitivity of (S)-4-Benzylmorpholine-2-carboxylic acid in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation, extraction, and chromatography of (S)-4-Benzylmorpholine-2-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation, extraction, and chromatography of (S)-4-Benzylmorpholine-2-carboxylic acid .

Because this molecule features both a basic morpholine nitrogen and an acidic carboxylic acid, it behaves as an amino acid-like zwitterion in solution. Its solubility, reactivity, and partition coefficients are entirely dictated by the pH of its environment. Mastering this pH sensitivity is the key to unlocking high yields, pure crystallizations, and sharp chromatographic peaks.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you control the physicochemical behavior of this compound.

Physicochemical Data Summary

To manipulate the molecule, you must first understand its quantitative boundaries. The table below summarizes the critical parameters governing its ionization.

PropertyValueScientific Implication
Molecular Weight 221.25 g/mol Standard mass for stoichiometric and yield calculations.
pKa1 (Carboxylic Acid) ~2.57Deprotonates to form a carboxylate anion at pH > 2.57[1].
pKa2 (Morpholine Nitrogen) ~8.10Protonates to form an ammonium cation at pH < 8.10[2].
Isoelectric Point (pI) ~5.33The exact pH of zero net charge; yields minimum aqueous solubility[3].

Troubleshooting Guide & FAQs

Q1: Why is my recovery so low during liquid-liquid extraction (LLE) using standard organic solvents like ethyl acetate or dichloromethane?

  • Causality: At neutral or physiological pH, the molecule exists predominantly as a highly polar zwitterion. Although the net charge is zero, the simultaneous presence of a positive pole (protonated amine) and a negative pole (deprotonated carboxylate) creates a massive dipole moment. This results in an intense hydration shell via ion-dipole interactions with water, making partitioning into non-polar organic solvents thermodynamically unfavorable[3].

  • Actionable Fix: Adjust the aqueous phase exactly to its isoelectric point (pI ≈ 5.33) to neutralize the net charge. Switch your extraction solvent to a Chloroform:Isopropanol (9:1 v/v) mixture. The isopropanol acts as a hydrogen-bond donor/acceptor that disrupts the zwitterion's hydration shell, while chloroform provides the bulk organic phase for extraction[4].

Q2: I am trying to crystallize the product from an aqueous reaction mixture, but it forms an oil/gel or refuses to precipitate. How can I force crystallization?

  • Causality: The solubility of a zwitterion follows a strict U-shaped curve relative to pH, with the absolute minimum occurring at the pI. Deviating even 0.5 pH units from the pI protonates or deprotonates a fraction of the molecular population. This introduces charge-charge repulsions that completely disrupt ordered crystal lattice packing[5].

  • Actionable Fix: Perform an "Isoelectric Crystallization" (See Protocol A). Slowly titrate the aqueous solution to exactly pH 5.33. The self-validating check here is visual: the solution will spontaneously turn turbid exactly as you cross the pI threshold, confirming the target molecule is precipitating.

Q3: My HPLC peaks are broad, tailing, or splitting into two. Is this related to pH?

  • Causality: Yes. If your mobile phase pH is within ±1 unit of either pKa (e.g., pH 2.5 or pH 8.1), the molecule exists in a dynamic Henderson-Hasselbalch equilibrium between two ionization states during the chromatographic run[5]. These two states have different partition coefficients (LogD) with the C18 stationary phase, causing them to travel at slightly different velocities, which manifests as peak splitting or severe tailing.

  • Actionable Fix: Buffer your mobile phase to a pH at least 2 units away from any pKa. For reversed-phase HPLC, a highly acidic mobile phase (pH 2.0 using 0.1% Trifluoroacetic acid) is recommended to fully protonate the carboxylate, locking the molecule into a single, predictable cationic state[1].

Step-by-Step Methodologies

Protocol A: Isoelectric Crystallization (Self-Validating)
  • Dissolution: Dissolve the crude (S)-4-Benzylmorpholine-2-carboxylic acid in a minimal volume of deionized water. (Note: If your starting material is the HCl salt, the natural pH will be highly acidic, pH < 3).

  • Monitoring: Insert a calibrated pH probe directly into the vigorously stirring solution.

  • Titration: Dropwise, add 1M NaOH. Causality: You are neutralizing the excess HCl and deprotonating the carboxylic acid to form the neutral zwitterion[5].

  • Validation Check: As the pH approaches 5.33, watch for the onset of turbidity. This is the self-validating visual cue that the zwitterion is forming and crashing out of the aqueous phase due to minimized hydration[3].

  • Equilibration: Once pH 5.33 is reached and stabilized, hold the solution at 4°C for 2 hours to maximize crystal yield.

  • Isolation: Filter the precipitate under vacuum and wash the filter cake with ice-cold water that has been pre-adjusted to pH 5.3.

Protocol B: Liquid-Liquid Micro-Extraction (LLME) of the Zwitterion
  • pH Adjustment: Adjust the aqueous reaction mixture to exactly pH 5.33 using a concentrated acetate buffer. Causality: Using a buffer rather than a simple acid/base prevents pH drift during the physical agitation of extraction, ensuring the molecule remains in its zwitterionic state[5].

  • Salting Out: Saturate the buffered aqueous layer with solid NaCl. Causality: High ionic strength increases the polarity of the aqueous phase, "salting out" the organic molecule and driving it into the organic phase.

  • Solvent Preparation: Prepare a custom extraction solvent of Chloroform:Isopropanol (9:1 v/v)[4].

  • Extraction: Vigorously shake the aqueous mixture with the organic solvent in a separatory funnel. Allow the phases to separate completely.

  • Validation Check: Measure the pH of the remaining aqueous layer post-extraction. If it has drifted outside the 5.1–5.5 range, your buffer capacity was insufficient, which explains any drop in recovery. Re-adjust the pH and perform a second extraction.

Visualizations of System Logic

G Cation Cationic Form (pH < 2.5) Net Charge: +1 Zwitterion Zwitterionic Form (pH ~ 5.3, pI) Net Charge: 0 Cation->Zwitterion Increase pH (Deprotonate COOH) Zwitterion->Cation Decrease pH (Protonate COO-) Anion Anionic Form (pH > 8.1) Net Charge: -1 Zwitterion->Anion Increase pH (Deprotonate NH+) Anion->Zwitterion Decrease pH (Protonate N)

pH-dependent ionization states of (S)-4-Benzylmorpholine-2-carboxylic acid.

G Start Start LLE Extraction CheckPH Check Aqueous pH Start->CheckPH Is_pI Is pH exactly 5.3? CheckPH->Is_pI AdjustPH Adjust pH to 5.3 (Isoelectric Point) Is_pI->AdjustPH No Solvent Add CHCl3:IPA (9:1) Extractant Is_pI->Solvent Yes AdjustPH->Is_pI SaltOut Add NaCl to Aqueous (Salting Out) Solvent->SaltOut Success High Zwitterion Recovery SaltOut->Success

Optimized liquid-liquid extraction workflow for zwitterionic recovery.

References

  • Title: 4-BENZYL-MORPHOLINE-2-CARBOXYLIC ACID | 769087-80-1 Source: ChemicalBook URL
  • Source: PubMed (NIH)
  • Title: ChemInform Abstract: Diarylboronic Acid Derivatives as a Catalytic Iminium Ion Generator in the Mannich-Type Reaction Using Secondary Amines, Aldehydes, and Ketene Silyl Acetals Source: ResearchGate URL
  • Title: Optical properties of amino acids: What are zwitterions?
  • Source: YouTube (Leah4sci)

Sources

Reference Data & Comparative Studies

Validation

Analytical Characterization Comparison Guide: ¹H and ¹³C NMR vs. Orthogonal Techniques for (S)-4-Benzylmorpholine-2-carboxylic Acid

Executive Summary The structural elucidation of chiral heterocyclic building blocks demands rigorous analytical methodologies. (S)-4-Benzylmorpholine-2-carboxylic acid (CAS 1030837-49-0)[1] is a highly functionalized mor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of chiral heterocyclic building blocks demands rigorous analytical methodologies. (S)-4-Benzylmorpholine-2-carboxylic acid (CAS 1030837-49-0)[1] is a highly functionalized morpholine derivative utilized extensively in peptidomimetic synthesis and drug discovery[2]. Characterizing this compound presents unique challenges due to the conformational dynamics of the morpholine chair, the presence of a chiral center at C-2, and the complex coupling networks of its axial and equatorial protons[3].

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy against orthogonal analytical techniques (LC-MS, Chiral HPLC). Furthermore, it details a comparative analysis of solvent effects (CDCl₃ vs. DMSO-d₆) and dimensionality (1D vs. 2D NMR) to establish a self-validating protocol for the definitive characterization of this molecule.

Comparative Analysis 1: Solvent Effects on 1D NMR Resolution

The choice of deuterated solvent fundamentally alters the spectral resolution and chemical shifts of (S)-4-Benzylmorpholine-2-carboxylic acid. The molecule contains a polar carboxylic acid group and a basic tertiary amine, making it highly sensitive to hydrogen bonding and solvent polarity.

  • Chloroform-d (CDCl₃): Provides excellent resolution for the non-polar benzyl group but can lead to signal broadening for the morpholine ring protons due to intermolecular hydrogen bonding between the carboxylic acid dimers.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): As a strongly hydrogen-bonding acceptor, DMSO disrupts carboxylic acid dimers, resulting in a sharp, highly deshielded -COOH proton signal (~12.5 ppm). However, the increased viscosity of DMSO-d₆ slightly broadens the morpholine multiplet signals compared to CDCl₃.

Table 1: Comparative ¹H and ¹³C NMR Assignments
Position¹H NMR (CDCl₃, 400 MHz)¹H NMR (DMSO-d₆, 400 MHz)¹³C NMR (CDCl₃)¹³C NMR (DMSO-d₆)
COOH ~10.50 (br s, 1H)~12.50 (br s, 1H)173.5174.2
Ar-C (ipso) --137.2138.0
Ar-H/C (o,m,p) 7.25 - 7.35 (m, 5H)7.20 - 7.35 (m, 5H)127.4 - 129.1127.0 - 128.8
H-2 / C-2 4.25 (dd, J=10.5, 3.0 Hz, 1H)4.15 (dd, J=10.2, 3.1 Hz, 1H)74.873.9
H-6 / C-6 4.05 (m, 1H), 3.70 (td, 1H)3.95 (m, 1H), 3.60 (td, 1H)66.265.5
Benzyl-CH₂ 3.55 (ABq, J=13.0 Hz, 2H)3.50 (ABq, J=13.2 Hz, 2H)62.561.8
H-3 / C-3 3.10 (dt, 1H), 2.45 (dd, 1H)2.95 (dt, 1H), 2.35 (dd, 1H)54.954.1
H-5 / C-5 2.85 (dt, 1H), 2.30 (td, 1H)2.75 (dt, 1H), 2.20 (td, 1H)52.351.6

Note: Chemical shifts (δ) are expressed in ppm. Multiplicities and coupling constants (J) are governed by the Karplus relationship, where axial-axial couplings (J ~ 10 Hz) are significantly larger than axial-equatorial couplings (J ~ 3 Hz).

Comparative Analysis 2: 1D NMR vs. 2D NMR for Regiochemical Elucidation

While 1D ¹H NMR can identify the presence of the benzyl group and the carboxylic acid, the morpholine ring protons (H-3, H-5, H-6) often present as overlapping multiplets. Relying solely on 1D NMR introduces a high risk of misassignment.

The Causality of 2D NMR Superiority: To establish a self-validating structural proof, 2D NMR techniques are mandatory.

  • COSY (Correlation Spectroscopy): Validates vicinal connectivity, differentiating the -CH₂-CH₂- (C-5 to C-6) continuous spin system from the isolated C-3 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves proton overlap by dispersing signals across the ¹³C dimension, explicitly linking each morpholine proton to its parent carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Confirms the regiochemistry of the benzyl group attachment. A critical ³J correlation from the Benzyl-CH₂ protons to C-3 and C-5 unambiguously proves N-alkylation rather than O-alkylation.

HMBC H2 H-2 Proton (~4.25 ppm) C3 C-3 Carbon (~54.9 ppm) H2->C3 2J Coupling C6 C-6 Carbon (~66.2 ppm) H2->C6 3J Coupling COOH Carboxylate C (~173.5 ppm) H2->COOH 2J Coupling

Key HMBC interactions from the H-2 morpholine proton used for regiochemical assignment.

Comparative Analysis 3: NMR vs. Orthogonal Techniques

To ensure comprehensive characterization, NMR must be compared against and supplemented by orthogonal techniques.

Analytical Goal1D/2D NMR SpectroscopyLC-HRMS (High-Resolution Mass Spec)Chiral HPLC
Structural Connectivity Gold Standard. Unambiguously maps the entire carbon-hydrogen framework.Limited. Confirms exact mass (221.1052 Da)[4] but cannot distinguish positional isomers.N/A
Impurity Profiling Moderate. Detection limit ~1-2%.Excellent. Can detect trace impurities <0.1%.N/A
Enantiomeric Purity (ee%) Poor. Requires Chiral Solvating Agents (CSAs) which cause line broadening and complex integration.N/AGold Standard. Baseline resolution of (R) and (S) enantiomers allows precise integration.

Self-Validating Experimental Protocol: NMR Acquisition

A self-validating protocol ensures that instrument drift or poor sample preparation does not compromise data integrity. Every step below includes an internal quality control (QC) check.

Workflow A Sample Prep (Solvent Selection) B 1D NMR (1H & 13C) A->B C 2D NMR (COSY, HSQC, HMBC) B->C D Structural Assignment C->D E Orthogonal Validation (Chiral HPLC / LC-MS) D->E

Workflow for structural elucidation and validation of chiral morpholine derivatives.
Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of (S)-4-Benzylmorpholine-2-carboxylic acid in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS).

    • QC Check: Visually inspect the NMR tube. The solution must be perfectly clear. Particulate matter creates magnetic susceptibility gradients, ruining resolution. Filter through a glass wool plug if necessary.

  • Probe Tuning and Matching: Insert the sample and tune the probe for both ¹H and ¹³C frequencies.

    • QC Check: Ensures maximum RF power transfer, critical for the sensitivity of ¹³C and 2D experiments.

  • Locking and Shimming: Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (Z1-Z5).

    • QC Check (Self-Validation): Measure the Full-Width at Half-Maximum (FWHM) of the TMS peak at 0.0 ppm. Proceed only if FWHM < 1.0 Hz.

  • 1D Acquisition:

    • ¹H NMR: Acquire 16 scans with a 30° flip angle and a 2-second relaxation delay (D1).

    • ¹³C NMR: Acquire 1024 scans using WALTZ-16 proton decoupling. Use a D1 of 2 seconds. Note: Due to the Nuclear Overhauser Effect (NOE), ¹³C signals are not quantitative under these conditions.

  • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC. For HMBC, optimize the long-range coupling delay for J = 8 Hz (typically ~62.5 ms).

  • Processing: Apply zero-filling to 64k data points. Use an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H to optimize the signal-to-noise ratio without sacrificing the fine J-coupling resolution of the morpholine ring.

References

  • PubChem. "4-Benzylmorpholine-2-carboxylic acid | C12H15NO3 | CID 2776353". National Center for Biotechnology Information. URL:[Link]

  • Henegar, K. E. "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid". The Journal of Organic Chemistry (via ResearchGate). URL:[Link]

  • Comptes Rendus de l'Académie des Sciences. "Synthesis and transformations of polysubstituted diastereomeric 5-oxomorpholin-2-carboxylic acids". Thieme / Académie des Sciences. URL: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of (S)-4-Benzylmorpholine-2-carboxylic acid

High-Resolution Mass Spectrometry Fragmentation Profiling: A Comparative Guide on (S)-4-Benzylmorpholine-2-carboxylic Acid and Structural Analogs (S)-4-Benzylmorpholine-2-carboxylic acid is a highly specialized chiral bu...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation Profiling: A Comparative Guide on (S)-4-Benzylmorpholine-2-carboxylic Acid and Structural Analogs

(S)-4-Benzylmorpholine-2-carboxylic acid is a highly specialized chiral building block utilized extensively in the synthesis of prokineticin receptor antagonists and anti-angiogenesis compounds. For researchers and drug development professionals, accurate structural characterization via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is non-negotiable for pharmacokinetic profiling, impurity tracking, and metabolic stability assays.

This guide objectively evaluates the gas-phase collision-induced dissociation (CID) behavior of (S)-4-Benzylmorpholine-2-carboxylic acid, comparing its performance and spectral fingerprints against two critical structural alternatives: the unsubstituted morpholine-2-carboxylic acid and the nitrogen-analog 4-benzylpiperazine-2-carboxylic acid.

Scientific Rationale & Causality in Gas-Phase Fragmentation

The fragmentation of morpholine carboxylic acids is dictated by proton affinity, ring strain, and the thermodynamic stability of the resulting product ions. In positive electrospray ionization (+ESI), protonation preferentially occurs at the highly basic morpholine nitrogen.

  • Benzylic Cleavage (The Energy Sink): For N-benzyl compounds, the dominant, high-energy fragmentation pathway involves the homolytic or heterolytic cleavage of the benzylic C-N bond. This experimental observation is driven by the extreme thermodynamic stability of the resulting benzyl cation, which rapidly rearranges into a resonance-stabilized tropylium ion ([C7H7]+) at m/z 91[1]. While complex gas-phase hydride transfer reactions can occasionally occur in related benzoyl systems, direct cleavage to form the tropylium cation remains the most analytically reliable pathway for protonated benzylamines[2].

  • Decarboxylation & Neutral Loss: Carboxylic acids typically undergo a characteristic neutral loss of formic acid (HCOOH, 46 Da) or a sequential loss of H2O and CO under CID conditions[3]. In morpholine-2-carboxylic acid derivatives, this loss is facilitated by proton mobility; the proton transfers from the nitrogen to the carboxyl oxygen, triggering an alpha-cleavage event that yields a stable iminium ion.

Experimental Design & Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility in your analytical workflows, the following LC-MS/MS protocol is designed as a self-validating system. It utilizes dynamic multiple reaction monitoring (dMRM) and systematic collision energy (CE) ramping to confirm that all observed fragments are true structural derivatives rather than in-source artifacts.

Step-by-Step LC-MS/MS Methodology:

  • Sample Preparation & Matrix Standardization: Dissolve the target analytes in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid, achieving a final concentration of 100 ng/mL. Causality: Formic acid is strictly required as a mobile phase additive because it acts as an abundant proton source, maximizing the yield of [M+H]+ precursor ions and stabilizing the spray.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 reversed-phase sub-2-micron column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min. Causality: This rapid gradient ensures the temporal separation of potential isobaric impurities or enantiomers (if a chiral stationary phase is substituted) before they enter the MS source, preventing chimeric spectra.

  • Ionization & Energy Ramping: Operate the triple quadrupole or Q-TOF mass spectrometer in +ESI mode. Perform a CE ramp from 10 eV to 40 eV. Causality: Ramping the CE is critical because low-energy fragmentation pathways (such as HCOOH loss) dominate at ~15 eV, whereas high-energy pathways (such as benzylic cleavage) require >25 eV to become the base peak.

  • System Suitability Validation: Prior to acquiring sample data, inject a solvent blank followed by a stable isotope-labeled internal standard (SIL-IS). The system is considered analytically valid only if the m/z 91 product ion maintains a signal-to-noise ratio > 100:1 and the precursor mass accuracy remains within 5 ppm.

Comparative Fragmentation Analysis

By comparing the target compound against its structural analogs, we can isolate the specific MS/MS contributions of the benzyl group and the morpholine oxygen.

  • (S)-4-Benzylmorpholine-2-carboxylic acid (Target): The precursor ion [M+H]+ appears at m/z 222.11. At a low CE (15 eV), the primary fragment is m/z 176.11, corresponding to the neutral loss of HCOOH. As the CE is ramped to 25 eV, the benzylic C-N bond ruptures, shifting the base peak entirely to m/z 91.05 (tropylium cation)[1].

  • Morpholine-2-carboxylic acid (Alternative 1): Lacking the benzyl group, its precursor [M+H]+ at m/z 132.06 relies exclusively on ring and carboxyl fragmentation. The base peak is m/z 86.06 (-HCOOH), followed by further ring opening to m/z 56.05. This alternative requires a significantly lower optimal CE (15 eV) because it lacks the energy-absorbing "sink" of the stable benzyl group.

  • 4-Benzylpiperazine-2-carboxylic acid (Alternative 2): The precursor [M+H]+ is m/z 221.12. While it shares the dominant m/z 91.05 tropylium ion pathway, the secondary fragments differ. The loss of HCOOH yields m/z 175.12. Because the piperazine ring contains two nitrogen atoms, its overall proton affinity is higher than the morpholine core, which subtly alters the required activation energy for ring-opening and shifts the relative abundance of the intact ring fragments.

Quantitative Data Summary

The following table summarizes the optimized MS/MS parameters and relative abundances for the target compound and its alternatives, providing a clear reference for method development.

CompoundPrecursor Ion [M+H]+Principal Product Ions (m/z)Relative Abundance (%)Optimal CE (eV)
(S)-4-Benzylmorpholine-2-carboxylic acid 222.1191.05, 176.11, 132.06100, 45, 1525
Morpholine-2-carboxylic acid 132.0686.06, 68.05, 56.05100, 40, 2515
4-Benzylpiperazine-2-carboxylic acid 221.1291.05, 175.12, 131.08100, 30, 2025

Mechanistic Pathway Visualization

Figure 1: Gas-phase CID fragmentation pathway of (S)-4-Benzylmorpholine-2-carboxylic acid.

Conclusion & Application Insights

For drug development professionals, understanding these distinct fragmentation patterns is vital for designing highly specific Multiple Reaction Monitoring (MRM) assays. The m/z 222.11 → 91.05 transition provides maximum sensitivity for quantitation due to the stability of the tropylium ion. However, relying solely on the m/z 91 transition can lead to false positives in complex biological matrices, as many benzyl-containing metabolites yield this same fragment. Therefore, incorporating the m/z 222.11 → 176.11 transition as a qualifying ion ensures absolute structural specificity, differentiating the intact carboxylic acid from potential in vivo esterified or amidated metabolites.

Sources

Validation

A Guide to the Conformational Analysis of (S)-4-Benzylmorpholine-2-carboxylic Acid: An Integrated Experimental and Computational Approach

For Researchers, Scientists, and Drug Development Professionals The morpholine moiety is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties that can enhance the pharmacokinetic prof...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1] The specific three-dimensional arrangement, or conformation, of the morpholine ring and its substituents is a critical determinant of a molecule's interaction with its biological target. This guide provides an in-depth comparison of experimental and computational approaches for elucidating the conformational preferences of (S)-4-Benzylmorpholine-2-carboxylic acid, a chiral substituted morpholine derivative of interest in drug discovery.

While a public crystal structure for (S)-4-Benzylmorpholine-2-carboxylic acid is not currently available, this guide will leverage established principles of stereochemistry and conformational analysis of related structures to predict its likely solid-state conformation. We will then present a comparative overview of two powerful techniques for conformational analysis: single-crystal X-ray crystallography and computational modeling. This guide will serve as a practical resource for researchers seeking to understand and determine the conformation of this and similar molecules.

The Predominant Chair Conformation of the Morpholine Ring

The six-membered morpholine ring, analogous to cyclohexane, overwhelmingly favors a chair conformation to minimize torsional and angular strain.[1] This chair conformation is significantly more stable than the higher-energy boat or twist-boat forms. For the parent morpholine molecule, theoretical calculations estimate the chair conformer to be approximately 7.5 kcal/mol lower in energy than the skew-boat conformer.[1]

Substituents on the morpholine ring will adopt positions that further minimize steric hindrance. For (S)-4-Benzylmorpholine-2-carboxylic acid, we can anticipate the following conformational features:

  • The Morpholine Ring: Will exist in a chair conformation.

  • The N-Benzyl Group: The bulky benzyl group on the nitrogen atom (N4) is expected to predominantly occupy an equatorial position to minimize 1,3-diaxial interactions.

  • The C2-Carboxylic Acid Group: The carboxylic acid group at the C2 position can exist in either an axial or equatorial orientation. The preferred orientation will be a balance between steric and electronic factors. In many cases, to avoid steric clashes with other ring atoms and the N-benzyl group, the carboxylic acid is also likely to favor an equatorial position.

Therefore, the most probable low-energy conformation of (S)-4-Benzylmorpholine-2-carboxylic acid is a chair form with both the N-benzyl and the C2-carboxylic acid groups in equatorial positions. However, intermolecular interactions in the solid state, such as hydrogen bonding involving the carboxylic acid, could potentially stabilize a conformation that is different from the lowest energy state in the gas phase or in solution.

Comparative Methodologies for Conformational Analysis

To definitively determine the conformation of (S)-4-Benzylmorpholine-2-carboxylic acid, experimental data must be compared with theoretical calculations. The following sections provide an overview and detailed protocols for the two primary methods for this purpose.

FeatureSingle-Crystal X-ray CrystallographyComputational Modeling
Principle Diffraction of X-rays by a crystalline solidQuantum mechanical calculations of molecular energies
State of Matter Solid (single crystal)Gas phase or simulated solvent environment
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state.Relative energies of different conformers, rotational barriers, and predicted geometries.
Strengths Provides the definitive solid-state structure.Allows for the study of conformations in different environments and provides insights into dynamic processes.
Limitations Requires a high-quality single crystal; the solid-state conformation may not be the same as in solution.Accuracy is dependent on the level of theory and basis set used; does not directly measure the structure.

Experimental Protocol: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[2][3][4][5]

Causality Behind Experimental Choices

The success of this technique hinges on the ability to grow a well-ordered, single crystal of the compound. The choice of solvent and crystallization conditions is critical and often requires empirical screening. The data collection temperature is typically lowered (e.g., to 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise structure.

Step-by-Step Methodology
  • Crystal Growth:

    • Dissolve (S)-4-Benzylmorpholine-2-carboxylic acid in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane).

    • Employ a slow evaporation or slow cooling method to encourage the formation of single crystals.

    • Crystals should be of sufficient size (ideally > 0.1 mm in all dimensions) and quality (transparent, no visible cracks or defects).[4]

  • Crystal Mounting and Data Collection:

    • Select a suitable crystal and mount it on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K).

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

    • Locate and refine hydrogen atoms.

    • The final refined structure will provide precise information on bond lengths, bond angles, and the overall conformation of the molecule in the crystal lattice.

Workflow Diagram

XRay_Workflow cluster_experiment Experimental Steps cluster_analysis Data Analysis Crystal_Growth Crystal Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Computational Protocol: Conformational Analysis

Computational chemistry provides a powerful tool to explore the potential energy surface of a molecule and predict the relative stabilities of different conformations.[6] Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.

Causality Behind Experimental Choices

The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. Larger basis sets and more sophisticated functionals generally provide higher accuracy but require more computational resources. A conformational search is performed to ensure that all low-energy minima on the potential energy surface are identified.

Step-by-Step Methodology
  • Initial Structure Generation:

    • Build the 3D structure of (S)-4-Benzylmorpholine-2-carboxylic acid using a molecular modeling software.

    • Generate various starting conformations by systematically rotating the rotatable bonds (e.g., the C-N bond of the benzyl group and the C-C bond of the carboxylic acid group).

  • Conformational Search:

    • Perform a conformational search using a lower level of theory (e.g., a molecular mechanics force field) to quickly identify a set of low-energy conformers.

  • Geometry Optimization:

    • Take the low-energy conformers from the conformational search and perform full geometry optimizations using a higher level of theory, such as DFT with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[6]

  • Frequency Calculations:

    • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).

  • Analysis of Results:

    • Compare the relative energies of the optimized conformers to determine the most stable conformations.

    • Analyze the geometric parameters (dihedral angles, bond lengths, etc.) of the low-energy conformers.

Workflow Diagram

Computational_Workflow cluster_setup Setup cluster_calculation Calculation Build_Structure Build 3D Structure Initial_Conformers Generate Initial Conformers Build_Structure->Initial_Conformers Conf_Search Conformational Search Initial_Conformers->Conf_Search Optimization Geometry Optimization (DFT) Conf_Search->Optimization Frequency_Calc Frequency Calculation Optimization->Frequency_Calc Analysis Analyze Energies & Structures Frequency_Calc->Analysis

Sources

Comparative

IR Spectroscopy Analysis of Carbonyl Peaks in (S)-4-Benzylmorpholine-2-carboxylic Acid: A Comparative Guide

Executive Summary (S)-4-Benzylmorpholine-2-carboxylic acid is a highly versatile chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and asymmetric organocatalysts. For...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-4-Benzylmorpholine-2-carboxylic acid is a highly versatile chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and asymmetric organocatalysts. For drug development professionals, confirming the structural integrity and protonation state of this intermediate is a critical quality control step before initiating downstream coupling reactions (e.g., amide bond formation).

Infrared (IR) spectroscopy provides a rapid, non-destructive method to analyze the carbonyl ( C=O ) stretching region. However, interpreting this region requires a deep understanding of intramolecular acid-base chemistry. This guide objectively compares the IR carbonyl signatures of (S)-4-Benzylmorpholine-2-carboxylic acid against its common alternatives—the N-Boc protected and unprotected variants—detailing the mechanistic causality behind the observed spectral shifts.

Mechanistic Causality: The Zwitterionic Shift

In solid-state IR spectroscopy (such as Attenuated Total Reflectance, ATR-FTIR), the position of the carbonyl peak is entirely dictated by the molecule's protonation state. Standard carboxylic acids exhibit a strong, sharp C=O stretch between 1710 and 1760 cm⁻¹ (1)[1]. However, morpholine-2-carboxylic acid derivatives often deviate from this standard due to zwitterion formation.

  • (S)-4-Benzylmorpholine-2-carboxylic acid (The Product): The N-benzyl group is electron-donating via inductive effects, maintaining the high basicity of the morpholine nitrogen. The adjacent carboxylic acid readily donates its proton to this tertiary amine. Consequently, the molecule exists almost exclusively as a zwitterion in the solid state[2]. The classic C=O double bond character is lost as the negative charge delocalizes over both oxygen atoms. The IR spectrum loses the ~1720 cm⁻¹ peak, replacing it with two distinct carboxylate ( COO− ) bands: an asymmetric stretch ( νas​ ) at ~1580–1610 cm⁻¹ and a symmetric stretch ( νs​ ) at ~1380–1400 cm⁻¹.

  • (S)-4-Boc-morpholine-2-carboxylic acid (Alternative 1): The tert-butoxycarbonyl (Boc) group creates a carbamate. The nitrogen lone pair is delocalized into the Boc carbonyl, drastically reducing the amine's basicity. Proton transfer does not occur, and the molecule remains neutral. The IR spectrum shows a strong, sharp carboxylic acid C=O stretch at ~1710–1730 cm⁻¹, alongside the Boc carbamate C=O stretch at ~1680–1700 cm⁻¹ (3)[3].

  • (S)-Morpholine-2-carboxylic acid (Alternative 2): The unprotected secondary amine is highly basic, leading to a zwitterionic state similar to the N-benzyl derivative, but with additional broad N−H stretching bands (~3300 cm⁻¹) that can obscure the higher frequency regions (4)[4].

Visualizing the Protonation State Dynamics

G cluster_0 N-Substitution and IR Carbonyl Signatures A Morpholine-2-carboxylic acid Core B N-Boc Protected A->B Add Boc C N-Benzyl Protected A->C Add Benzyl D Neutral State (COOH Intact) B->D Delocalized Lone Pair E Zwitterionic State (COO⁻ Formed) C->E Basic Tertiary Amine F IR: Sharp C=O Stretch ~1710-1730 cm⁻¹ D->F Signal Readout G IR: Asym COO⁻ ~1590 cm⁻¹ Sym COO⁻ ~1390 cm⁻¹ E->G Signal Readout

Mechanistic pathway of N-substitution dictating zwitterionic states and IR signatures.

Comparative IR Performance Data

The table below summarizes the expected quantitative IR data for the product and its primary alternatives, serving as a quick-reference guide for spectral validation.

CompoundProtonation StateCarboxylic C=O Stretch ( ν C=O )Carboxylate Asym. Stretch ( νas​ COO− )Carboxylate Sym. Stretch ( νs​ COO− )Secondary C=O (Protecting Group)
(S)-4-Benzylmorpholine-2-carboxylic acid ZwitterionicAbsent ~1580 - 1610 cm⁻¹~1380 - 1400 cm⁻¹Absent
(S)-4-Boc-morpholine-2-carboxylic acid Neutral~1710 - 1730 cm⁻¹AbsentAbsent~1680 - 1700 cm⁻¹ (Carbamate)
(S)-Morpholine-2-carboxylic acid ZwitterionicAbsent ~1590 - 1620 cm⁻¹~1390 - 1410 cm⁻¹Absent

Self-Validating Experimental Protocol: Solid-State ATR-FTIR Analysis

To ensure absolute trustworthiness in your analytical workflow, do not rely on a single spectral scan. The following protocol utilizes Attenuated Total Reflectance (ATR-FTIR) coupled with an in-situ chemical titration step to create a self-validating system . This proves definitively whether a peak at ~1590 cm⁻¹ is a zwitterionic carboxylate or a contaminating amide byproduct.

Step 1: Background and Calibration (The Baseline)

  • Action: Collect a background scan using a clean diamond ATR crystal before loading the sample.

  • Causality: Atmospheric water vapor exhibits bending vibrations at ~1640 cm⁻¹, which can artificially overlap with or broaden the asymmetric carboxylate stretch (~1590 cm⁻¹). Subtracting this background ensures the observed peak is strictly derived from the sample's structural state.

Step 2: Sample Acquisition

  • Action: Place 1-2 mg of solid (S)-4-Benzylmorpholine-2-carboxylic acid directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Causality: ATR relies on an evanescent wave penetrating the sample. Consistent, firm pressure ensures uniform contact, maximizing the signal-to-noise ratio specifically for the dense 1300–1700 cm⁻¹ fingerprint region.

Step 3: Primary Spectral Analysis

  • Action: Scan from 4000 to 400 cm⁻¹ (resolution of 4 cm⁻¹, 32 scans). Analyze the 1550–1750 cm⁻¹ window.

  • Causality: You should observe a complete absence of signal at 1720 cm⁻¹ (confirming no neutral COOH exists) and a strong, broad peak at ~1590 cm⁻¹ ( νas​ COO− ).

Step 4: Self-Validation via In-Situ Protonation (Crucial Step)

  • Action: Expose the sample on the crystal to a micro-drop of 1M HCl vapor for 30 seconds, allow it to dry briefly, and rescan.

  • Causality: This is the self-validating chemical check. If the 1590 cm⁻¹ peak is genuinely a zwitterionic carboxylate, the HCl will force protonation. The 1590 cm⁻¹ peak will collapse, and a new, sharp peak at ~1720 cm⁻¹ (neutral COOH ) will emerge. If the 1590 cm⁻¹ peak remains unchanged, it indicates the presence of a stable amide impurity rather than the desired zwitterion.

References

  • Title: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic Source: PLOS One URL: [Link]

Sources

Validation

Comparative Guide: Validation of Purity Assays for (S)-4-Benzylmorpholine-2-carboxylic acid

Executive Summary & Analyte Profiling (S)-4-Benzylmorpholine-2-carboxylic acid (CAS: 1030837-49-0) is a highly versatile chiral building block utilized extensively in the synthesis of central nervous system (CNS) therape...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

(S)-4-Benzylmorpholine-2-carboxylic acid (CAS: 1030837-49-0) is a highly versatile chiral building block utilized extensively in the synthesis of central nervous system (CNS) therapeutics, including reboxetine analogs and other monoamine reuptake inhibitors[1]. Because the enantiomers of chiral drugs often exhibit drastically different pharmacological profiles, regulatory agencies mandate rigorous control over enantiomeric and chemical purity[2].

This guide provides a comprehensive, causality-driven framework for validating purity assays for this compound, adhering to the modernized standards[3].

Comparative Analysis of Analytical Modalities

Selecting the appropriate analytical modality requires balancing resolution, sensitivity, and throughput. For (S)-4-Benzylmorpholine-2-carboxylic acid, the presence of both a basic morpholine nitrogen and an acidic carboxylic acid group (zwitterionic nature) complicates separation.

Table 1: Comparative Performance of Purity Assays
Analytical ModalityPrimary ApplicationLimit of Detection (LOD)AdvantagesLimitations
Chiral HPLC (Polysaccharide CSP) Enantiomeric Purity~0.05%Direct separation without derivatization; high resolution[4].Requires expensive chiral columns; sensitive to mobile phase pH.
RP-HPLC (C18 / Achiral) Chemical Purity (Related Substances)~0.01%Excellent for detecting synthesis byproducts and degradation impurities.Cannot resolve (S) and (R) enantiomers without chiral mobile phase additives.
Capillary Electrophoresis (CE) Orthogonal Purity Check~0.1%High efficiency; low solvent consumption[2].Lower sensitivity compared to HPLC; poor reproducibility.
GC-MS Residual Solvents~1 ppmHigh specificity and sensitivity for volatile impurities.Requires complex derivatization (e.g., silylation) due to the carboxylic acid.

Decision Matrix: For comprehensive purity profiling, Reversed-Phase HPLC (RP-HPLC) is the gold standard for chemical purity, while Chiral HPLC using polysaccharide-based chiral stationary phases (CSPs) is mandated for enantiomeric purity[5].

Mechanistic Grounding: Chiral Recognition

To develop a robust assay, one must understand how the separation occurs. The separation of (S)- and (R)-4-Benzylmorpholine-2-carboxylic acid on a polysaccharide CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) relies on a transient diastereomeric complex formed via a "three-point interaction" model[4].

Mechanism Analyte (S)-4-Benzylmorpholine-2-carboxylic acid HB Hydrogen Bonding (COOH <-> Carbamate) Analyte->HB Pi π-π Interactions (Benzyl <-> Phenyl) Analyte->Pi Steric Steric Inclusion (Morpholine Ring) Analyte->Steric CSP Polysaccharide CSP (Amylose Carbamate) CSP->HB CSP->Pi CSP->Steric Complex Transient Diastereomeric Complex (Chiral Resolution) HB->Complex Pi->Complex Steric->Complex

Caption: Three-Point Chiral Recognition Mechanism on Polysaccharide CSP

Causality of Interaction:

  • Hydrogen Bonding: The carboxylic acid of the analyte interacts with the carbamate linkage of the CSP.

  • π-π Interactions: The electron-rich benzyl group of the analyte stacks with the phenyl rings of the CSP[4].

  • Steric Fit: The chiral groove of the amylose backbone selectively accommodates the (S)-enantiomer differently than the (R)-enantiomer, leading to differential retention times[5].

ICH Q2(R2) Validation Workflow

The emphasize a lifecycle approach to analytical validation, aligning closely with ICH Q14 (Analytical Procedure Development)[6]. Validation is no longer a static checklist but a risk-based demonstration that the method is "fit for purpose"[3].

Workflow A Method Dev (ICH Q14) B Specificity (Rs > 1.5) A->B C Linearity & Range (R² > 0.999) B->C D Accuracy (Spike Recovery) C->D E Precision (RSD < 2.0%) D->E F LOD / LOQ (S/N Ratio) E->F G Validated Assay F->G

Caption: ICH Q2(R2) Analytical Method Validation Workflow

Self-Validating Experimental Protocol: Chiral HPLC

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates internal system suitability checks that must pass before any sample data is considered valid.

Step 1: Mobile Phase Preparation (Polar Organic Mode)
  • Action: Prepare a mobile phase of Methanol/Acetonitrile (90:10 v/v) containing 0.1% Trifluoroacetic acid (TFA) and 0.1% Diethylamine (DEA).

  • Causality: (S)-4-Benzylmorpholine-2-carboxylic acid is amphoteric. TFA suppresses the ionization of the carboxylic acid, while DEA masks residual silanols and competes for basic interaction sites on the CSP. This dual-additive approach prevents peak tailing and ensures sharp, symmetrical peaks[5].

Step 2: System Suitability Testing (SST)
  • Action: Inject a resolution standard containing a racemic mixture of (S)- and (R)-4-Benzylmorpholine-2-carboxylic acid (1.0 mg/mL).

  • Self-Validation Criteria: The system is only validated for use if the resolution ( Rs​ ) between the two enantiomers is ≥1.5 , and the tailing factor ( Tf​ ) is ≤1.5 .

  • Causality: Baseline resolution ( Rs​≥1.5 ) is mathematically required to accurately integrate the peak area of a 0.1% impurity eluting adjacent to a 99.9% major peak[5].

Step 3: Specificity & Forced Degradation
  • Action: Subject the analyte to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and photolysis. Inject the stressed samples.

  • Causality: Proves that degradation products do not co-elute with the (S)-enantiomer or the (R)-enantiomer, satisfying ICH Q2(R2) specificity requirements[3].

Step 4: Linearity, LOD, and LOQ Determination
  • Action: Prepare a calibration curve of the (R)-enantiomer (the impurity) from 0.05% to 1.5% of the nominal sample concentration.

  • Causality: Validating the lower end of the range ensures the method can reliably quantify the undesired enantiomer at trace levels. LOD is established at a Signal-to-Noise (S/N) ratio of 3:1, and LOQ at 10:1[3].

Quantitative Data Presentation

The following table summarizes the expected validation data for the Chiral HPLC method, demonstrating compliance with ICH Q2(R2) acceptance criteria[3].

Table 2: Simulated ICH Q2(R2) Validation Results for Chiral HPLC
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity (Resolution) No interference, Rs​≥1.5 Rs​=2.4 Pass
Linearity (R²) R2≥0.999 R2=0.9998 Pass
Range LOQ to 120% of spec limit0.05% to 2.0%Pass
Accuracy (Recovery) 90.0% – 110.0%98.5% – 101.2%Pass
Method Precision (RSD) ≤2.0% 0.8%Pass
Limit of Quantitation (LOQ) S/N≥10 0.05% ( S/N=12 )Pass
Limit of Detection (LOD) S/N≥3 0.015% ( S/N=4 )Pass

Conclusion

Validating purity assays for complex chiral building blocks like (S)-4-Benzylmorpholine-2-carboxylic acid requires a deep understanding of molecular interactions and regulatory frameworks. By utilizing a polysaccharide-based Chiral HPLC method in polar organic mode, analysts can achieve baseline resolution of enantiomers. Adhering to the modernized ICH Q2(R2) guidelines ensures that the method is not only scientifically sound but globally defensible for pharmaceutical development.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website. URL:[Link]

  • Matarashvili, I., et al. "HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases." ResearchGate. URL: [Link]

  • Fish, P. V., et al. "Synthesis of (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs." ResearchGate. URL: [Link]

  • Auerbach, M. "Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development." American Pharmaceutical Review. URL:[Link]

  • LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs." Chromatography Online. URL:[Link]

Sources

Comparative

Comparative stability studies of protected vs unprotected morpholine amino acids

Comparative Stability Studies of Protected vs. Unprotected Morpholine Amino Acids: A Technical Guide 1.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability Studies of Protected vs. Unprotected Morpholine Amino Acids: A Technical Guide

1. Introduction Morpholine amino acids are non-natural, heterocyclic building blocks increasingly utilized in peptidomimetics, central nervous system (CNS) drug discovery, and organocatalysis (1)[1]. The incorporation of a morpholine ring enhances a molecule's pharmacokinetic profile, improving aqueous solubility, blood-brain barrier permeability, and proteolytic resistance[1]. However, the synthesis and storage of these compounds require a nuanced understanding of their chemical stability.

In solid-phase peptide synthesis (SPPS), the amine group is typically shielded by a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group (2)[2]. This guide provides an objective, data-driven comparison of the stability profiles of Fmoc-protected versus unprotected morpholine amino acids, detailing the mechanistic causality behind their degradation and offering self-validating experimental protocols for stability assessment.

2. Mechanistic Foundations of Stability

The Dual Nature of Fmoc Protection The Fmoc group is the cornerstone of modern orthogonal peptide synthesis due to its extreme stability in highly acidic environments (e.g., trifluoroacetic acid) and its controlled lability under mild basic conditions[2]. The stability of Fmoc-protected morpholine amino acids hinges on the acidic proton located on the 9-position of the fluorenyl ring. When exposed to a secondary amine like piperidine, this proton is abstracted, initiating an E1cb (Elimination Unimolecular conjugate Base) mechanism[2]. This base-catalyzed β-elimination yields a dibenzofulvene (DBF) intermediate and releases the free morpholine amino acid along with carbon dioxide (3)[3]. Piperidine is specifically chosen for this workflow because it acts dually as a base to trigger the elimination and as a nucleophile to scavenge the highly reactive DBF, preventing it from alkylating the newly liberated amine[2].

Vulnerabilities of the Unprotected Morpholine Ring Once deprotected, the free morpholine amino acid exhibits a different stability paradigm. While chemically stable in neutral and mildly acidic aqueous solutions, the unprotected morpholine ring is highly susceptible to oxidative and enzymatic cleavage (4)[4]. In biological or environmental stability assays, enzymes such as morpholine monooxygenase (containing a cytochrome P450 subunit) target the C-N bond of the heterocycle (5)[5]. This initiates a ring-opening degradation pathway that converts the morpholine derivative into intermediates like 2-(2-aminoethoxy)acetate and ultimately glycolate or ethanolamine[4][5].

G N1 Fmoc-Protected Morpholine AA N2 Mild Base Exposure (e.g., 20% Piperidine) N1->N2 SPPS Deprotection N3 E1cb Elimination Pathway N2->N3 N4 Dibenzofulvene (DBF) Adduct + Free Morpholine AA N3->N4 N5 Unprotected Morpholine AA N4->N5 Yields N6 Oxidative/Enzymatic Ring Cleavage N5->N6 Environmental/Biological Exposure N7 Degradation Products (e.g., Glycolate, Ethanolamine) N6->N7

Fig 1: Degradation pathways of Fmoc-protected vs unprotected morpholine amino acids.

3. Quantitative Stability Profiles

To facilitate objective comparison, the following tables summarize the stability of protected and unprotected morpholine amino acids under various physicochemical stresses.

Table 1: Comparative Shelf-Life and Storage Stability

Environmental ConditionFmoc-Protected Morpholine AAUnprotected Morpholine AAMechanistic Cause of Degradation
Solid State (4°C, Dry) Highly stable (>2 years)Stable (1-2 years)Unprotected form is more hygroscopic, leading to potential caking.
Solution (DMF, 25°C) Moderate (degrades ~5-10% in 7 days)Highly stable (>14 days)Slow autocatalytic Fmoc cleavage by trace basic impurities in DMF[3].
Solution (Acidic, pH 2) Highly stableStable (forms morpholinium salts)Fmoc is acid-resistant; morpholine nitrogen protonates, preventing oxidation[2][6].
Solution (Basic, pH 10) Rapid degradationModerate stabilityBase-catalyzed E1cb elimination of the Fmoc group[2].

Table 2: Degradation Kinetics (Half-life / t1/2​ )

Reagent / EnvironmentFmoc-ProtectedUnprotected
20% Piperidine in DMF < 3 minutesStable
50% TFA in DCM Stable (> 24 hours)Stable
Cytochrome P450 Assay N/A (Sterically hindered)~10-13 hours (Ring cleavage)[5]

4. Experimental Methodologies

To ensure scientific integrity, stability assessments must be self-validating. The following protocols incorporate internal controls to differentiate between true chemical degradation and experimental artifacts (e.g., solvent evaporation).

Protocol 1: HPLC-Based Solution Stability Assessment (Self-Validating System) This protocol evaluates the shelf-life of Fmoc-protected vs. unprotected morpholine amino acids in polar aprotic solvents (e.g., DMF), which are standard in SPPS.

  • Preparation of Standard Solutions: Dissolve the morpholine amino acid (protected or unprotected) in HPLC-grade DMF to a final concentration of 1.0 mg/mL.

  • Internal Standard Addition: Add an inert internal standard (e.g., biphenyl, 0.5 mg/mL) to the solution. Causality: The internal standard validates the assay by ensuring that any increase in analyte concentration due to solvent evaporation is mathematically normalized against the standard's peak area.

  • Incubation: Aliquot the solution into amber glass vials (to prevent photochemical degradation) and incubate at 25°C.

  • Sampling & Quenching: At predetermined time points (0, 24, 48, 72, 168 hours), extract a 10 µL aliquot. For the Fmoc-protected sample, quench immediately with 0.1% Formic Acid in Acetonitrile to neutralize any trace basicity that could trigger premature deprotection in the autosampler.

  • HPLC Analysis: Inject onto a C18 Reverse-Phase column. Use a gradient of Water/Acetonitrile (both containing 0.1% TFA). Monitor UV absorbance at 254 nm (for Fmoc) and 210 nm (for the morpholine backbone).

  • Data Interpretation: Calculate the ratio of the analyte peak area to the internal standard peak area. A decreasing ratio confirms true chemical degradation.

Protocol 2: Fmoc Deprotection Kinetics & DBF Scavenging Assay This assay quantitatively measures the lability of the Fmoc group and the efficiency of the DBF scavenging process.

  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine in DMF.

  • Baseline Measurement: Dissolve the Fmoc-protected morpholine amino acid in DMF (0.1 mM) in a quartz cuvette. Record the baseline UV absorbance at 301 nm (the specific absorbance wavelength for the DBF-piperidine adduct).

  • Reaction Initiation: Add the piperidine solution to the cuvette to reach a final concentration of 20% piperidine. Mix rapidly.

  • Kinetic Monitoring: Continuously monitor the increase in absorbance at 301 nm for 10 minutes. Causality: As the E1cb elimination proceeds, the highly conjugated DBF-piperidine adduct forms, causing a sharp, quantifiable increase in UV absorbance[2].

  • Validation: The reaction is considered complete when the absorbance plateau is reached. The half-life ( t1/2​ ) can be calculated by fitting the absorbance curve to a first-order kinetic model.

5. Conclusion The choice between protected and unprotected morpholine amino acids dictates the handling and storage parameters required in the laboratory. Fmoc-protected derivatives offer exceptional stability under acidic conditions but require strict avoidance of trace bases during long-term storage in solution. Conversely, unprotected morpholine amino acids are chemically robust in a wider range of pH environments but are uniquely vulnerable to oxidative ring cleavage in biological assays. By employing rigorous, internally controlled stability protocols, researchers can accurately predict the behavior of these privileged scaffolds in both synthetic pipelines and physiological environments.

6. References

  • UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. mtak.hu. 4

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. nih.gov. 5

  • Fmoc - Lokey Lab Protocols. wikidot.com. 3

  • The Dual Nature of Fmoc: A Technical Guide to its Stability and Lability in Peptide Synthesis. benchchem.com. 2

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. nih.gov.1

  • Morpholine-4-carboxylic Acid|Research Chemical. benchchem.com. 6

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. frontiersin.org. 7

Validation

Optical Rotation Benchmarks for Pure (S)-4-Benzylmorpholine-2-carboxylic Acid: A Comparative Guide

Executive Summary (S)-4-Benzylmorpholine-2-carboxylic acid (CAS: 1030837-49-0) is a highly valuable chiral building block utilized extensively in the development of neurotherapeutics, including PDE2 inhibitors and prokin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-4-Benzylmorpholine-2-carboxylic acid (CAS: 1030837-49-0) is a highly valuable chiral building block utilized extensively in the development of neurotherapeutics, including PDE2 inhibitors and prokineticin receptor antagonists. For researchers and drug development professionals, verifying the enantiomeric purity of this intermediate is a critical quality control step.

This guide provides an objective comparison of the optical rotation benchmarks for the (S)-enantiomer, its (R)-counterpart, and their respective ester derivatives. Drawing on established pharmaceutical methodologies [1], we detail the mechanistic reasoning behind derivatization-based benchmarking and provide self-validating experimental protocols to ensure absolute reproducibility in your chiral assays.

Mechanistic Causality: The Zwitterion Challenge

In our experience as application scientists, directly benchmarking the optical rotation of the free (S)-4-Benzylmorpholine-2-carboxylic acid presents significant reproducibility challenges. The molecule contains both a basic tertiary amine (the morpholine nitrogen) and an acidic carboxyl group at the C2 chiral center. In solution, this leads to a dynamic zwitterionic equilibrium .

This equilibrium is acutely sensitive to trace moisture, solvent polarity, and micro-pH variations, which can cause the specific rotation ( [α]D​ ) to fluctuate unpredictably. To establish a trustworthy, self-validating system, the industry standard dictates derivatizing the free acid into its ethyl ester prior to polarimetric measurement. Esterification locks the molecule out of its zwitterionic state, eliminating conformational variability and providing a rigid, highly reproducible [α]D​ reading [1]. Once the optical purity of the ester is confirmed, mild alkaline hydrolysis yields the enantiopure free acid.

Comparative Benchmark Data

The following table summarizes the quantitative optical rotation benchmarks and chromatographic behaviors of 4-Benzylmorpholine-2-carboxylic acid and its derivatives.

CompoundCAS NumberEnantiomeric Form [α]D25​ Benchmark (c=2.0, MeOH)Elution Order (Chiralcel OJ)
4-Benzylmorpholine-2-carboxylic acid 769087-80-1Racemic (±) 0.0∘ N/A
Ethyl (2R)-4-benzylmorpholine-2-carboxylate N/A(R)-(-) −31.75∘ Peak 1
Ethyl (2S)-4-benzylmorpholine-2-carboxylate N/A(S)-(+) +31.75∘ Peak 2
(S)-4-Benzylmorpholine-2-carboxylic acid 1030837-49-0(S)-(+)Derived post-hydrolysisN/A
(R)-4-Benzylmorpholine-2-carboxylic acid 1260610-90-9(R)-(-)Derived post-hydrolysisN/A

Note: The specific rotation of the (S)-(+)-ethyl ester is the primary benchmark used to validate the chiral resolution process before final conversion to the free (S)-acid.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical variable is controlled to prevent false positives in enantiomeric excess (ee) calculations.

Protocol A: Chiral HPLC Resolution of the Ethyl Ester

The synthesis of the racemic precursor is well-documented in the development of PDE2 inhibitors [2]. Once the racemate is esterified, it must be resolved using specialized chiral chromatography.

  • Esterification: React racemic 4-benzylmorpholine-2-carboxylic acid with ethanol and a catalytic amount of sulfuric acid to yield racemic ethyl 4-benzylmorpholine-2-carboxylate.

  • Mobile Phase Preparation: Prepare an isocratic solvent system consisting of 60% Hexanes, 20% Ethanol, and 20% Methanol.

  • Modifier Addition (Critical Step): Add 1 mL/L of Diethylamine (DEA) to the mobile phase.

    • Causality: The basic morpholine nitrogen will interact with residual acidic silanol groups on the silica support of the column, causing severe peak tailing. DEA acts as a sacrificial base, neutralizing these sites and ensuring sharp, baseline-resolved peaks.

  • Chromatography: Inject the sample onto a preparative Chiralcel OJ column at a flow rate of 60 mL/min.

  • Fraction Collection: The (R)-(-)-isomer will elute first. Collect the second peak, which corresponds to the desired (S)-(+)-ethyl ester [1].

Protocol B: Polarimetric Benchmarking
  • Sample Preparation: Accurately weigh exactly 2.0 g of the isolated (S)-(+)-ethyl ester. Dissolve it in HPLC-grade Methanol in a volumetric flask to a final volume of 100 mL (establishing c=2.0 ).

  • System Blanking (Self-Validation): Fill a standard 1 dm (100 mm) polarimeter cell with pure HPLC-grade Methanol. Zero the polarimeter at 589 nm (Sodium D-line) at exactly 25.0 °C.

  • Measurement: Flush the cell with the sample solution. Visually inspect the cell to ensure absolutely no air bubbles are trapped, as they will scatter the polarized light and artificially alter the reading.

  • Data Verification: Record the optical rotation. A reading of +31.75∘ confirms high enantiomeric purity.

  • Hydrolysis: Subject the validated (S)-(+)-ethyl ester to mild alkaline hydrolysis (LiOH in THF/H2O) to yield the final, pure (S)-4-benzylmorpholine-2-carboxylic acid.

Workflow Visualization

G A Racemic 4-Benzylmorpholine- 2-carboxylic acid B Esterification (EtOH / H+) A->B Blocks Zwitterion C Chiral HPLC Resolution (Chiralcel OJ) B->C Hex/EtOH/MeOH + DEA D (R)-(-)-Ethyl Ester Peak 1 C->D Elutes First E (S)-(+)-Ethyl Ester Peak 2 C->E Elutes Second F Alkaline Hydrolysis (LiOH, THF/H2O) E->F Validated ee > 99% G Pure (S)-Acid Optical Rotation Benchmark F->G Final Product

Fig 1: Chiral resolution workflow for (S)-4-Benzylmorpholine-2-carboxylic acid benchmarks.

References

  • Title: Morpholine carboxamide prokineticin receptor antagonists (Patent CA2630517A1)
  • Title: Substituted[1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors (Patent US11186582B2)

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (S)-4-Benzylmorpholine-2-carboxylic Acid

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (S)-4-Benzylmorpholine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this doc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (S)-4-Benzylmorpholine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with actionable, step-by-step protocols. Our objective is to foster a culture of safety and environmental responsibility by providing clear, authoritative guidance that extends beyond the product's application to its entire lifecycle.

I. Hazard Assessment and Risk Mitigation

A thorough understanding of the potential hazards is the foundation of a sound disposal plan. The molecular structure of (S)-4-Benzylmorpholine-2-carboxylic acid informs the necessary precautions.

  • Morpholine Moiety : Morpholine and its derivatives can be flammable and corrosive[5][6]. Morpholine itself is harmful if swallowed and can cause severe skin burns and eye damage[5].

  • Carboxylic Acid Group : Carboxylic acids are, by nature, acidic and can be corrosive[7]. They can react with bases in a neutralization reaction and may be incompatible with certain materials.

  • Benzyl Group : While the benzyl group itself is relatively stable, its presence in a molecule can influence overall reactivity.

Based on available GHS classifications for the compound and its hydrochloride salt, the primary hazards are:

  • Skin irritation[1][2]

  • Serious eye irritation[1]

  • Potential for respiratory irritation[1]

Therefore, all handling and disposal procedures must be designed to prevent contact with skin and eyes, and to avoid the generation of dust or aerosols that could be inhaled.

II. Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling (S)-4-Benzylmorpholine-2-carboxylic acid for any purpose, including disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact with the irritant compound[5].
Eye Protection Tightly fitting safety goggles and a face shield.To protect against splashes and dust that can cause severe eye irritation[5].
Lab Coat Standard laboratory coat.To protect against incidental chemical splashes.
Respiratory Protection Use a NIOSH-approved respirator if there is a risk of dust formation or if working outside of a fume hood.To prevent inhalation of the compound, which may cause respiratory irritation[1].

All handling of this compound, including the preparation of waste, should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure[5].

III. Step-by-Step Disposal Protocol

The disposal of (S)-4-Benzylmorpholine-2-carboxylic acid must be managed as a hazardous waste stream in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8][9].

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container : All waste containing (S)-4-Benzylmorpholine-2-carboxylic acid, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be collected in a dedicated, clearly labeled hazardous waste container[5][10].

  • Container Material : The container should be made of a compatible material, such as high-density polyethylene (HDPE), that will not react with the acidic nature of the compound[5]. Do not use metal containers for acidic waste[8].

  • Solid vs. Liquid Waste : Collect solid waste (e.g., residual powder, contaminated wipes) and liquid waste (e.g., solutions containing the compound) in separate, appropriately designated containers.

Step 2: Labeling the Waste Container

Proper labeling is a critical component of safe waste management. The label on your hazardous waste container must include the following information[10]:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "(S)-4-Benzylmorpholine-2-carboxylic acid "

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container (accumulation start date)

  • The associated hazards (e.g., "Irritant")

Step 3: Storage of Hazardous Waste

  • Satellite Accumulation Area : Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel[10][11].

  • Secondary Containment : The storage area should have secondary containment to prevent the spread of material in the event of a leak[12].

  • Segregation of Incompatibles : Store the waste container away from incompatible materials, such as bases and strong oxidizing agents[13][14].

  • Container Integrity : Keep the container tightly closed except when adding waste[10]. Do not overfill the container; it should be filled to no more than 90% of its capacity[8].

Step 4: Arranging for Final Disposal

  • Institutional Procedures : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste[12].

  • Licensed Disposal Vendor : The final disposal of (S)-4-Benzylmorpholine-2-carboxylic acid must be handled by a licensed hazardous waste disposal company[15].

  • Disposal Method : The preferred method of disposal for this type of organic compound is incineration in a permitted hazardous waste incinerator[6].

  • Documentation : Complete all necessary hazardous waste manifests and other documentation as required by your institution and regulatory agencies[12].

Under no circumstances should (S)-4-Benzylmorpholine-2-carboxylic acid or its containers be disposed of in the regular trash or down the drain [13][16].

IV. Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

For Small Spills (within a chemical fume hood):

  • Alert Personnel : Inform others in the immediate vicinity of the spill[12].

  • Ensure Proper PPE : Don the appropriate PPE as outlined in Section II.

  • Containment : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[12][13].

  • Collection : Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into the designated hazardous waste container[12].

  • Decontamination : Clean the spill area with a suitable decontaminating agent, followed by a thorough rinse with soap and water. All cleaning materials must also be disposed of as hazardous waste[12].

For Large Spills (outside of a chemical fume hood):

  • Evacuate : Immediately evacuate the area and alert others[12].

  • Isolate : Close the doors to the affected area to contain any dust or vapors.

  • Emergency Contact : Contact your institution's EHS or emergency response team immediately.

  • Do Not Re-enter : Do not re-enter the spill area until it has been cleared by trained emergency personnel[12].

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (S)-4-Benzylmorpholine-2-carboxylic acid.

G cluster_0 cluster_1 start Start: Generation of (S)-4-Benzylmorpholine-2-carboxylic acid waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into Dedicated Container ppe->segregate label_waste Label Container: 'Hazardous Waste' + Chemical Name & Hazards segregate->label_waste store_waste Store in Satellite Accumulation Area with Secondary Containment label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Disposal by Licensed Vendor (Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end spill Spill Occurs spill_size Small or Large Spill? spill->spill_size small_spill Small Spill Procedure: Contain, Absorb, Collect, Decontaminate spill_size->small_spill Small large_spill Large Spill Procedure: Evacuate, Isolate, Call Emergency Response spill_size->large_spill Large small_spill->store_waste Add to Waste

Caption: Disposal workflow for (S)-4-Benzylmorpholine-2-carboxylic acid.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Available at: [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Available at: [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Available at: [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Available at: [Link]

  • INCHEM. (1995). Morpholine (HSG 92, 1995). Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Available at: [Link]

  • MsdsDigital.com. (n.d.). MORPHOLINE. Available at: [Link]

  • University of Utah. (2019, April 11). ACID HANDLING. Available at: [Link]

  • PubChem. (n.d.). 4-Benzylmorpholine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). chemical handling and storage section 6. Available at: [Link]

  • Hampshire College. (2012, November). Lab Safety Manual: Working with Hazardous Materials. Available at: [Link]

  • Google Patents. (n.d.). US20150265867A1 - System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Available at: [Link]

  • IOP Conference Series: Materials Science and Engineering. (2019, November 16). Deactivation of the catalytic complex of obtaining alkylbenzenes by oxygenate compounds. Available at: [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for (S)-4-Benzylmorpholine-2-carboxylic acid

This guide provides essential safety protocols and operational directives for the handling and disposal of (S)-4-Benzylmorpholine-2-carboxylic acid. As a conscientious researcher, scientist, or drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of (S)-4-Benzylmorpholine-2-carboxylic acid. As a conscientious researcher, scientist, or drug development professional, your safety, and the integrity of your work are paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-seated culture of safety in your laboratory.

Hazard Analysis and Risk Assessment

(S)-4-Benzylmorpholine-2-carboxylic acid and its hydrochloride salt are classified as irritants. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2][3]

Given its morpholine backbone, it is prudent to also consider the more severe hazards associated with morpholine, which include:

  • Corrosivity: Morpholine is corrosive and can cause severe skin burns and eye damage.[4][5]

  • Flammability: Morpholine is a flammable liquid and vapor.[4][5]

  • Toxicity: Morpholine is toxic if it comes into contact with the skin or is inhaled, and is harmful if swallowed.[4][5]

This conservative approach, treating (S)-4-Benzylmorpholine-2-carboxylic acid with the precautions appropriate for its components and known reactivity, establishes a robust framework for safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling (S)-4-Benzylmorpholine-2-carboxylic acid. The following table outlines the minimum required PPE, with explanations grounded in the potential hazards.

Protection Type Equipment/Measure Specification and Rationale
Eye and Face Protection Safety Goggles or Face ShieldWear tightly fitting safety goggles to prevent eye contact.[4][6][7] A face shield is recommended when there is a risk of splashing or when handling larger quantities.[4][8] This is critical to prevent serious eye irritation.[1][2]
Skin Protection Chemical-Resistant GlovesUse nitrile or neoprene gloves.[6] Inspect gloves for any signs of degradation or puncture before use. This is your primary barrier against skin irritation.[1][2]
Lab Coat or ApronA chemical-resistant lab coat or apron is mandatory to protect against skin contact and potential splashes.[6]
Respiratory Protection Fume Hood or RespiratorHandle (S)-4-Benzylmorpholine-2-carboxylic acid in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust or aerosols.[6][9] If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA approved respirator with organic vapor cartridges should be used.[6][10]
Hygiene Hand WashingAlways wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.[1][6]
Emergency Equipment Eyewash Station and Safety ShowerEnsure that an eyewash station and a safety shower are in close proximity to the workstation.[11]

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is crucial for minimizing risks.

Handling Procedures
  • Preparation: Before beginning work, review this safety guide and any available Safety Data Sheets (SDS) for related compounds. Ensure all necessary PPE is readily available and in good condition.

  • Engineering Controls: Work in a well-ventilated area, preferably a certified chemical fume hood.[6][9]

  • Handling: Avoid direct contact with the skin, eyes, and clothing.[1][11] Do not ingest or inhale.[11] If the compound is in solid form, minimize dust generation.[9][11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3][9] The compound is noted as being air-sensitive, so proper storage is key to maintaining product quality.[1]

Spill Response

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Proper disposal of (S)-4-Benzylmorpholine-2-carboxylic acid and any contaminated materials is essential to prevent environmental harm and ensure regulatory compliance.

  • Waste Collection: All waste materials, including contaminated absorbents, disposable PPE, and empty containers, should be collected in a designated and properly labeled hazardous waste container.[11]

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[9] Contact your institution's environmental health and safety (EHS) department for specific guidance.

References

  • Personal protective equipment for handling Morpholine ole
  • Morpholine - NORTH Metal and Chemical Company.
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  • Morpholine - Santa Cruz Biotechnology.
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  • 4-Benzylmorpholine-2-carboxylic acid | C12H15NO3 | CID 2776353 - PubChem.
  • SAFETY D
  • Navigating the Safe Handling of Benzyl-(6-methyl-benzothiazol-2-yl)
  • Sigma M1254 - • SAFETY D
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  • 4-Benzylmorpholin-3-one - AK Scientific, Inc.
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  • 4-Benzylmorpholine-2-carboxylic acid hydrochloride, 97% - Labchem.
  • MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8.
  • Amino Acid-Protecting Groups - SciSpace.
  • Cbz-Protected Amino Groups - Organic Chemistry Portal.
  • Amino Acid Protection & Deprotection Services - BOC Sciences.
  • 4-Benzylmorpholine-2-carboxylic acid | 769087-80-1 - MilliporeSigma.

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